2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,7-dibenzyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXWNSDBRUCWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364033 | |
| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-72-6 | |
| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold
An In-Depth Technical Guide to the Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional molecular scaffolds that are of significant interest in medicinal chemistry and drug development.[1][2] Unlike flat, aromatic structures, the spirocyclic nature of this core provides a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity.[1][2] The conformational constraint imposed by the fused pyrrolidine rings is a key attribute in the design of potent and selective ligands for various biological targets.[2] The N,N'-dibenzylated derivative, this compound, serves as a versatile intermediate for further functionalization, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic pathway to this key compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic approach to this compound involves two primary disconnections. The first is the removal of the two benzyl groups from the nitrogen atoms, leading back to the parent 2,7-diazaspiro[4.4]nonane core. The second key disconnection breaks the spirocycle itself. A highly effective strategy for constructing the spirocyclic diamine involves the formation and subsequent reduction of a spiro-lactam intermediate. This lactam can be synthesized via an intramolecular reductive cyclization of a cyanomethyl-substituted pyrrolidine precursor, a reliable method for forming five-membered rings.
The forward synthesis, therefore, follows a three-stage process:
-
Construction of a Pyrrolidine Precursor: Synthesis of a suitably functionalized pyrrolidine ring bearing a cyanomethyl group at the C3 position.
-
Spirocyclization and Reduction: Intramolecular reductive cyclization to form a spiro-lactam, followed by complete reduction of the amide functionality to yield the core 2,7-diazaspiro[4.4]nonane.
-
N,N'-Dibenzylation: Installation of the benzyl groups onto the two secondary amine nitrogens to yield the final target molecule.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
The construction of the spirocyclic core is the most critical phase of the synthesis. The following protocol is based on the highly efficient intramolecular cyclization of a nitrile, followed by a powerful reduction to furnish the diamine.
Step 1.1: Reductive Cyclization to Form Spiro-Lactam
The initial step involves the catalytic hydrogenation of a cyanomethyl-substituted pyrrolidine. This reaction proceeds via the reduction of the nitrile group to a primary amine, which then spontaneously undergoes an intramolecular cyclization with an adjacent ester group to form the thermodynamically stable lactam ring.
Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [3]
-
Reaction Setup: To a high-pressure reaction vessel, add methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1.0 eq).
-
Solvent and Catalyst: Add methanol as the solvent and Raney Ni (approx. 25% w/w of the starting material) as the catalyst.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, can be purified by flash column chromatography on silica gel.
Step 1.2: Reduction of Spiro-Lactam to Spiro-Diamine
With the spiro-lactam in hand, the next step is the complete reduction of the amide (lactam) and the carbamate (Boc group) to their corresponding amines. A powerful reducing agent such as lithium aluminum hydride (LAH) is required for this transformation.
Experimental Protocol: Synthesis of 2,7-Diazaspiro[4.4]nonane [4]
-
LAH Suspension: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH, approx. 5.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the spiro-lactam from the previous step (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LAH used)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
-
Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter off the inorganic solids and wash them thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2,7-diazaspiro[4.4]nonane. This product is often of sufficient purity for the next step.
Part 2: N,N'-Dibenzylation via Reductive Amination
Reductive amination is a superior method for N-alkylation, as it avoids the common issue of over-alkylation associated with direct alkylation using alkyl halides.[5] The process involves the in-situ formation of an iminium ion from the amine and an aldehyde, followed by immediate reduction.
Caption: Mechanism of reductive amination for N-benzylation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of crude 2,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (2.2 eq).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically mildly exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to afford this compound as a pure product.
Data Presentation
Table 1: Key Reagents and Their Functions
| Reagent | Function | Typical Equivalents |
| Raney Ni | Catalyst for nitrile reduction | Catalytic (e.g., 0.25 w/w) |
| Hydrogen (H₂) | Reducing agent for nitrile | Excess (50 psi) |
| Lithium Aluminum Hydride (LAH) | Strong reducing agent for amide/carbamate | 5.0 |
| Benzaldehyde | Benzyl group source | 2.2 |
| Sodium Triacetoxyborohydride | Selective reducing agent for iminium ions[6] | 2.5 |
Table 2: Expected Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₂₁H₂₆N₂ |
| Molecular Weight | 306.45 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 10H, Ar-H), 3.55 (s, 4H, Ar-CH₂), 2.50-2.80 (m, 8H, N-CH₂), 1.70-1.90 (m, 4H, C-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 140.0, 128.8, 128.2, 126.9, 72.0 (spiro-C), 60.5, 58.0, 35.0 |
| Appearance | Colorless to pale yellow oil |
Note: NMR chemical shifts are estimations and may vary based on experimental conditions.
References
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.Chemical Communications (RSC Publishing).
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.White Rose Research Online.
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Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin. Available at: [Link]
-
Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]
-
Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. National Institutes of Health (NIH). Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PubMed Central (PMC). Available at: [Link]
-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubMed Central (PMC) - NIH. Available at: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Available at: [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed Central (PMC) - NIH. Available at: [Link]
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. Available at: [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PubMed Central (PMC). Available at: [Link]
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Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. Available at: [Link]
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An In-Depth Technical Guide to 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: A Privileged Scaffold in Modern Chemistry
This guide provides an in-depth technical overview of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, a key heterocyclic compound. We will delve into its chemical properties, a robust synthetic pathway, spectral analysis for structural verification, and its significant applications in the field of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development who are leveraging advanced molecular scaffolds.
Introduction: The Significance of the Diazaspiro[4.4]nonane Core
The 2,7-diazaspiro[4.4]nonane framework is a prominent example of a spirocyclic system, where two nitrogen-containing five-membered rings are joined by a single common carbon atom. This unique structural arrangement imparts significant three-dimensionality and conformational rigidity, which are highly desirable attributes in modern drug design. Unlike flat, aromatic structures, such rigid scaffolds can present functional groups in precise spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.
Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive starting points for developing novel therapeutics.[1] The title compound, this compound, features benzyl groups attached to both nitrogen atoms. These benzyl groups can serve multiple purposes: they can act as protecting groups during multi-step syntheses, or they can be integral parts of the final molecule, contributing to its pharmacological profile through hydrophobic or aromatic interactions with a target protein.
Physicochemical and Structural Properties
While experimental data for this compound is not extensively published, its core physicochemical properties can be calculated and reliably extrapolated from its mono-benzylated analogue and the parent scaffold.
Structure:
Figure 1. Chemical Structure of this compound.
Data Summary Table:
| Property | Value | Source / Method |
| Molecular Formula | C₂₁H₂₆N₂ | Calculated |
| Molecular Weight | 306.45 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| XLogP3 (Predicted) | ~3.4 - 4.0 | Extrapolated[2] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Note: Some properties are estimated based on the structure and data from closely related compounds due to the absence of published experimental values for the di-benzylated form.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached via a two-stage process: first, the construction of the core diazaspiro[4.4]nonane scaffold, followed by the dialkylation of the secondary amine functionalities.
Stage 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
Several methods exist for constructing the azaspiro[4.4]nonane skeleton. A common strategy involves the cyclization of precursors built from readily available starting materials. For instance, methods involving intramolecular amination or cycloaddition reactions have proven effective.[3]
Stage 2: N,N'-Dibenzylation
With the core scaffold in hand, the introduction of the benzyl groups is typically achieved via a standard nucleophilic substitution reaction.
Experimental Protocol: N,N'-Dibenzylation
-
Dissolution: Dissolve one equivalent of 2,7-diazaspiro[4.4]nonane in a suitable aprotic polar solvent, such as acetonitrile or dimethylformamide (DMF). The choice of an aprotic solvent is critical to prevent it from competing in the reaction.
-
Addition of Base: Add 2.2 to 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The base is essential for deprotonating the secondary amines, thereby generating the more nucleophilic amide anions required for the subsequent alkylation step. A slight excess ensures complete deprotonation.
-
Addition of Alkylating Agent: To the stirred suspension, add 2.2 equivalents of benzyl bromide or benzyl chloride slowly at room temperature. The reaction is typically exothermic, and slow addition helps to control the temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Safety and Handling
Based on GHS classifications for the parent and mono-benzyl analogues, this compound should be handled with care. [2]Potential hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood. [4]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is more than just a simple organic molecule; it is a highly valuable building block founded on a privileged heterocyclic scaffold. Its inherent structural rigidity and three-dimensionality make it and its derivatives prime candidates for exploration in medicinal chemistry. The synthetic route is logical and employs standard, well-understood organic chemistry principles, while the structure can be unequivocally validated through routine spectral analysis. As the demand for novel, non-flat molecules in drug discovery continues to grow, the utility of scaffolds like 2,7-diazaspiro[4.4]nonane is set to expand, paving the way for the next generation of targeted therapeutics.
References
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Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-2,7-diazaspiro[4.4]nonane. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved from [Link]
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Blucher Proceedings. (2013). Synthesis of new biologically active azaspiro compounds. Retrieved from [Link]
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MDPI. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold
An In-Depth Technical Guide to the Structure Elucidation of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional molecular scaffolds that are of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique spirocyclic structure provides a defined orientation of substituents in space, which can be leveraged to enhance binding affinity and selectivity for biological targets. The N-benzylation of this scaffold, yielding this compound, introduces lipophilic aromatic moieties that can modulate pharmacokinetic properties and engage in specific receptor interactions, such as π-stacking.
Given the potential for stereoisomerism and the necessity for unambiguous characterization in drug development, a rigorous and multi-faceted approach to structure elucidation is paramount. This guide provides a comprehensive, field-proven methodology for the definitive structural confirmation of this compound, moving from initial synthesis to final, unequivocal proof of structure. We will detail the logic behind the selection of analytical techniques, provide step-by-step protocols, and interpret the expected data, demonstrating a self-validating system of analysis.
Synthetic Origin: Context for Analysis
A plausible and efficient synthesis of the target compound involves the direct reduction of a precursor dione, 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4] Understanding the synthetic route is critical as it informs the potential side products and impurities that must be differentiated from the final product during analysis.
Experimental Protocol: Synthesis
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Suspension: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (25 mmol).
-
Precursor Addition: A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in 50 mL of anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred overnight. It is then heated to reflux for one hour to ensure complete reduction of all carbonyls.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and finally, more water.
-
Purification: The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: High-level overview of the synthetic pathway.
Spectroscopic Confirmation: A Multi-Technique Approach
No single technique can provide absolute structural proof. Therefore, we employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to build a comprehensive picture of the molecule's connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the hydrogen and carbon framework.[5] For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal unambiguously.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 500 MHz (or higher) spectrometer at room temperature.
The ¹H NMR spectrum provides the initial overview of the proton types. The symmetry of the molecule simplifies the spectrum. We expect three main regions of interest: aromatic protons from the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the spirocyclic core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 10H | Aromatic (C₆H₅) |
| 3.65 | Singlet | 4H | Benzylic (N-CH₂-Ph) |
| 2.70 | Triplet | 8H | Aliphatic (ring CH₂) |
| 1.90 | Triplet | 4H | Aliphatic (ring CH₂) |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
Causality: The singlet for the benzylic protons is a key indicator of their chemical equivalence and lack of coupling to adjacent protons. The complex multiplets in the aliphatic region necessitate 2D NMR for definitive assignment.
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. This is crucial for confirming the presence of the spiro-carbon, a quaternary carbon with a distinctive chemical shift.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 139.0 | Aromatic (Quaternary C) |
| 128.8 | Aromatic (CH) |
| 128.5 | Aromatic (CH) |
| 127.2 | Aromatic (CH) |
| 70.0 | Spiro (Quaternary C) |
| 58.0 | Benzylic (N-CH₂-Ph) |
| 55.0 | Aliphatic (α-CH₂ to N) |
| 40.0 | Aliphatic (β-CH₂ to N) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.
Causality: The signal around 70.0 ppm is highly characteristic of a spirocyclic quaternary carbon atom flanked by two nitrogen atoms, providing strong evidence for the core structure.
While 1D NMR provides the pieces, 2D NMR experiments assemble the puzzle.
Caption: Workflow for integrating 2D NMR data.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It will confirm the connectivity within the aliphatic portions of the two five-membered rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the definitive assignment of the aliphatic and aromatic CH signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
From the benzylic protons (δ ~3.65 ppm) to the aliphatic ring carbons (δ ~55.0 ppm) and the aromatic quaternary carbon (δ ~139.0 ppm) . This proves the benzyl groups are attached to the nitrogen atoms.
-
From the aliphatic protons (δ ~2.70 ppm) to the spiro-carbon (δ ~70.0 ppm) , confirming the integrity of the spirocyclic core.
-
Mass Spectrometry (MS): Molecular Formula and Fragmentation
Mass spectrometry provides two vital pieces of information: the exact molecular weight, which validates the elemental composition, and the fragmentation pattern, which acts as a structural fingerprint.[6][7]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in methanol.
-
HRMS Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to acquire the high-resolution mass spectrum.
-
MS/MS Acquisition: Select the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a fragment spectrum.
HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
| Parameter | Value |
| Molecular Formula | C₂₁H₂₆N₂ |
| Calculated Exact Mass ([M+H]⁺) | 307.2174 |
| Found Exact Mass ([M+H]⁺) | 307.2172 (Hypothetical) |
| Mass Error | < 1 ppm (Hypothetical) |
Table 3: Expected HRMS Data.
Trustworthiness: An observed mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula, ruling out other possible elemental compositions.
The fragmentation pattern in MS/MS reveals the weakest bonds and most stable fragments. For N-benzyl compounds, the most characteristic fragmentation is the cleavage of the benzylic C-N bond.[8]
-
Parent Ion: [M+H]⁺ = m/z 307.2
-
Key Fragment 1: m/z 216.2 (Loss of a benzyl radical, C₇H₇•)
-
Key Fragment 2: m/z 91.1 (Tropylium ion, [C₇H₇]⁺)
Interpretation: The presence of the tropylium ion at m/z 91 is a classic signature of a benzyl group. The observation of this fragment provides direct evidence for the N-benzyl moieties within the structure.
X-ray Crystallography: The Definitive Proof
While the combination of NMR and MS provides overwhelming evidence, X-ray crystallography offers the ultimate, unambiguous proof of structure in three dimensions.[9][10][11] It provides definitive confirmation of atomic connectivity, bond lengths, bond angles, and the conformation of the molecule in the solid state.[12]
Experimental Protocol: Crystallization and Data Analysis
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
Crystal Selection: Select a single, well-formed, defect-free crystal and mount it on a goniometer.
-
Data Collection: Place the crystal in a cold stream (e.g., 173 K) and collect diffraction data using a diffractometer with Mo Kα radiation.[13][14]
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods (e.g., SHELXS). Refine the structural model against the data (e.g., using SHELXL) to obtain the final structure.[15]
Expected Crystallographic Data
The crystallographic data would provide the final, incontrovertible evidence for the proposed structure. Based on similar diazaspiro compounds, the following parameters might be expected.[13][14]
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 9 - 11 |
| b (Å) | 8 - 10 |
| c (Å) | 28 - 30 |
| V (ų) | 2400 - 2600 |
Table 4: Representative Crystallographic Parameters for a Diazaspiro[4.4]nonane Derivative.
Structural Insights: The refined crystal structure would visually confirm:
-
The spirocyclic connection at the central carbon.
-
The attachment of the benzyl groups to the two nitrogen atoms.
-
The specific conformation of the two five-membered pyrrolidine rings, which typically adopt an envelope or twisted conformation.[13][14]
Conclusion: A Validated Structural Assignment
The structure elucidation of this compound is achieved through a logical and self-validating workflow that integrates data from multiple orthogonal analytical techniques.
Caption: Integrated workflow for structural validation.
HRMS confirms the correct molecular formula. A full suite of 1D and 2D NMR experiments establishes the complete carbon-hydrogen framework and the precise connectivity of the benzyl groups to the diazaspiro core. Tandem MS corroborates the presence of these benzyl moieties through characteristic fragmentation. Finally, X-ray crystallography provides the ultimate, unequivocal 3D structural proof. By following this rigorous protocol, researchers and drug development professionals can have absolute confidence in the identity and structure of this compound, ensuring a solid foundation for further biological and pharmacological studies.
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Liu, Y., et al. (2024). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, a unique spirocyclic diamine. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information on its core structure, predicted properties, and potential synthetic and analytical methodologies, drawing from data on the parent compound and its derivatives.
Introduction to the 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane core is a bicyclic heterocyclic system characterized by two pyrrolidine rings sharing a single spiro carbon atom. This rigid, three-dimensional structure is of significant interest in medicinal chemistry as it can present substituents in well-defined spatial orientations, making it a valuable scaffold for the design of ligands for various biological targets.
The parent compound, 2,7-diazaspiro[4.4]nonane, has the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] Its structure provides two secondary amine functionalities at positions 2 and 7, which are amenable to further functionalization, such as the introduction of benzyl groups.
Physicochemical Properties of this compound
Based on the structure of the parent diamine, this compound is formed by the substitution of the hydrogen atoms on both nitrogen atoms with benzyl groups (C₇H₇).
Molecular Formula and Weight
-
Parent Compound (2,7-diazaspiro[4.4]nonane): C₇H₁₄N₂
-
Two Benzyl Groups: 2 x C₇H₇ = C₁₄H₁₄
-
This compound: C₇H₁₂N₂ + C₁₄H₁₄ = C₂₁H₂₆N₂
The calculated molecular weight of this compound is 306.45 g/mol .
Predicted Properties
| Property | Predicted Value |
| Physical State | Likely a solid at room temperature, potentially crystalline. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Boiling Point | Predicted to be high due to its molecular weight and polar nature. |
| Melting Point | Expected to be significantly higher than the parent diamine. |
Synthesis and Methodologies
A plausible synthetic route to this compound would involve the direct N-alkylation of the parent 2,7-diazaspiro[4.4]nonane with a benzylating agent.
Proposed Synthetic Pathway
Sources
CAS number for 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
An In-depth Technical Guide to 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane and its Core Scaffold for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a representative of the increasingly important class of spirocyclic diamines in medicinal chemistry. While a specific CAS number for the dibenzyl derivative is not readily found in major chemical databases, this document will focus on the synthesis, properties, and potential applications of this compound, grounded in the extensive research on the parent 2,7-diazaspiro[4.4]nonane scaffold. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique three-dimensional architecture of spirocycles to address complex therapeutic challenges.
The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design
The pursuit of novel chemical matter with enhanced drug-like properties is a central theme in contemporary medicinal chemistry. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a distinct departure from the predominantly flat, aromatic structures that have historically dominated small-molecule drug discovery.[1][2] The inherent three-dimensionality of spirocycles, which feature a single atom as the junction of two rings, provides a rigid and well-defined conformational framework.[3] This structural feature can lead to significant improvements in a compound's pharmacological profile.[4]
The introduction of a spirocyclic core, such as the 2,7-diazaspiro[4.4]nonane system, can favorably modulate key physicochemical and pharmacokinetic properties.[2][4] An increase in the fraction of sp3-hybridized carbons (Fsp3) is often associated with improved clinical success rates, potentially due to better solubility, enhanced target selectivity, and reduced off-target effects.[2][3] For drug development professionals, the strategic incorporation of spirocyclic motifs is an attractive approach to enhance potency, selectivity, and overall developability of drug candidates.[1][4]
Synthesis and Characterization of this compound
While this compound is not a commercially cataloged compound with a dedicated CAS number, its synthesis can be readily achieved from the parent scaffold, 2,7-diazaspiro[4.4]nonane (CAS: 175-96-2).[5] The following section details a proposed synthetic protocol based on established methodologies for the N-alkylation of secondary amines.
Proposed Synthetic Workflow
The synthesis of the title compound would logically proceed via a direct N,N'-dialkylation of the parent 2,7-diazaspiro[4.4]nonane. This method is straightforward and relies on well-understood reaction mechanisms.
Detailed Experimental Protocol
Objective: To synthesize this compound via N,N'-dialkylation of 2,7-diazaspiro[4.4]nonane.
Materials:
-
2,7-diazaspiro[4.4]nonane
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add an excess of anhydrous potassium carbonate (e.g., 3.0-4.0 eq).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (2.2 eq) to the stirred suspension at room temperature. The slight excess of benzyl bromide ensures complete dialkylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material and the formation of the desired product.
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular weight for C21H26N2 is approximately 306.45 g/mol .
Physicochemical Properties and Structural Data
The physicochemical properties of this compound can be predicted based on its structure and comparison with related compounds. These properties are crucial for assessing its potential as a drug candidate.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C21H26N2 | - |
| Molecular Weight | 306.45 g/mol | - |
| CAS Number | Not cataloged | N/A |
| Parent Scaffold CAS | 175-96-2 | PubChem[5] |
| Appearance | Likely a solid or viscous oil at room temperature | Based on similar structures[6] |
| Solubility | Expected to be soluble in common organic solvents | General property of similar compounds |
| XLogP3 | >3.0 (estimated) | Increased lipophilicity due to benzyl groups |
| Topological Polar Surface Area (TPSA) | ~6.48 Ų | Calculated for tertiary amines |
Applications in Drug Discovery and Medicinal Chemistry
The 2,7-diazaspiro[4.4]nonane scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. Derivatives of this scaffold have shown promise in several therapeutic areas.
Targeting Protein-Protein Interactions (PPIs)
One of the most exciting applications of 2,7-diazaspiro[4.4]nonane derivatives is in the development of inhibitors for protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. A notable example is the interaction between menin and mixed lineage leukemia (MLL) proteins, which is critical in certain types of acute leukemia.[7] Small molecules incorporating the 2,7-diazaspiro[4.4]nonane scaffold have been patented for their potential to disrupt this interaction, offering a novel therapeutic strategy for cancer and diabetes.[7][8]
Broad-Spectrum Antimycobacterial Agents
Recent research has highlighted the potential of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives as broad-spectrum antimycobacterial agents.[9] These compounds have shown potent activity against both M. tuberculosis and nontuberculous mycobacteria (NTM) by inhibiting the DprE1 enzyme.[9] The spirocyclic scaffold was found to enhance the activity of this class of inhibitors.[9] This suggests that the 2,7-diazaspiro[4.4]nonane core could also be a valuable starting point for the development of new anti-infective agents.
Central Nervous System (CNS) Applications
The rigid nature of spirocyclic scaffolds makes them attractive for the design of ligands for CNS targets, where conformational control is often key to achieving high affinity and selectivity. Related azaspiroalkanes have been investigated for a variety of CNS applications, including as antagonists for the neurokinin-1 (NK1) receptor.[10] The 2,7-diazaspiro[4.4]nonane scaffold provides a versatile platform for exploring new chemical space for CNS drug discovery.
Conclusion and Future Perspectives
This compound, as a representative of the broader class of spirocyclic diamines, embodies the principles of modern medicinal chemistry. The strategic use of three-dimensional scaffolds is a proven approach to improving the properties of drug candidates. While this specific derivative may not be extensively studied, the underlying 2,7-diazaspiro[4.4]nonane core is a validated and valuable starting point for the design of novel therapeutics. The synthetic accessibility of this scaffold, coupled with its demonstrated potential in oncology, infectious diseases, and CNS disorders, ensures that it will remain an area of active investigation for researchers and drug development professionals. Future work will likely focus on the synthesis of diverse libraries based on this core and the exploration of their activity against a wider range of biological targets.
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discovery of novel 2,7-diazaspiro[4.4]nonane derivatives
An In-Depth Technical Guide to the Discovery of Novel 2,7-Diazaspiro[4.4]nonane Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure, offering a unique three-dimensional (3D) topology that distinguishes it from the predominantly flat, sp2-hybridized compounds that have historically populated screening libraries.[1] Its inherent rigidity and defined spatial arrangement of nitrogen atoms provide an exceptional framework for creating compounds with improved target selectivity and optimized physicochemical properties.
This guide provides a technical exploration of the synthesis, functionalization, and application of novel 2,7-diazaspiro[4.4]nonane derivatives. We will delve into the causality behind key synthetic choices, present validated experimental protocols, and discuss the scaffold's role as a versatile bioisostere in addressing complex challenges in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Core Synthetic Strategies: Constructing and Diversifying the Spirocyclic Core
The synthesis of the 2,7-diazaspiro[4.4]nonane core is not trivial and requires strategic planning. The choice of synthetic route is dictated by factors such as desired substitution patterns, stereochemical control, and scalability. Below, we dissect several field-proven strategies.
Strategy 1: [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for constructing the pyrrolidine rings of the spirocyclic core is the [3+2] cycloaddition reaction involving azomethine ylides.[2] This reaction builds complexity rapidly and allows for significant control over regio- and diastereoselectivity.
Causality of the Method: The reaction proceeds via the in-situ formation of an azomethine ylide from the condensation of a cyclic amine (one of the future pyrrolidine rings) and an aldehyde. This highly reactive 1,3-dipole is then trapped by a dipolarophile, such as an activated alkene, to form the second five-membered ring in a single, concerted step. The choice of catalyst, often a Lewis acid or a chiral phosphoric acid, is critical for controlling the stereochemical outcome, particularly in asymmetric syntheses.[2] Temperature also plays a crucial role; lower temperatures often favor the kinetically controlled product, leading to higher diastereoselectivity.[2]
Strategy 2: Scaffold Remodelling and Diversification
An alternative and innovative approach involves the "top-down" synthesis from more complex polycyclic scaffolds.[1][3] This strategy leverages complexity-generating reactions to first build a highly functionalized precursor, which is then selectively cleaved, expanded, or rearranged to unveil the desired 2,7-diazaspiro[4.4]nonane core.
Causality of the Method: This approach is particularly valuable for generating diverse libraries of compounds with distinct 3D shapes. For instance, a complex diazaspirotricyclic urea can be synthesized and subsequently undergo reductive cleavage of the urea linkage using a powerful reducing agent like lithium aluminium hydride (LiAlH₄).[1][3] This transformation breaks open one of the rings to reveal the spirobicyclic diamine core, which can then be further functionalized. This method allows access to substitution patterns that are difficult to achieve through traditional bottom-up constructions.
Strategy 3: Asymmetric Synthesis for Enantiopure Derivatives
For therapeutic applications, obtaining enantiomerically pure compounds is paramount. Asymmetric synthesis of the 2,7-diazaspiro[4.4]nonane scaffold is an area of intense research, ensuring that only the desired enantiomer, responsible for the biological activity, is produced.
Causality of the Method: Asymmetric induction can be achieved through several means. The use of chiral catalysts, such as metal complexes with chiral ligands, can steer the reaction towards a single enantiomer.[2][4] Another effective strategy involves the use of a chiral auxiliary or starting from a chiral pool material. For example, a key chiral intermediate for the synthesis of the natural product (-)-Cephalotaxine, which features an azaspiro[4.4]nonane core, was achieved via a Curtius rearrangement to install a nitrogen substituent with perfect stereochemical control.[5] Such methods are essential for creating clinically viable drug candidates.
Experimental Protocols and Workflow Visualization
To provide actionable insights, this section details a representative experimental protocol and a troubleshooting guide for a key synthetic transformation.
Protocol: Three-Component [3+2] Cycloaddition for Spiro-pyrrolidine Synthesis
This protocol describes a general procedure for the synthesis of a spirooxindole-pyrrolidine, a common derivative of the diazaspiro core, via a microwave-assisted three-component reaction.[2]
Step-by-Step Methodology:
-
Reactant Preparation: To a dedicated microwave vial, add the olefinic oxindole (1.0 equivalent), a cyclic amine (e.g., pyrrolidine, 1.3 equivalents), and a substituted aryl aldehyde (1.1 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent. Subsequently, add benzoic acid (0.5 equivalents) to catalyze the formation of the azomethine ylide intermediate.
-
Reaction Execution: Securely seal the vial and place it in a microwave reactor. Heat the reaction mixture to 125 °C and maintain this temperature for 30 minutes.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up and Purification: Upon completion, allow the vial to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue is then purified by flash column chromatography on silica gel to isolate the desired spiro-pyrrolidine product.
-
Characterization: The structure and purity of the final compound should be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product.
Troubleshooting Guide: Improving Diastereoselectivity
A common challenge in these syntheses is achieving a high diastereomeric ratio.[2]
| Observation | Potential Cause | Proposed Solution |
| Low Diastereomeric Ratio | Reaction temperature is too high, favoring the thermodynamic product. | Lower the reaction temperature to favor kinetic control. |
| (d.r.) | Suboptimal solvent polarity affecting the transition state. | Screen a panel of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂). |
| Ineffective catalyst or ligand for stereochemical control. | Screen different catalysts (e.g., various Lewis acids, chiral phosphoric acids) and ligands. | |
| Unfavorable steric interactions between substrates. | Modify the substituents on the aldehyde or olefin to alter the steric environment of the transition state. |
Visualizing the Synthetic Workflow
Diagrams are essential for conceptualizing complex multi-step processes in chemical synthesis.
Caption: A generalized workflow for the .
Visualizing the Reaction Mechanism
Understanding the underlying mechanism is key to optimizing reaction conditions.
Caption: Reaction pathway for the [3+2] cycloaddition of an azomethine ylide.[2]
Applications in Drug Discovery: A Scaffold for New Therapeutics
The rigid, sp3-rich nature of the 2,7-diazaspiro[4.4]nonane scaffold makes it an attractive building block for targeting a wide range of biological systems. Its ability to project substituents into precise vectors in 3D space can lead to enhanced potency and selectivity.
Role as a Bioisostere
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[6][7][8] The 2,7-diazaspiro[4.4]nonane core can serve as a non-classical bioisostere for more common ring systems like piperazine or even aromatic rings.[9] This substitution can dramatically improve drug-like properties by:
-
Increasing sp3 character: Enhancing solubility and metabolic stability while reducing non-specific binding.[1]
-
Improving Lipophilic Efficiency (LipE): Creating more potent compounds at a lower lipophilicity, which often correlates with a better safety profile.
-
Escaping Flatland: Moving away from flat aromatic structures to better fit into complex protein binding pockets.
Therapeutic Targets and Indications
Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold and its close analogues have shown promise in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The scaffold's rigid structure is well-suited for targeting CNS receptors. N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-diones have been synthesized and evaluated for anticonvulsant activity.[10][11]
-
Oncology and Inflammation: By introducing spirocyclic scaffolds, researchers have developed potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory diseases.[12] The unique geometry of the spirocycle was key to achieving superior selectivity over other kinases like JAK2, thereby potentially reducing side effects.[12]
Conclusion and Future Outlook
The 2,7-diazaspiro[4.4]nonane scaffold represents a significant opportunity in the field of drug discovery. Its unique structural and conformational properties provide a robust framework for developing the next generation of selective and effective therapeutics. The synthetic strategies outlined in this guide, particularly those involving catalytic asymmetric [3+2] cycloadditions and innovative scaffold remodelling, are paving the way for the creation of diverse and novel chemical matter. Future efforts will likely focus on further refining these synthetic methods to improve efficiency and stereocontrol, as well as expanding the application of this versatile scaffold to an even broader range of challenging biological targets. The continued exploration of this chemical space is poised to deliver drug candidates with superior efficacy and safety profiles.
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Introduction: Embracing the Third Dimension in Medicinal Chemistry
An In-Depth Technical Guide to the Fundamental Chemistry of Spirocyclic Diamines for Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a constant endeavor. While traditional drug design has often relied on planar, aromatic structures, there is a growing recognition of the advantages conferred by three-dimensional (3D) molecular architectures. Spirocyclic diamines, a class of compounds characterized by two rings sharing a single tetrahedral carbon atom (the spirocenter), have emerged as privileged scaffolds in this "escape from flatland".[1][2] Their inherent rigidity and well-defined 3D geometry offer medicinal chemists a powerful tool to modulate the properties of bioactive molecules.
This guide provides a comprehensive overview of the fundamental chemistry of spirocyclic diamines, from their synthesis and unique stereochemical properties to their strategic application in overcoming common challenges in drug development. For researchers, scientists, and drug development professionals, understanding the core principles of these scaffolds is crucial for unlocking their full potential in creating the next generation of therapeutics.
The Strategic Advantage of Spirocyclic Diamines
The utility of spirocyclic diamines in medicinal chemistry stems from their unique structural features, which directly translate into tangible benefits for drug candidates.
-
Inherent Three-Dimensionality and Increased Fsp³: The defining feature of a spirocycle is the sp³-hybridized spirocenter, which forces the two rings into orthogonal planes.[2] This introduces significant 3D character into a molecule, as measured by the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with improved clinical success, likely due to enhanced target specificity and better physicochemical properties.[3]
-
Conformational Restriction: Unlike their flexible acyclic or monocyclic counterparts, spirocycles lock the diamine functionalities into specific spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency and selectivity.[4][5] This conformational rigidity is a key strategy for optimizing ligand-receptor interactions.[6]
-
Modulation of Physicochemical Properties: The introduction of a spirocyclic diamine scaffold can profoundly influence a molecule's properties. It can be used to fine-tune lipophilicity (LogP/LogD), improve aqueous solubility, and enhance metabolic stability by blocking sites of metabolism on adjacent rings.[3][7]
-
Novelty and Intellectual Property: Many spirocyclic diamine scaffolds remain underexplored, offering access to novel chemical space and providing opportunities for securing new intellectual property.[8][9]
Synthesis of Spirocyclic Diamines: Building Complexity
The growing interest in spirocyclic scaffolds has spurred the development of diverse and innovative synthetic methodologies.[7] Strategies often focus on constructing the spirocenter through intramolecular cyclization reactions.
One powerful, complexity-generating transformation is the dearomatizing intramolecular diamination of phenols. This approach allows for the stereocontrolled synthesis of complex spirotricyclic systems containing a vicinal 1,2-diamine motif from simple, achiral precursors.[10][11]
Experimental Protocol: Stereocontrolled Synthesis of a Spirotricyclic Diamine
This protocol is adapted from the work of Marsden, Nelson, and colleagues, which describes a one-pot intramolecular dearomatization/aza-Michael process.[10][11] The causality behind this choice of methodology lies in its efficiency; it rapidly generates structural and stereochemical complexity in a single operation.
Objective: To synthesize a spirotricyclic urea-containing diamine derivative (e.g., compound 2a from the reference) from a phenol precursor bearing a pendant urea nucleophile.
Materials:
-
N-(3-(4-hydroxyphenyl)propyl)-N'-tosylurea (1a )
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirring bar, dissolve the N-(3-(4-hydroxyphenyl)propyl)-N'-tosylurea precursor (1a , 1.0 equivalent) in a 1:1 mixture of HFIP and DCM to a concentration of 0.2 M. The choice of HFIP is critical as it promotes the dearomatizing oxidation by stabilizing the cationic intermediates.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This temperature control is necessary to manage the reactivity of the hypervalent iodine reagent and improve selectivity.
-
Addition of Oxidant: To the cooled solution, add PIFA (1.1 equivalents) portion-wise over 5 minutes. PIFA is a powerful oxidant that initiates the dearomatization of the phenol ring, creating an electrophilic cyclohexadienone intermediate.
-
Reaction Progression: Maintain the reaction at 0 °C for 2 hours. This allows for the initial oxidative cyclization to occur, where the closer urea nitrogen attacks the activated ring to form the spirocyclic intermediate.
-
Aza-Michael Addition: After 2 hours, remove the ice bath and allow the reaction to warm to room temperature. Stirring is continued until the reaction is complete (typically 3-24 hours, monitored by TLC or LC-MS). At this stage, the second, more distant urea nitrogen performs an intramolecular aza-Michael addition to the dienone, forming the second ring of the tricyclic system and installing the cis-1,2-diamine motif. This step is thermodynamically driven and results in the exclusive formation of the cis-fused product.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired spirotricyclic diamine derivative.
Self-Validating System: The stereochemical outcome of this reaction is self-validating. The geometry of the transition state for the intramolecular aza-Michael addition strongly favors the formation of the cis-fused ring system, which can be unequivocally confirmed by X-ray crystallography or 2D NMR (nOe) experiments.[10]
Caption: Workflow for the one-pot dearomatizing diamination.
Stereochemistry and Conformational Analysis
The spirocenter imparts unique and often complex stereochemical features. Depending on the substitution pattern, spirocyclic diamines can possess multiple stereocenters, leading to a large number of possible stereoisomers.[8][9]
Conformational Analysis: The Key to Understanding Bioactivity
Understanding the preferred 3D arrangement, or conformation, of a spirocyclic diamine is critical for rational drug design.[12] The rigidity of the scaffold means that the relative orientation of the two amine groups is largely fixed, which can be exploited to match the geometry of a target's binding site.
Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the lowest energy conformations.[6] These in silico analyses, combined with experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray crystallography, provide a detailed picture of the molecule's shape.[13][14]
Caption: Conformational restriction reduces the entropic cost of binding.
Applications in Drug Discovery
Spirocyclic diamines are versatile tools used at various stages of the drug discovery pipeline, from hit identification to lead optimization.[4]
Bioisosteric Replacement
A key application is their use as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[15] Spirocyclic diamines can replace common, more flexible, or metabolically labile motifs.
A prominent example is the use of 2,6-diazaspiro[3.3]heptane as a bioisostere for piperazine.[1] Replacing the piperazine ring in the PARP inhibitor Olaparib with this spirocyclic scaffold significantly improved target selectivity and reduced off-target cytotoxicity.[1][4]
| Original Moiety | Spirocyclic Bioisostere | Key Advantages | Reference |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Improved selectivity, reduced cytotoxicity, novel IP space | [1] |
| Piperidine | 1-Azaspiro[3.3]heptane | Validated as a viable replacement, offering new vectors for substitution | [16] |
| Cyclohexane | Spiro[3.3]heptane-1,6-diamine | Acts as a restricted surrogate of cis-1,4-disubstituted cyclohexane | [17] |
Improving Drug-like Properties
The introduction of spirocyclic diamines has proven effective in optimizing ADME-T (Absorption, Distribution, Metabolism, and Excretion-Toxicity) profiles.
-
Potency and Selectivity: In the development of inhibitors for monoacylglycerol lipase (MAGL), a spirocyclic carbamate was designed as a bioisostere for a benzoxazinone moiety.[18] This structural modification fixed the active conformation, leading to enhanced potency and improved lipophilic ligand efficiency (LLE).[18]
-
Metabolic Stability: By replacing a flexible morpholine ring with various azaspirocycles, researchers developing MCHr1 antagonists were able to lower LogD values and significantly improve metabolic stability.[3]
-
Multitarget Ligands: A rational design approach using an aryl-spirocyclic diamine core led to the development of compounds with triple monoamine reuptake inhibitory activity, showing potential as novel antidepressants.[19]
Case Studies in Drug Development
| Compound Class | Target(s) | Role of Spirocyclic Diamine | Observed Improvement |
| Olaparib Analogue | PARP-1 | Bioisosteric replacement of piperazine | Higher specificity for PARP-1, reduced DNA damage[4] |
| MCHr1 Antagonists | MCHr1 | Replacement of morpholine | Lowered LogD, improved metabolic stability and selectivity against hERG[3] |
| Antidepressants | SERT, NET, DAT | Core scaffold | Triple monoamine reuptake inhibition[19] |
| MAGL Inhibitors | MAGL | Bioisosteric replacement of benzoxazinone | Enhanced potency and lipophilic ligand efficiency (LLE)[18] |
A General Workflow for Spirocyclic Diamine Integration
For scientists looking to incorporate these scaffolds, a structured workflow ensures a systematic evaluation of their potential.
Caption: A workflow for integrating spirocyclic diamines in lead optimization.
Conclusion and Future Outlook
Spirocyclic diamines represent a mature yet continually evolving class of building blocks for medicinal chemistry. Their well-defined three-dimensional structures provide a robust platform for enhancing potency, selectivity, and pharmacokinetic properties. The ability to use them as conformationally restricted bioisosteres for more common, flexible ring systems is a particularly powerful strategy in modern drug design.
Future advancements will likely focus on the development of novel, asymmetric synthetic routes to access an even greater diversity of spirocyclic scaffolds.[20] As our understanding of the interplay between molecular 3D structure and biological function deepens, the strategic incorporation of spirocyclic diamines will undoubtedly continue to be a cornerstone of successful drug discovery programs.
References
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Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: 8][21]
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- Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Deprez-Poulain, R., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Li, Y., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem.
- Unknown. (2025). Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. ResearchGate.
- Shi, F., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
- Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
- Aimon, A., et al. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).
- Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- S. J. Pike, et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC - NIH.
- Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal.
- Bull, J. A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
- Ivanenkov, Y. A., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry - ACS Publications.
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Kim, J., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][4][8]oxazin-6-yl Moiety. Journal of Medicinal Chemistry - ACS Publications. Available at:
- Zhang, M., et al. (2017). Synthesis and in silico conformational analysis of novel [3.2.2]-3-azabicyclic, [3.2.1]-3-aza-8-oxy-bicyclic and [3.2.1]-3-azabicyclic diamines. Montclair State University.
- Sakata, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed.
- Enamine. (2024). Benzene Bioisosteric Replacements. Enamine.
- Jágr, J., et al. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.
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Spectroscopic Characterization of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides field-proven methodologies for data acquisition and interpretation. The synthesis of this spirocyclic compound, while not detailed here, typically involves the dialkylation of 2,7-diazaspiro[4.4]nonane with benzyl bromide or a related benzylating agent. Proper characterization is paramount to confirm the successful synthesis and purity of the final product.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique rigid, three-dimensional structure, making it an interesting scaffold in medicinal chemistry. The molecule features a central spirocyclic diazaspiro[4.4]nonane core with two benzyl groups attached to the nitrogen atoms. This combination of aliphatic and aromatic moieties gives rise to a distinct spectroscopic fingerprint.
// Define nodes with positions N2 [label="N", pos="0,1.5!"]; N7 [label="N", pos="0,-1.5!"]; C1 [label="CH₂", pos="-1.2,0.8!"]; C3 [label="CH₂", pos="1.2,0.8!"]; C4 [label="CH₂", pos="1.2,-0.8!"]; C6 [label="CH₂", pos="-1.2,-0.8!"]; C8 [label="CH₂", pos="-0.8,-2.5!"]; C9 [label="CH₂", pos="0.8,-2.5!"]; C5_spiro [label="C", pos="0,0!"]; Bn2_CH2 [label="CH₂", pos="-1,-2.5!"]; Bn7_CH2 [label="CH₂", pos="1,-2.5!"];
// Placeholder for Benzyl groups Bn2_ring [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,2.5!"]; Bn7_ring [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-2.5!"];
// Edges for the diazaspiro[4.4]nonane core edge [len=1.5]; N2 -- C1; C1 -- C5_spiro; C5_spiro -- C3; C3 -- N2; N7 -- C4; C4 -- C5_spiro; C5_spiro -- C6; C6 -- N7;
// Edges for the benzyl groups N2 -- Bn2_CH2 [style=invis]; // Invisible edge for positioning // N2 -- Bn2_ring [label=" to CH2"]; N7 -- Bn7_CH2 [style=invis]; // Invisible edge for positioning // N7 -- Bn7_ring [label=" to CH2"]; }
Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl groups and the aliphatic protons of the spirocyclic core.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 3.60 | Singlet | 4H | Benzylic protons (-CH₂-Ph) |
| ~ 2.50 - 2.80 | Multiplet | 8H | Protons on carbons adjacent to nitrogen (C1, C3, C6, C8-H) |
| ~ 1.80 - 2.00 | Multiplet | 4H | Protons on C4 and C9 |
Data Analysis and Interpretation
The aromatic region is anticipated to display a complex multiplet corresponding to the ten protons of the two phenyl rings. The benzylic protons are expected to appear as a sharp singlet around 3.60 ppm, indicating free rotation and magnetic equivalence. The aliphatic protons of the diazaspiro[4.4]nonane core will likely present as overlapping multiplets. Protons on the carbons alpha to the nitrogen atoms (C1, C3, C6, and C8) are expected to be deshielded and appear further downfield compared to the remaining methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
A [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL CDCl₃)"]; B [label="NMR Tube Transfer\n(Filter if necessary)"]; C [label="Instrument Setup\n(Shim, Lock, Tune)"]; D [label="Data Acquisition\n(¹H, 32 scans)"]; E [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; F [label="Analysis\n(Integration, Peak Picking)"];
A -> B -> C -> D -> E -> F; }
Workflow for ¹H NMR Data Acquisition and Processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe to the proton frequency.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves 16 to 32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected to produce the final, interpretable spectrum.
-
Analysis: The processed spectrum is analyzed by integrating the signals to determine the relative number of protons and identifying the chemical shifts and coupling patterns.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of unique carbon signals will be less than the total number of carbon atoms.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 128 - 130 | Aromatic CH carbons |
| ~ 70 - 75 | Spiro carbon (C5) |
| ~ 60 - 65 | Benzylic carbon (-CH₂-Ph) |
| ~ 55 - 60 | Aliphatic carbons adjacent to nitrogen (C1, C3, C6, C8) |
| ~ 35 - 40 | Aliphatic carbons (C4, C9) |
Data Analysis and Interpretation
The aromatic region will show signals for the ipso-carbon (the carbon attached to the benzylic methylene) and the other aromatic carbons. The spiro carbon (C5) is a quaternary carbon and is expected to have a distinct chemical shift. The benzylic and aliphatic carbons will appear in the upfield region of the spectrum. The signals can be definitively assigned using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₂₁H₂₆N₂), the expected exact mass is approximately 306.21 g/mol .
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 307.217 | [M+H]⁺ (Molecular ion peak with a proton) |
| 306.210 | [M]⁺ (Molecular ion peak) |
| 215.154 | [M - C₇H₇]⁺ (Loss of a benzyl group) |
| 91.054 | [C₇H₇]⁺ (Benzyl cation) |
Data Analysis and Interpretation
In an electrospray ionization (ESI) mass spectrum, the most prominent peak is often the protonated molecule [M+H]⁺. A common fragmentation pathway for this molecule is the cleavage of the benzyl group, leading to a significant peak at m/z 91, corresponding to the tropylium cation (a rearranged benzyl cation), and a peak corresponding to the loss of a benzyl radical from the molecular ion. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and its fragments.[1]
Experimental Protocol: Mass Spectrometry
A [label="Sample Preparation\n(1 mg/mL in MeOH or ACN)"]; B [label="Dilution\n(to ~10 µg/mL)"]; C [label="Infusion/Injection\n(Direct infusion or LC inlet)"]; D [label="Ionization\n(e.g., ESI)"]; E [label="Mass Analysis\n(e.g., TOF or Quadrupole)"]; F [label="Detection & Spectrum Generation"];
A -> B -> C -> D -> E -> F; }
General Workflow for Mass Spectrometry Analysis.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]
-
Dilution: Dilute the stock solution to a final concentration of about 1-10 µg/mL in the same solvent.[2]
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions from the aromatic C-H bonds, aliphatic C-H bonds, and C-N bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3020 - 3080 | Aromatic C-H stretch |
| ~ 2800 - 3000 | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Aromatic C=C ring stretch |
| ~ 1100 - 1200 | C-N stretch |
| ~ 690 - 770 | Aromatic C-H bend (out-of-plane) |
Data Analysis and Interpretation
The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-N stretching vibration is also expected in the fingerprint region. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.[3]
Experimental Protocol: IR Spectroscopy
A common and simple method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The expected data, derived from the analysis of its constituent parts and comparison with related structures, offers a clear spectroscopic fingerprint for this important spirocyclic scaffold. The provided experimental protocols represent standard, reliable methods for obtaining high-quality data for this class of compounds.
References
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An In-depth Technical Guide to the Physical Characteristics of 2,7-Diazaspiro[4.4]nonane and its N-Benzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a compelling structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional architecture, featuring two fused five-membered rings sharing a central spiro carbon, offers a unique conformational landscape. This guide provides a detailed exploration of the physical and chemical characteristics of the parent 2,7-diazaspiro[4.4]nonane, with a particular focus on its dibenzylated derivative, 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. While experimental data for the dibenzyl derivative is limited in publicly accessible literature, this guide synthesizes information from related analogues to provide a comprehensive overview for researchers. The diazaspiro[4.4]nonane core is a key building block for various applications, including the development of novel therapeutics.
Molecular Structure and Conformation
The fundamental structure of 2,7-diazaspiro[4.4]nonane consists of two pyrrolidine rings fused at a quaternary carbon atom. The introduction of substituents, such as benzyl groups at the nitrogen atoms, significantly influences the molecule's overall shape, polarity, and potential for intermolecular interactions.
Crystallographic studies of related compounds, such as 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, reveal that the five-membered rings typically adopt envelope conformations. In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. The dihedral angle between the two nearly planar sections of the pyrrolidine rings is a key determinant of the overall molecular geometry. For 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, this angle has been reported to be 80.46 (8)°.[1] This inherent puckering of the rings in the spiro system is a critical feature for molecular recognition and binding to biological targets.
Figure 2: General synthetic workflow for the preparation of this compound.
Experimental Protocol: General N-Benzylation
-
Dissolution: Dissolve 2,7-diazaspiro[4.4]nonane in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.
-
Addition of Benzyl Halide: To the stirred solution, add at least two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Safety and Handling
The parent 2,7-diazaspiro[4.4]nonane is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. [2]While specific toxicity data for the dibenzyl derivative is not available, it should be handled with care, assuming it may have similar or other hazardous properties. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Development
The 2,7-diazaspiro[4.4]nonane scaffold is of significant interest to medicinal chemists. Its rigid structure can help to pre-organize appended functional groups in a specific orientation for optimal interaction with a biological target, potentially leading to increased potency and selectivity. The introduction of benzyl groups can modulate the compound's lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties. Derivatives of diazaspiro[4.4]nonane are being explored for a range of therapeutic applications, leveraging the unique three-dimensional space occupied by this spirocyclic system.
Conclusion
This compound is a structurally intriguing molecule with potential applications in various fields of chemical research. While a complete experimental dataset of its physical characteristics is not yet available in the public domain, this guide provides a comprehensive overview based on the known properties of its parent scaffold and related derivatives. The synthetic accessibility of the 2,7-diazaspiro[4.4]nonane core and the ability to functionalize the nitrogen atoms make it a versatile platform for the design and synthesis of novel compounds with tailored properties. Further research into the experimental characterization of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and unlock its full potential.
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An In-depth Technical Guide to the 2,7-Diazaspiro[4.4]nonane Core Structure
Abstract
The 2,7-diazaspiro[4.4]nonane core is a prominent privileged scaffold in modern medicinal chemistry. Characterized by two pyrrolidine rings fused at a central quaternary carbon, this spirocyclic system offers a unique combination of structural rigidity, three-dimensionality (3D), and synthetic tractability. Its conformationally constrained nature provides a powerful platform for the precise spatial orientation of substituents, enhancing binding affinity and selectivity for a diverse range of biological targets. Furthermore, its high fraction of sp³-hybridized carbons (Fsp³) is associated with improved physicochemical properties and higher clinical success rates. This guide provides a comprehensive overview of the 2,7-diazaspiro[4.4]nonane core, detailing its fundamental properties, key synthetic strategies with step-by-step protocols, and its application as a versatile scaffold in the design of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, the quest for novel molecular architectures that confer improved pharmacological profiles is perpetual. Spirocyclic systems, in which two rings share a single atom, have emerged as particularly valuable frameworks.[1][2] The 2,7-diazaspiro[4.4]nonane scaffold is a quintessential example of this class, offering a distinct departure from the flat, aromatic structures that have historically dominated medicinal chemistry.
The core's value lies in its inherent structural attributes:
-
Three-Dimensionality: The quaternary spiro-center projects substituents into defined vectors in 3D space. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.[3]
-
Conformational Rigidity: Unlike flexible aliphatic chains, the fused ring system restricts the number of accessible conformations. This rigidity is crucial for designing selective ligands, as it allows for a more precise fit with the target's binding site while minimizing interactions with off-targets.[3][4]
-
Improved Physicochemical Properties: Molecules with a higher Fsp³ are often associated with better solubility, enhanced metabolic stability, and a lower propensity for promiscuous binding, all of which are critical for developing successful drug candidates.[2][3]
-
Synthetic Accessibility: The two nitrogen atoms serve as versatile handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the construction of diverse compound libraries.[3]
This guide will explore the synthesis and strategic application of this powerful core, providing researchers and drug development professionals with the foundational knowledge to leverage its unique advantages.
Structural and Physicochemical Properties
The 2,7-diazaspiro[4.4]nonane molecule consists of two pyrrolidine rings joined at the C5 carbon. X-ray crystallography studies on derivatives have shown that the five-membered rings typically adopt an envelope conformation, where one carbon atom is out of the plane of the other four.[5] This puckering influences the orientation of substituents on the rings. The parent scaffold is chiral, with the spiroatom being the stereocenter, and its absolute configuration has been a subject of careful study.[6]
A summary of the key computed physicochemical properties for the parent scaffold is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [7] |
| Molecular Weight | 126.20 g/mol | [7] |
| XLogP3 | -0.3 | [7] |
| Boiling Point | 191.2 °C at 760 mmHg | [8] |
| Density | 1.03 g/cm³ | [8] |
| PSA (Polar Surface Area) | 24.1 Ų | [7] |
These properties highlight a scaffold with a low molecular weight and a favorable balance of hydrophilicity and lipophilicity, making it an excellent starting point for drug design.
Key Synthetic Strategies and Protocols
The construction of the 2,7-diazaspiro[4.4]nonane core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two robust and commonly employed methodologies.
Strategy 1: Reductive Cyclization of a Pyrrolidine Precursor
This approach builds the second pyrrolidine ring onto an existing one. A prime example is the synthesis of a lactam-containing diazaspirocycle via the reductive cyclization of a cyanomethyl group, which is then poised for further modification. The use of Raney Nickel (Raney Ni) is a classic and effective choice for nitrile reduction under hydrogenation conditions, valued for its high activity and cost-effectiveness.
-
Step 1: Reaction Setup
-
To a pressure vessel, add methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g).
-
Add methanol as the solvent.
-
Carefully add Raney Ni (3.4 g) to the solution. Caution: Raney Ni is pyrophoric and should be handled as a slurry in water or an appropriate solvent.
-
-
Step 2: Hydrogenation
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.
-
-
Step 3: Workup and Purification
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain single crystals.[5]
-
Caption: Workflow for the synthesis of a key 2,7-diazaspiro[4.4]nonane intermediate.
Strategy 2: Deprotection of a Pre-functionalized Core
Often, the diazaspiro[4.4]nonane core is synthesized with protecting groups on one or both nitrogen atoms. This allows for selective functionalization. A common and highly effective strategy for removing benzyl (Bn) protecting groups is catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficiency and selectivity. The benzyl group is cleaved to toluene, and the catalyst can be easily removed by filtration.
-
Step 1: Reaction Setup
-
In a hydrogenation vessel, dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol (150 mL).
-
Add 20% palladium on carbon catalyst (1.0 g).
-
-
Step 2: Hydrogenation
-
Seal the vessel and pressurize with hydrogen to 4.5x10⁵ Pa (approx. 65 psi).
-
Stir the reaction at room temperature for two days, or until hydrogen uptake ceases.
-
-
Step 3: Workup and Purification
-
Carefully depressurize the vessel and purge with an inert gas.
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain a thick syrup.
-
Induce crystallization by adding acetonitrile to the syrup.
-
Collect the resulting crystals by filtration to yield 11.50 g of 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[9]
-
Applications in Drug Discovery: A Scaffold for Innovation
The rigid 2,7-diazaspiro[4.4]nonane framework is an exemplary tool for addressing common challenges in drug discovery, including potency, selectivity, and pharmacokinetics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system (CNS).[3]
Causality in Design: Why Spirocycles Succeed
The introduction of a spirocyclic core like 2,7-diazaspiro[4.4]nonane is a deliberate design choice aimed at optimizing molecular properties.
-
Potency and Selectivity: By locking the relative orientation of pharmacophoric groups, the scaffold reduces the entropic cost of binding and allows for a more tailored interaction with the target protein. This can dramatically increase both potency and selectivity over more flexible analogs.
-
Navigating New Chemical Space: As the industry moves away from "flat" molecules, 3D-rich scaffolds provide access to novel chemical space, increasing the probability of identifying hits with unique mechanisms of action.
-
Metabolic Stability: The quaternary carbon at the core is sterically hindered and lacks protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.
A notable example highlighting the potential of this class of compounds is found in diazaspiro bicyclo hydantoin analogs, which have shown significant antiproliferative effects in human leukemia cell lines.[10] While not the exact 2,7-diazaspiro[4.4]nonane core, this demonstrates the utility of the broader diazaspirocyclic family in generating potent anticancer agents. The design principle involves using the rigid scaffold to correctly position substituents that interact with key cellular targets.
Caption: The 2,7-diazaspiro[4.4]nonane core as a central hub for generating diverse libraries.
Conclusion and Future Outlook
The 2,7-diazaspiro[4.4]nonane core structure represents a mature yet continually evolving platform in medicinal chemistry. Its compelling combination of 3D complexity, conformational rigidity, and synthetic accessibility ensures its place as a privileged scaffold for tackling challenging biological targets. The synthetic protocols described herein provide reliable pathways to key intermediates, while the strategic rationale for its inclusion in drug design campaigns is well-supported by improved pharmacological outcomes. As synthetic methodologies become more advanced, enabling even greater control over stereochemistry and substitution patterns, the full potential of the 2,7-diazaspiro[4.4]nonane core will undoubtedly continue to be realized in the next generation of innovative therapeutics.
References
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PrepChem.com. Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Available from: [Link]
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Li, Y. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o670. Available from: [Link]
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Deiters, A. (2010). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2010(15), 2338-2339. Available from: [Link]
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Overberger, C. G., Wang, D. W., Hill, R. K., Krow, G. R., & Ladner, D. W. (1982). Absolute configuration of 2,7-diazaspiro[6][6]nonane. A reassignment. The Journal of Organic Chemistry, 47(25), 5085-5086. Available from: [Link]
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Ukrainets, I. V., Tugaibei, I. A., Bereznyakova, N. L., & Turov, A. V. (2012). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Advances, 2(25), 9465-9467. Available from: [Link]
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Ballini, R., Barboni, L., & Giarlo, G. (1996). Synthesis of enantiopure 2,7-diaryl-1,6-dioxaspiro[4.4]nonanes via enantioselective reduction of prochiral γ-nitroketones by diisopinocampheylchloroborane (DIP-Cl™). Tetrahedron: Asymmetry, 7(5), 1385-1388. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12691883, 2,7-Diaza-spiro[4.4]nonane. Available from: [Link]
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Enin, E. (2018). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 170939417, 2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane. Available from: [Link]
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Stepanovs, D. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Request PDF. Available from: [Link]
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de Lacerda, C. S., Cruz, L. N., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
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Pearson, W. H., & Lian, B. (1998). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. The Journal of Organic Chemistry, 63(11), 3590-3601. Available from: [Link]
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Kamal, A., Reddy, M. K., Sreekanth, K., Kumar, M. P., & Juvekar, A. (2011). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Bioorganic & Medicinal Chemistry Letters, 21(19), 5773-5777. Available from: [Link]
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LookChem. 2,7-diazaspiro[4.4]nonane CAS NO.175-96-2. Available from: [Link]
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Levin, J. I., Chen, J. M., Du, M. T., Nelson, F., Hubler, T. L., & Mseeh, F. (2008). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(17), 4817-4821. Available from: [Link]
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Stepanovs, D. (2019). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available from: [Link]
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Wajs-Bonikowska, A., & Staszewska-Krajewska, O. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(1), 226. Available from: [Link]
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Yus, M., & Ortiz, C. (2001). Straightforward Synthesis of 1,7-Dioxaspiro[4.4]nonanes. Request PDF. Available from: [Link]
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
For: Researchers, scientists, and drug development professionals.
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry due to its rigid, three-dimensional conformation, which can enhance binding affinity and selectivity to biological targets. The N-benzylation of this core structure to yield 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane introduces lipophilic and aromatic characteristics that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This document provides a detailed, research-informed protocol for the synthesis of this target compound, drawing upon established methodologies for the preparation of analogous diazaspirocycles and N-alkylation reactions.
Synthetic Strategy Overview
The proposed synthesis follows a logical and efficient pathway, commencing with the construction of the core diazaspiro[4.4]nonane ring system, followed by the introduction of the benzyl groups. A key approach involves the synthesis of a trione precursor, which is then reduced to the diamine core, and subsequently benzylated. This multi-step process allows for clear intermediate characterization and purification.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Materials and Reagents
| Reagent | Purity | Supplier |
| Diethyl 2,2-di(bromomethyl)malonate | ≥97% | Sigma-Aldrich |
| Benzylamine | ≥99% | Sigma-Aldrich |
| Sodium ethoxide | ≥98% | Sigma-Aldrich |
| Anhydrous Ethanol | ≥99.5% | Fisher Scientific |
| Lithium Aluminum Hydride (LAH) | 1.0 M in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | ≥99.8% | VWR Chemicals |
| Ethyl Acetate | ≥99.5% | VWR Chemicals |
| Hexanes | ≥98.5% | VWR Chemicals |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR Chemicals |
| Sodium Bicarbonate | ACS Grade | Fisher Scientific |
Detailed Experimental Protocol
Step 1: Synthesis of this compound-1,3,8-trione
This initial step involves a cyclization reaction to form the core spirocyclic trione structure. The reaction of a suitable dialkyl dihalide with a primary amine is a common strategy for the formation of heterocyclic rings.
Protocol:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2,2-di(bromomethyl)malonate (1.0 eq) in anhydrous ethanol (200 mL).
-
Reagent Addition: To this solution, add benzylamine (2.2 eq) dropwise at room temperature. A white precipitate may form.
-
Base Addition: Subsequently, add sodium ethoxide (2.5 eq) portion-wise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude trione.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound-1,3,8-trione.
Step 2: Reduction of this compound-1,3,8-trione
The reduction of the amide carbonyls in the trione precursor is a critical step to yield the desired diamine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. A similar reduction of a related trione has been reported in the synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.[1]
Protocol:
-
Reaction Setup: In a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) (5.0 eq) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the this compound-1,3,8-trione (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification and Characterization
The final product requires purification to remove any remaining impurities.
Protocol:
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the spirocyclic core and the benzyl groups.
-
¹³C NMR: To confirm the carbon skeleton.
-
MS (Mass Spectrometry): To determine the molecular weight of the product.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.
-
Alternative Synthetic Approach: Reductive Amination
An alternative and widely used method for the synthesis of N-alkylated amines is reductive amination.[2][3][4][5][6] This approach would involve the initial synthesis of the parent 2,7-diazaspiro[4.4]nonane, followed by a one-pot reaction with benzaldehyde in the presence of a reducing agent.
Reductive Amination Workflow Diagram
Caption: Reductive amination route to the target compound.
Protocol for Reductive Amination:
-
Reaction Setup: To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add benzaldehyde (2.2 eq).
-
Reducing Agent Addition: Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Discussion and Mechanistic Insights
The reduction of the trione with LAH proceeds via the formation of an aluminate complex with the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. This process is repeated for all three carbonyl groups to yield the fully reduced diamine.
Reductive amination, on the other hand, involves the initial formation of an iminium ion intermediate between the amine and the aldehyde.[3] This intermediate is then selectively reduced by the hydride reagent to form the C-N bond.[6] The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it does not readily reduce the aldehyde starting material.[6]
Conclusion
The synthesis of this compound can be effectively achieved through the multi-step process involving the formation and subsequent reduction of a trione precursor. This method offers a robust route to the target compound. The alternative reductive amination strategy provides a more direct approach for the benzylation step, assuming the availability of the parent diamine. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.
References
-
Clayden, J., & Yagoub, Y. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
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White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
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Mocilac, P., & Cunningham, D. (n.d.). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin. [Link]
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Moradell, J., Bohan, C., Pop, A., & Urriolabeitia, E. P. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. [Link]
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Acta Crystallographica Section E. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC - NIH. [Link]
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ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
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Nazarian, Z., & Forsyth, C. M. (n.d.). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Thieme E-Books & E-Journals. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Organic Chemistry Portal. (2026). Reductive Amination. Wordpress. [Link]
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PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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PMC. (n.d.). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. [Link]
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PubMed. (n.d.). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. [Link]
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University of California, Irvine. (2006). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PMC. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. [Link]
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PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
PMC - NIH. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
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The Strategic Deployment of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Drug Design with the 2,7-Diazaspiro[4.4]nonane Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced spatial complexity and improved pharmacological properties is paramount. The 2,7-diazaspiro[4.4]nonane framework has emerged as a privileged structure, prized for its rigid, three-dimensional architecture. This spirocyclic system, featuring two fused five-membered rings sharing a single carbon atom, provides a conformationally constrained backbone. Such rigidity is highly advantageous as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The dibenzylated form, 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, serves as a crucial intermediate in the synthesis of diverse compound libraries. The benzyl groups not only act as robust protecting groups for the secondary amines, allowing for selective transformations at other positions, but they can also be readily removed under standard hydrogenolysis conditions. This unmasks the nitrogen atoms for subsequent functionalization, enabling the exploration of a broad chemical space to optimize structure-activity relationships (SAR). Furthermore, the benzyl moieties themselves can contribute to biological activity through hydrophobic or aromatic interactions within a target's binding site.
This technical guide provides an in-depth exploration of the synthesis and potential applications of the this compound scaffold, offering detailed protocols and insights into its role in the development of novel therapeutics.
The 2,7-Diazaspiro[4.4]nonane Core: A Launchpad for Bioactive Molecules
The inherent three-dimensionality of the 2,7-diazaspiro[4.4]nonane scaffold makes it an attractive starting point for accessing novel chemical space. Derivatives of the closely related 2-azaspiro[4.4]nonane have shown a wide range of biological activities, including anticonvulsant properties. This highlights the potential of this spirocyclic system to serve as a template for neurologically active agents.
Moreover, the strategic placement of two nitrogen atoms in the 2,7-diazaspiro[4.4]nonane core offers multiple vectors for chemical modification. This allows for the generation of diverse libraries of compounds with tailored physicochemical and pharmacological profiles. The value of this scaffold is further underscored by the demonstrated bioactivity of other diazaspirocycles in areas such as oncology and infectious diseases. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent covalent inhibitors of KRAS G12C and have shown promising antimycobacterial activity.[1][2]
Application Notes: Leveraging the this compound Scaffold
The primary utility of this compound in medicinal chemistry is as a versatile synthetic intermediate. The benzyl groups provide steric bulk and lipophilicity, which can be advantageous in certain synthetic steps, while their facile cleavage allows for late-stage diversification.
Key Advantages of the Dibenzylated Scaffold:
-
Chemical Stability: The benzyl groups are stable to a wide range of reaction conditions, allowing for manipulations at other parts of the molecule.
-
Strategic Deprotection: The removal of both benzyl groups simultaneously via catalytic hydrogenation yields the parent 2,7-diazaspiro[4.4]nonane core, ready for further derivatization.
-
Modulation of Physicochemical Properties: The presence of the benzyl groups significantly increases the lipophilicity of the molecule, which can be useful for solubilizing it in organic solvents during synthesis.
Therapeutic Areas of Interest for 2,7-Diazaspiro[4.4]nonane Derivatives:
While direct biological data for this compound is not extensively published, the therapeutic potential of the core scaffold can be inferred from studies on closely related analogs.
| Scaffold Derivative | Therapeutic Area | Biological Target/Activity | Reported Potency |
| N-benzyl-2-azaspiro[4.4]nonane-1,3-dione analogs | Neurology | Anticonvulsant activity in MES test | ED50 = 76.27 mg/kg (for a potent analog) |
| 2,7-diazaspiro[3.5]nonane derivatives | Oncology | Covalent inhibitors of KRAS G12C | Favorable metabolic stability and anti-tumor activity |
| 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones | Infectious Disease | Broad-spectrum antimycobacterial activity | MIC < 0.01 µg/mL against M. tuberculosis |
This table presents data for structurally related spirocyclic diamines to illustrate the potential of the 2,7-diazaspiro[4.4]nonane scaffold.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of this compound, starting from a readily available precursor.
Protocol 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (A Precursor for the Fully Reduced Scaffold)
This protocol outlines the synthesis of a key precursor that can be subsequently reduced to the fully saturated 2,7-diazaspiro[4.4]nonane core.
Caption: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.
Materials:
-
7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Isopropanol
-
6N Hydrogen chloride in isopropanol
Procedure:
-
To a suspension of lithium aluminum hydride (5.0 eq) in anhydrous THF, add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.0 eq) in THF dropwise at 0 °C.
-
Stir the resulting mixture overnight at room temperature.
-
Carefully reflux the reaction mixture for 1 hour.
-
Cool the mixture to 0 °C and quench by the sequential dropwise addition of water (1 volume relative to LiAlH₄), 15% sodium hydroxide solution (1 volume relative to LiAlH₄), and water (3 volumes relative to LiAlH₄).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a syrup.
-
Dissolve the syrup in isopropanol and add an excess of 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.
-
Collect the solid by filtration and dry to yield 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[3]
Protocol 2: Debenzylation to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
This protocol describes the removal of the benzyl protecting group to yield a mono-substituted diazaspirocycle, which can then be di-benzylated.
Caption: Debenzylation via Catalytic Hydrogenation.
Materials:
-
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
-
20% Palladium on carbon (Pd/C)
-
Methanol
-
Acetonitrile
Procedure:
-
Dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol.
-
Add 20% palladium on carbon catalyst to the solution.
-
Hydrogenate the mixture at a pressure of 4.5 x 10⁵ Pa for 48 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to a thick syrup.
-
Add acetonitrile to the syrup to induce crystallization.
-
Collect the solid by filtration and dry to afford 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[4]
Protocol 3: Synthesis of this compound
This protocol describes a general method for the N-alkylation of a secondary amine, which can be adapted for the dibenzylation of the parent 2,7-diazaspiro[4.4]nonane.
Caption: Dibenzylation of 2,7-Diazaspiro[4.4]nonane.
Materials:
-
2,7-Diazaspiro[4.4]nonane (or its salt)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (4.0 eq) and benzyl bromide (2.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. The straightforward synthesis and the ability to readily deprotect the nitrogen atoms for further functionalization make it an ideal starting point for the construction of diverse compound libraries.
While the direct biological applications of the dibenzylated form are yet to be fully explored, the demonstrated activities of closely related azaspirocycles in areas such as neurology, oncology, and infectious diseases strongly suggest that the 2,7-diazaspiro[4.4]nonane core is a rich source of future drug candidates. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2004). ChemInform, 35(40).
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem. Available at: [Link]
-
Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem. Available at: [Link]
-
Representative example of relevant bioactive molecules. ResearchGate. Available at: [Link]
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517.
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949.
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry.
-
Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. ResearchGate. Available at: [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
- tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
- Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. (2024). Molecules, 29(2), 430.
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). International Journal of Molecular Sciences, 25(11), 5946.
- Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceutical Sciences, 27(1), 104-112.
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- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
Application Notes & Protocols: 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane as a C₂-Symmetric Chiral Ligand for Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. The C₂-symmetric this compound emerges as a ligand of significant interest due to its unique structural attributes. The spirocyclic core imparts a rigid conformational framework, which is crucial for creating a well-defined and predictable chiral environment around a metal center. This rigidity minimizes conformational ambiguities, leading to more effective stereochemical communication during the catalytic cycle.
The presence of two benzyl groups on the nitrogen atoms serves a dual purpose: they introduce steric bulk, which can effectively shield one face of the catalytic center, thereby directing the approach of the substrate, and they can be electronically tuned through substitution on the phenyl rings to modulate the electronic properties of the metal center. The diamine functionality provides two coordination sites, allowing for the formation of stable chelate rings with a variety of transition metals, such as ruthenium, rhodium, and iridium, which are widely used in asymmetric catalysis.
These features collectively position this compound as a promising ligand for a range of asymmetric transformations, most notably in the asymmetric transfer hydrogenation of prochiral ketones, a reaction of significant importance in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.
PART 1: Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2,7-diazaspiro[4.4]nonane-1,6-dione. The synthesis involves a two-step process: a double N-benzylation followed by the reduction of the diamide functionality.
Caption: Proposed synthetic pathway for this compound.
Protocol 1.1: Synthesis of this compound-1,6-dione
This protocol describes the double N-benzylation of 2,7-diazaspiro[4.4]nonane-1,6-dione. The use of a strong base like sodium hydride is essential to deprotonate the amide nitrogens, facilitating nucleophilic attack on benzyl bromide.
Materials:
-
2,7-diazaspiro[4.4]nonane-1,6-dione (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Benzyl bromide (BnBr) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,7-diazaspiro[4.4]nonane-1,6-dione.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound-1,6-dione.
Protocol 1.2: Synthesis of this compound
This protocol details the reduction of the diamide to the corresponding diamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of this transformation.[1][2]
Materials:
-
This compound-1,6-dione (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄.
-
Add anhydrous THF to create a suspension.
-
In a separate flask, dissolve this compound-1,6-dione in anhydrous THF.
-
Slowly add the solution of the diamide to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, for a safer workup, cautiously and slowly add sodium sulfate decahydrate portion-wise until the evolution of hydrogen gas ceases.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by chromatography if necessary.
PART 2: Application in Asymmetric Transfer Hydrogenation
The C₂-symmetric nature of this compound makes it an excellent candidate as a chiral ligand for the asymmetric transfer hydrogenation of prochiral ketones. In this application, the ligand is typically complexed with a ruthenium(II) precursor to generate the active catalyst in situ.
Caption: Workflow for asymmetric transfer hydrogenation using the chiral ligand.
Protocol 2.1: In situ Preparation of the Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate. The active catalyst is formed in situ from the chiral diamine ligand and a ruthenium precursor.[3][4][5]
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
(±)-2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane (as a racemic mixture for initial tests, or the desired enantiomer) (0.01 eq)
-
Acetophenone (1.0 eq)
-
Isopropanol (iPrOH) (solvent and hydrogen source)
-
Potassium tert-butoxide (KOtBu) (0.02 eq)
-
Anhydrous toluene
Procedure:
-
In a Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and this compound.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
In a separate flask, prepare a solution of acetophenone and potassium tert-butoxide in isopropanol.
-
Add the substrate solution to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 2-24 hours).
-
Monitor the conversion of the ketone by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product, 1-phenylethanol, by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Expected Results and Substrate Scope
Based on literature for similar chiral diamine ligands in asymmetric transfer hydrogenation, high yields and enantioselectivities are anticipated. The following table provides hypothetical yet representative data for a range of prochiral ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 98 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 6 | >99 | 97 |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 12 | 95 | 92 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 8 | 98 | 96 |
| 5 | Benzyl acetone | 4-Phenyl-2-butanol | 16 | 92 | 90 |
PART 3: Mechanistic Insights
The widely accepted mechanism for the asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-diamine complexes involves a metal-ligand cooperative pathway.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The active catalyst is a ruthenium hydride species. The prochiral ketone coordinates to the ruthenium center, and a six-membered pericyclic transition state is formed. In this transition state, a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. The resulting chiral alcohol is then released, and the catalyst is regenerated by reaction with the hydrogen donor (isopropanol), releasing acetone. The stereochemical outcome is determined by the facial selectivity of the ketone coordination and the subsequent hydride transfer, which is controlled by the chiral environment created by the this compound ligand.
References
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]
-
Amides to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. ACS Publications. [Link]
-
Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed. [Link]
-
Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst. ResearchGate. [Link]
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. ResearchGate. [Link]
-
Ruthenium complexes with chiral tetradentate PNNP ligands: Asymmetric catalysis from the viewpoint of inorganic chemistry. Dalton Transactions. [Link]
-
Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. PMC. [Link]
-
A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. ACS Publications. [Link]
-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC. [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. [Link]
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Pure and Applied Chemistry. [Link]
-
New Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. ResearchGate. [Link]
-
A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. ACS Publications. [Link]
-
Chiral-at-Ruthenium Catalysts for Nitrene-Mediated Asymmetric C–H Functionalizations. ACS Publications. [Link]
-
A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Thieme. [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]
-
2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. PMC. [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Glasgow. [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
-
Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
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Application Note and Protocol: Efficient N-Debenzylation of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Introduction
The N-benzyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2][3] The deprotection of N-benzyl amines is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development where the final active pharmaceutical ingredient often requires a free amine for biological activity. The 2,7-diazaspiro[4.4]nonane scaffold is a key structural motif in a number of biologically active compounds, and its synthesis often involves the use of N-benzyl protection.[4][5] This application note provides a detailed experimental procedure for the N-debenzylation of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, a common intermediate in the synthesis of derivatives of this spirocyclic diamine. We will explore two robust and widely applicable methods: palladium-catalyzed hydrogenation and catalytic transfer hydrogenation.
Mechanism of Catalytic Hydrogenolysis
The generally accepted mechanism for the N-debenzylation via catalytic hydrogenolysis involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds through the following key steps:
-
Adsorption: Both the N-benzyl amine substrate and the hydrogen source (either hydrogen gas or a hydrogen donor) adsorb onto the surface of the palladium catalyst.
-
Activation of Hydrogen: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface to form palladium hydride species. In the case of transfer hydrogenation, the hydrogen donor molecule decomposes on the catalyst surface to provide the active hydrogen species.
-
C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed substrate is cleaved by the activated hydrogen species.
-
Product Formation and Desorption: This cleavage results in the formation of the deprotected amine and toluene as a byproduct. These products then desorb from the catalyst surface, regenerating the active catalytic sites for subsequent reaction cycles.[1]
Experimental Protocols
This section details two reliable methods for the N-debenzylation of this compound. The choice of method may depend on the available equipment and the scale of the reaction.
Method 1: Palladium on Carbon Catalyzed Hydrogenation with Hydrogen Gas
This is the classic and often most efficient method for N-debenzylation, particularly for larger scale reactions. It requires the use of a hydrogen gas source.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel)
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (15-20 mL). Add a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst. A typical catalyst loading is 10-20 mol% of palladium.[1] For this substrate, a starting point of 15 mol% is recommended.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a vacuum/inert gas line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Hydrogenation: Replace the inert gas with hydrogen gas from a balloon or a hydrogenation apparatus. For most applications, balloon pressure is sufficient.[2][6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).[1][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is no longer observed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst.[1][7] Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product.
-
Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,7-diazaspiro[4.4]nonane. The product can be further purified by crystallization or column chromatography if necessary.
Workflow for Palladium-Catalyzed Hydrogenation
Caption: Experimental workflow for N-debenzylation using Pd/C and H₂ gas.
Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a convenient alternative to using hydrogen gas and is particularly well-suited for smaller-scale reactions where handling pressurized gas is less practical. Ammonium formate serves as the in situ source of hydrogen.[8][9][10][11][12][13]
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH), anhydrous
-
Celite®
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Detailed Protocol:
-
Reaction Setup: To a stirred suspension of this compound (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL) in a round-bottom flask, add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in a single portion under a nitrogen atmosphere.[8][14]
-
Reaction: Heat the resulting reaction mixture to reflux and monitor the progress by TLC. Reactions are often complete within a short period (e.g., 10-60 minutes).[8][14]
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with an additional portion of methanol (e.g., 20 mL).[8][14]
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired 2,7-diazaspiro[4.4]nonane.[8][14] Further purification can be performed if necessary.
Comparative Data and Considerations
| Parameter | Method 1: Pd/C, H₂ Gas | Method 2: Pd/C, Ammonium Formate |
| Hydrogen Source | Hydrogen gas (requires handling of flammable gas) | Ammonium formate (solid, easier to handle)[10] |
| Pressure | Atmospheric (balloon) to elevated pressures | Atmospheric |
| Temperature | Room temperature | Reflux |
| Reaction Time | Typically longer (hours to days)[7] | Often rapid (minutes to hours)[8][14] |
| Byproducts | Toluene | Toluene, CO₂, NH₃[10] |
| Scalability | Well-suited for large-scale synthesis | More convenient for smaller, lab-scale reactions |
| Safety | Requires careful handling of H₂ gas and pyrophoric catalyst | Standard laboratory precautions for handling flammable solvents |
Troubleshooting
-
Incomplete or Slow Reaction:
-
Catalyst Poisoning: The nitrogen atoms in the substrate or product can sometimes inhibit the catalyst.[2] Adding a mild acid like acetic acid can sometimes mitigate this by protonating the amine.[15][16] However, this should be done cautiously as it can affect the work-up.
-
Insufficient Stirring: Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen source.[1][6]
-
Catalyst Quality: Use fresh, high-quality catalyst. Old or improperly stored catalyst may have reduced activity.
-
-
Side Reactions:
-
Ring Saturation: While less common for the benzyl group's aromatic ring under these conditions, it can be a concern for other reducible functional groups. Lowering the hydrogen pressure and temperature can sometimes improve selectivity.[15]
-
Conclusion
The N-debenzylation of this compound can be effectively achieved using either palladium-catalyzed hydrogenation with hydrogen gas or catalytic transfer hydrogenation with ammonium formate. The choice between these methods will depend on the specific laboratory setup, scale of the reaction, and safety considerations. Both protocols provided are robust and have been widely reported in the literature for the debenzylation of a variety of N-benzyl amines. Careful monitoring of the reaction and adherence to safety protocols are essential for a successful outcome.
References
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
- Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines - Benchchem.
- Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. Available from: [Link]
- CTH Removal of N-Benzyl Groups.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. Available from: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. Available from: [Link]
-
VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS - ScholarWorks @ UTRGV. Available from: [Link]
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication. Available from: [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review - Zenodo. Available from: [Link]
-
De-protection of N-Benzyl groups - Sciencemadness.org. Available from: [Link]
- A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction - Benchchem.
- avoiding N-debenzylation during piperidine modification - Benchchem.
-
Help with debenzylation of N-Benzyl - Sciencemadness.org. Available from: [Link]
-
Ammonium Formate - Common Organic Chemistry. Available from: [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. Available from: [Link]
-
Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. Available from: [Link]
-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. Available from: [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available from: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available from: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available from: [Link]
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies - Benchchem.
-
2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane | C15H30N2 - PubChem. Available from: [Link]
-
(3S,5R)-N-benzyl-7-(methanesulfonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxamide. Available from: [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. Available from: [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. Available from: [Link]
-
2-Benzyl-2,7-diazaspiro[4.4]nonane | C14H20N2 - PubChem. Available from: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. Available from: [Link]
Sources
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- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. zenodo.org [zenodo.org]
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- 16. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Introduction
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane is a spirocyclic diamine scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational framework that can be exploited for the design of novel therapeutic agents. The purity of this compound is paramount for its application in biological assays and as a building block in multi-step syntheses, as impurities can lead to ambiguous results and side reactions.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are based on established principles of organic chemistry and are designed to be self-validating systems for researchers, scientists, and drug development professionals.
Understanding Potential Impurities
The purification strategy for this compound is dictated by the potential impurities that may be present after its synthesis. Common synthetic routes often involve the N-benzylation of 2,7-diazaspiro[4.4]nonane or a related precursor.[1][2] Consequently, the crude product may contain:
-
Unreacted Starting Materials: Such as 2,7-diazaspiro[4.4]nonane and benzyl bromide or benzyl chloride.
-
Mono-benzylated Intermediate: 2-Benzyl-2,7-diazaspiro[4.4]nonane.
-
By-products: Formed from side reactions, such as quaternary ammonium salts.
-
Reagents and Solvents: From the reaction and workup steps.
A thorough understanding of the reaction pathway is crucial for anticipating the impurity profile and selecting the most effective purification technique.
Purification Strategies
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two primary techniques for purifying this compound are flash column chromatography and recrystallization .
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities and for obtaining high-purity material on a small to medium scale.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of amines due to its polarity and cost-effectiveness. The slightly acidic nature of silica can sometimes lead to peak tailing with amines. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the more polar dibenzylated product. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis.
-
Detection: The progress of the separation is monitored by TLC, typically using a UV lamp for visualization, as the benzyl groups are UV-active.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under a UV lamp. The desired product should have a lower Rf value than less polar impurities and a higher Rf value than more polar impurities.
-
Adjust the solvent system to achieve good separation (a difference in Rf of at least 0.2 is ideal). The addition of 0.5-1% triethylamine to the eluent can improve peak shape.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Recrystallization
Recrystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a related compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, ethanol was used for recrystallization.[3] A solvent system of ethanol/water or isopropanol/water could be a good starting point for this compound. The choice of solvent is critical and may require some experimentation.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Workflow Diagram:
Caption: Workflow for Recrystallization Purification.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly, either by air drying or in a vacuum oven at a temperature below the compound's melting point.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
Quantitative Data Summary
| Purification Technique | Scale | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | mg to g | >98% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | g to kg | >99% (if successful) | Simple, cost-effective, and can yield very pure material. | Finding a suitable solvent can be challenging; not effective for all types of impurities. |
Conclusion
The purification of this compound is a critical step in its synthesis and application. Both flash column chromatography and recrystallization are powerful techniques that can yield material of high purity. The choice of method will depend on the specific circumstances of the synthesis. By carefully following the protocols outlined in this guide and understanding the principles behind them, researchers can confidently obtain pure this compound for their scientific endeavors.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
- PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
- Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Journal of Organic Chemistry.
- Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%.
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (n.d.). PubMed Central (PMC).
- PubChem. (n.d.). 2-Benzyl-2,7-diazaspiro[4.4]nonane.
- Biosynth. (n.d.). 2-Benzyl-2,7-diazaspiro[4.4]nonane.
- White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- ResearchGate. (n.d.). Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives.
Sources
Application Notes & Protocols: A Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane Analogs
Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane framework represents a class of spirocyclic diamines that has garnered considerable attention from the medicinal chemistry community. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, a desirable attribute in modern drug discovery. By increasing the fraction of sp³-hybridized carbons, this scaffold offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability.
This guide provides an in-depth exploration of the primary synthetic strategies for constructing 2,7-diazaspiro[4.4]nonane analogs. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Core Synthetic Strategy I: Reductive Cyclization of a Pyrrolidine Precursor
One of the most direct and reliable methods to construct the 2,7-diazaspiro[4.4]nonane core involves the intramolecular reductive cyclization of a suitably functionalized pyrrolidine derivative. This strategy builds the second five-membered ring onto a pre-existing one. A key transformation in this approach is the cyclization of a nitrile group, which is then reduced to form the second amine.
The causality behind this approach lies in the strategic installation of a cyanomethyl group at the C3 position of a pyrrolidine ring that also contains an ester or a related functional group. The nitrile group is a versatile precursor to a primary amine. Its reduction, often under catalytic hydrogenation conditions, leads to the formation of an amine which can then intramolecularly attack the ester (or a reduced version thereof) to form a lactam, which is subsequently reduced to the diamine. A more direct approach involves the reductive cyclization where the nitrile is reduced and cyclizes in one pot.
A common protecting group strategy is essential for this synthesis. The pyrrolidine nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent its interference with the subsequent reaction steps.[1][2][3] This protecting group can be removed at a later stage if the free secondary amine is desired.
Conceptual Workflow: Reductive Cyclization
Caption: Workflow for the synthesis via reductive cyclization.
Protocol 1: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
This protocol is adapted from a known synthesis and demonstrates the key reductive cyclization step.[4]
Materials:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate
-
Raney Ni (Nickel-aluminum catalyst, slurry in water)
-
Methanol, anhydrous
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1.0 eq, e.g., 13.4 g).
-
Catalyst Addition: Under a stream of inert gas, carefully add Raney Ni (approx. 0.25 eq by weight, e.g., 3.4 g of a 50% slurry in water, washed with methanol). The catalyst is pyrophoric and must be handled with care.
-
Solvent Addition: Add anhydrous methanol to the vessel to dissolve the starting material and create a slurry with the catalyst.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 50 Psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC or LC-MS if the setup allows for safe sampling.
-
Workup: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain single crystals.[4]
Core Synthetic Strategy II: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a powerful and classic carbon-carbon bond-forming reaction for the synthesis of five- and six-membered rings.[5][6][7][8] In the context of 2,7-diazaspiro[4.4]nonane synthesis, this strategy involves the intramolecular cyclization of a diester to form a β-keto ester, which is a key intermediate that can be further elaborated to the desired spirocyclic diamine.
The causality of this reaction relies on the generation of an enolate from one of the ester groups by a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[5][8] The choice of base is critical; typically, a sodium alkoxide in an alcohol solvent is used, where the alkoxide matches the ester to prevent transesterification side reactions.[6]
This approach offers a robust way to construct the carbocyclic portion of the spirocycle. The resulting β-keto ester can then undergo hydrolysis and decarboxylation to yield a cyclic ketone, which can be converted to the second amine via reductive amination.[9][10][11][12][13]
Conceptual Workflow: Dieckmann Condensation
Caption: Workflow for the synthesis via Dieckmann Condensation.
Protocol 2: General Procedure for Dieckmann Condensation and Elaboration
This protocol provides a general methodology for the key steps following the synthesis of the diester precursor.[14]
Materials:
-
N-protected pyrrolidine diester (e.g., diethyl 1-benzylpyrrolidine-3,3-dicarboxylate)
-
Strong base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Aqueous acid (e.g., HCl) for workup
-
Ammonium source for reductive amination (e.g., ammonium acetate)
-
Standard laboratory glassware and purification apparatus
Procedure:
Part A: Dieckmann Condensation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, prepare a solution of a strong base in an anhydrous solvent (e.g., sodium ethoxide in ethanol).
-
Diester Addition: Slowly add the diester precursor (1.0 eq) to the base solution at room temperature or with gentle heating.
-
Reaction: Stir the reaction mixture for several hours until the cyclization is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully acidify it with aqueous acid. Extract the resulting β-keto ester product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude β-keto ester by column chromatography on silica gel.
Part B: Hydrolysis and Decarboxylation
-
Hydrolysis: Heat the purified β-keto ester under reflux with aqueous acid (e.g., 6M HCl) for several hours to hydrolyze the ester and induce decarboxylation.
-
Workup: After cooling, basify the reaction mixture and extract the spirocyclic ketone with an organic solvent. Dry the organic layer and concentrate to obtain the crude ketone, which can be purified by chromatography or distillation.
Part C: Reductive Amination
-
Imine Formation: Dissolve the spirocyclic ketone (1.0 eq) and an ammonium source (e.g., ammonium acetate, excess) in a suitable solvent like methanol. Stir at room temperature to form the intermediate imine or enamine.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise.[11][12] The pH should be maintained between 6 and 7 for optimal results.[9]
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete.
-
Workup and Purification: Quench the reaction carefully with water, then remove the solvent under reduced pressure. Basify the residue and extract the diamine product with an organic solvent. Dry, concentrate, and purify by column chromatography to yield the 2,7-diazaspiro[4.4]nonane analog.
Quantitative Data Summary
The efficiency of synthesizing spirocyclic systems can vary significantly based on the chosen route and specific substrates. Below is a comparative table summarizing typical yields for key transformations discussed.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Reductive Cyclization | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Pyrrolidine dicarboxylate nitrile | H₂, Raney Ni | Good | [4] |
| Dieckmann Condensation | Spirocyclic β-Keto Ester | Acyclic Diester | NaOEt or KOtBu | Moderate to Good | [14] |
| Reductive Amination | Spirocyclic Amine | Spirocyclic Ketone | NH₄OAc, NaBH₃CN | Good | [9][11] |
Conclusion
The synthesis of 2,7-diazaspiro[4.4]nonane analogs is a challenging yet rewarding endeavor, providing access to a rich chemical space for drug discovery. The two primary strategies detailed in this guide, reductive cyclization and Dieckmann condensation, offer robust and versatile pathways to this important scaffold. The success of these syntheses hinges on a deep understanding of the underlying reaction mechanisms, careful control of reaction conditions, and strategic use of protecting groups. By providing both the "how" and the "why," this guide aims to empower researchers to confidently incorporate these valuable building blocks into their research programs.
References
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-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]
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Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Dieckmann condensation. (n.d.). Grokipedia. Retrieved from [Link]
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Dieckmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
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Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
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Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. (n.d.). ResearchGate. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved from [Link]
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Protective Groups In Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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The Ascendancy of 2,7-Diazaspiro[4.4]nonane Scaffolds in Modern Drug Discovery: A Senior Application Scientist's Guide
Introduction: Beyond Flatland – The Imperative for Three-Dimensionality in Drug Design
For decades, the landscape of medicinal chemistry was dominated by flat, aromatic structures. While effective to a degree, this two-dimensional approach often led to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The contemporary paradigm in drug discovery champions the exploration of three-dimensional (3D) chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their rigid, well-defined 3D architecture offers a unique conformational profile that can significantly enhance binding affinity and selectivity for biological targets.[1][2][3]
Among these, the 2,7-diazaspiro[4.4]nonane framework has emerged as a "privileged scaffold." This designation is reserved for molecular cores that are capable of providing ligands for more than one biological target, underscoring their versatility and therapeutic potential.[4][5] This guide provides an in-depth exploration of the 2,7-diazaspiro[4.4]nonane scaffold, from its fundamental properties and synthesis to its application in developing next-generation therapeutics for a range of diseases, including cancer and central nervous system (CNS) disorders.[2][5][6]
The Strategic Advantage of the 2,7-Diazaspiro[4.4]nonane Core
The utility of the 2,7-diazaspiro[4.4]nonane scaffold is rooted in its distinct structural and physicochemical properties. Its rigid bicyclic system, comprising two fused pyrrolidine rings, imparts a conformational constraint that is highly desirable in drug design.[2] This rigidity can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.[2]
Furthermore, the presence of two nitrogen atoms at the 2 and 7 positions provides crucial handles for chemical modification.[7] This allows for the systematic exploration of the surrounding chemical space to optimize structure-activity relationships (SAR) and fine-tune the molecule's properties for improved efficacy and safety. The introduction of this spirocyclic moiety also increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates due to improved solubility and metabolic stability.[2][8]
Caption: General structure of the 2,7-diazaspiro[4.4]nonane scaffold.
Therapeutic Frontiers: Applications in Oncology and Beyond
The versatility of the 2,7-diazaspiro[4.4]nonane scaffold is evident in its application across multiple therapeutic areas.
Oncology: Disrupting Protein-Protein Interactions
A significant breakthrough has been the development of 2,7-diazaspiro[4.4]nonane derivatives as potent inhibitors of the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL).[6] This interaction is a critical driver in certain types of acute leukemias. Small molecules incorporating the 2,7-diazaspiro[4.4]nonane core have demonstrated efficacy in preclinical models of menin-MLL dependent cancers, including hepatocellular carcinoma, breast cancer, and prostate cancer.[6]
Caption: Inhibition of the Menin-MLL protein-protein interaction.
Central Nervous System (CNS) Disorders
The physicochemical properties of azaspirocycles make them attractive candidates for CNS-targeted therapies.[5][8] Their rigid structure can be optimized to improve properties such as polarity and lipophilicity, which are crucial for crossing the blood-brain barrier.[8] Research is ongoing to explore the potential of 2,7-diazaspiro[4.4]nonane derivatives in the treatment of various neurological and psychiatric conditions.[9]
Antimicrobial and Antiviral Potential
Derivatives of related azaspiro[4.4]nonane scaffolds have exhibited a broad range of biological activities, including antibacterial, antifungal, and antiviral effects.[2][10][11] The ability to readily functionalize the two nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core allows for the generation of large libraries of compounds for screening against various pathogens.
Synthetic Protocols: Constructing the 2,7-Diazaspiro[4.4]nonane Core
Several synthetic routes to 2,7-diazaspiro[4.4]nonanes have been developed, each with its own advantages depending on the desired substitution pattern and scalability. Below is a representative protocol for the synthesis of a protected 2,7-diazaspiro[4.4]nonane derivative.
Protocol 1: Reductive Cyclization for the Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
This protocol is adapted from the synthesis of a related 6-oxo-2,7-diazaspiro[4.4]nonane derivative.[11]
Objective: To synthesize a key intermediate for further functionalization.
Materials:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate
-
Raney Ni (catalyst)
-
Methanol (solvent)
-
Hydrogen gas (H2)
-
Pressure reactor (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent)
Procedure:
-
Reaction Setup: In a suitable pressure reactor vessel, dissolve methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add Raney Ni (approx. 0.25 equivalents by weight) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Caption: A generalized synthetic workflow for 2,7-diazaspiro[4.4]nonane derivatives.
Biological Evaluation: Assessing Therapeutic Potential
Once a library of 2,7-diazaspiro[4.4]nonane derivatives has been synthesized, their biological activity must be evaluated. The specific assay will depend on the therapeutic target of interest.
Protocol 2: General Cell-Based Assay for Target Inhibition
Objective: To determine the potency of synthesized compounds in inhibiting a specific cellular target (e.g., a kinase or a protein-protein interaction).
Materials:
-
Human cell line expressing the target of interest
-
Cell culture medium and supplements
-
Synthesized 2,7-diazaspiro[4.4]nonane derivatives dissolved in DMSO
-
Positive control inhibitor
-
96-well or 384-well microplates
-
Assay-specific detection reagents (e.g., antibodies, fluorescent probes)
-
Plate reader (e.g., for fluorescence, luminescence, or absorbance)
Procedure:
-
Cell Seeding: Seed the cells in microplates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Add the diluted compounds to the cells and incubate for a specific period (e.g., 1-24 hours), depending on the assay.
-
Assay-Specific Steps: Perform the necessary steps to measure the activity of the target. This may involve cell lysis, addition of substrates, or staining with fluorescent antibodies.
-
Data Acquisition: Read the plates using a plate reader to quantify the signal.
-
Data Analysis: Plot the signal as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound that causes 50% inhibition).
Structure-Activity Relationship (SAR) and Physicochemical Properties
The development of potent and selective drug candidates requires a thorough understanding of the relationship between chemical structure and biological activity.
| Modification Position | Structural Change | Impact on Activity/Properties |
| N-2 Position | Introduction of various alkyl, aryl, or heterocyclic groups | Modulates target binding, solubility, and cell permeability. |
| N-7 Position | Substitution with different functional groups | Can be used to fine-tune pharmacokinetic properties and target selectivity. |
| Spirocyclic Core | Introduction of substituents on the carbon framework | Can influence the overall conformation and interaction with the target's binding pocket. |
Table 1: General Structure-Activity Relationship Trends for 2,7-Diazaspiro[4.4]nonane Scaffolds
| Property | Typical Range for 2,7-Diazaspiro[4.4]nonane Derivatives | Significance in Drug Discovery |
| Molecular Weight (MW) | 250 - 500 Da | Influences absorption and distribution. |
| LogP | 1 - 4 | A measure of lipophilicity, affecting solubility and permeability.[12] |
| Fraction of sp3 carbons (Fsp3) | > 0.4 | Higher Fsp3 is associated with improved clinical success.[2] |
| Aqueous Solubility | > 10 µM | Crucial for oral bioavailability.[12] |
Table 2: Key Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane Derivatives
Conclusion and Future Outlook
The 2,7-diazaspiro[4.4]nonane scaffold represents a powerful tool in the medicinal chemist's armamentarium. Its inherent three-dimensionality, coupled with the ability for facile derivatization, provides a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of complex biological systems continues to grow, the strategic application of such privileged scaffolds will be paramount in addressing unmet medical needs. The future of drug discovery will undoubtedly be shaped by the continued exploration of novel, three-dimensional chemical space, with the 2,7-diazaspiro[4.4]nonane scaffold poised to play a leading role.
References
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- ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
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National Institutes of Health. 2,7-Diazaspiro[10][10]nonanes for the Treatment or Prevention of Cancers and Diabetes. Available from:
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National Institutes of Health. Privileged Scaffolds for Library Design and Drug Discovery. Available from: [Link]
- Request PDF. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
-
National Institutes of Health. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]
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-
MDPI. Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. Available from: [Link]
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National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
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ACS Publications. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Available from: [Link]
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ResearchGate. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available from: [Link]
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Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]
- LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
-
MDPI. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Available from: [Link]
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Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
-
PubMed. Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). Available from: [Link]
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MDPI. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available from: [Link]
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Sunway Pharm Ltd. tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]
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MDPI. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Available from: [Link]
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Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. Available from: [Link]
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MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]
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MDPI. Complementary Quantitative Structure–Activity Relationship Models for the Antitrypanosomal Activity of Sesquiterpene Lactones. Available from: [Link]
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PubChem. 2,7-Diaza-spiro[4.4]nonane. Available from: [Link]
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Application Notes & Protocols for the Characterization of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
This compound is a unique spirocyclic diamine. Its rigid, three-dimensional structure, conferred by the spirocyclic core, makes it a valuable scaffold in medicinal chemistry and materials science.[1] The benzyl groups attached to the nitrogen atoms add lipophilicity and the potential for aromatic interactions, influencing the molecule's pharmacokinetic and pharmacodynamic properties. As a bioisostere for other cyclic systems like piperazine, diazaspiro cores are of significant interest in drug discovery, potentially offering novel intellectual property and improved pharmacological profiles.[2]
Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its properties in various applications, from serving as a synthetic intermediate to being the core of a new therapeutic agent.[] This guide provides a detailed overview of the essential analytical techniques and protocols for the robust characterization of this compound.
Molecular and Physicochemical Properties
A foundational understanding of the molecule's basic properties is critical before embarking on detailed analytical studies.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂ | PubChem[4] |
| Molecular Weight | 292.42 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 885275-27-4 | PubChem[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic molecules.
Detailed Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans, depending on sample concentration.
-
-
Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of 7.2-7.4 ppm, corresponding to the protons on the two benzyl groups. The integration should correspond to 10 protons.
-
Benzyl CH₂ Protons: A singlet or a pair of doublets (if diastereotopic) around 3.5-3.7 ppm, integrating to 4 protons. This signal corresponds to the methylene bridges connecting the nitrogen atoms to the phenyl rings.
-
Spirocyclic Protons: A series of multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the protons on the two five-membered rings of the diazaspiro[4.4]nonane core. The complexity of these signals is due to spin-spin coupling between adjacent protons.
Detailed Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Acquisition & Processing: Acquire and process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the 127-140 ppm range, corresponding to the carbons of the benzyl groups.
-
Benzyl CH₂ Carbon: A signal around 55-65 ppm.
-
Spiro Carbon: A unique quaternary carbon signal, typically in the range of 60-75 ppm, which is a key indicator of the spirocyclic center.
-
Spirocyclic Carbons: Multiple signals in the aliphatic region (20-60 ppm) corresponding to the methylene carbons of the pyrrolidine rings.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.
Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive ion mode to detect [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow to maximize the signal of the molecular ion.
-
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the full scan mass spectrum.
Expected Mass Spectrum Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 293.2018 | Should be within 5 ppm of the calculated value |
The primary peak observed should correspond to the protonated molecule. The high-resolution measurement allows for the confirmation of the elemental composition (C₂₀H₂₅N₂⁺). A common fragment would be the loss of a benzyl group (C₇H₇, 91 Da), resulting in a fragment ion at m/z ~201.
Chromatographic Analysis: Purity Assessment
Chromatography is essential for determining the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers.
Causality Behind Experimental Choices:
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for molecules of this polarity. A C18 column provides excellent retention and separation capabilities for compounds with aromatic and aliphatic character.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol allows for the efficient elution of the compound while separating it from impurities with different polarities.[5][6] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape by protonating the basic nitrogen atoms.
Detailed Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water) and filter it through a 0.22 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a lower percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to 254 nm (wavelength for aromatic ring absorption).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
X-Ray Crystallography: Definitive 3D Structure
For an absolute confirmation of the three-dimensional structure, including the stereochemistry of the spiro center, single-crystal X-ray diffraction is the gold standard. While not a routine analytical technique for every batch, it is invaluable for the initial, definitive characterization of a new chemical entity.
Protocol Overview: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[7]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, and the atomic positions are refined to generate the final molecular structure.[8]
The resulting data will provide precise bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the spirocyclic nature and the orientation of the benzyl substituents.[8]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical characterization process for this compound.
Caption: Workflow for the comprehensive analytical characterization.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment constitutes a self-validating system that ensures the identity and quality of the compound. For novel applications or regulatory submissions, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. Adherence to these protocols will empower researchers, scientists, and drug development professionals to proceed with confidence in their downstream applications.
References
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 21, 2026, from [Link]
-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 21, 2026, from [Link]
-
2-Benzyl-2,7-diazaspiro[4.4]nonane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of 5′-Chlorospiro(benzo[d][5][8]dioxole-2,4′-[4][5][9]thiadiazin). (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. (n.d.). Aspira Chemical. Retrieved January 21, 2026, from [Link]
-
Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers. (2022). Molecules. Retrieved January 21, 2026, from [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2021). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzyl-2,7-diazaspiro[4.4]nonane | C14H20N2 | CID 42614542 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Scale-Up Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: An Application Note and Protocol
Abstract
The 2,7-diazaspiro[4.4]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that can enhance pharmacological properties such as binding affinity and metabolic stability.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, a versatile intermediate for the elaboration of novel therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural rationale, safety, and efficient scale-up.
Introduction: The Significance of the Diazaspiro[4.4]nonane Core
Spirocyclic systems have gained considerable attention in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors for molecular elaboration.[2] The 2,7-diazaspiro[4.4]nonane framework, in particular, offers two strategically positioned nitrogen atoms that serve as handles for chemical diversification, enabling the exploration of a broad chemical space to optimize structure-activity relationships (SAR). Derivatives of this scaffold have shown a wide range of biological activities, making them attractive starting points for the development of new therapeutics.[3] The dibenzylated form, this compound, is a stable, readily handled intermediate that allows for subsequent debenzylation under various conditions to reveal the free secondary amines for further functionalization.
This guide details a multi-step synthesis culminating in a scalable procedure for the production of this compound, starting from commercially available materials.
Synthetic Strategy and Workflow
The overall synthetic strategy involves the construction of the core 2,7-diazaspiro[4.4]nonane ring system followed by a direct double N-benzylation. The chosen route is designed for scalability and robustness, avoiding hazardous or prohibitively expensive reagents where possible.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
Safety Precautions
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]
-
Lithium aluminum hydride (LAH) is a highly reactive, water-sensitive reducing agent. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Reactions involving LAH must be quenched carefully and slowly.
-
All solvents should be handled in a well-ventilated area, away from ignition sources.
PART 1: Synthesis of the 2,7-diazaspiro[4.4]nonane core
This part of the synthesis can be adapted from established procedures for similar spirocyclic amines.[7]
This step utilizes a Strecker synthesis approach.
-
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 eq) in water.
-
Add cyclopentanone (1.0 eq) to the solution, followed by methanol to ensure miscibility.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.1 eq) in water to the stirred mixture. Caution: KCN is highly toxic.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentane-1-carbonitrile, which can often be used in the next step without further purification.
-
The nitrile and amino groups are reduced and cyclized in a single pot using a strong reducing agent.
-
Materials:
-
1-aminocyclopentane-1-carbonitrile (from Step 1)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere, carefully suspend LAH (approx. 4-5 eq) in anhydrous THF in a suitably sized round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C.
-
Dissolve the crude 1-aminocyclopentane-1-carbonitrile in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,7-diazaspiro[4.4]nonane. This can be purified by vacuum distillation if necessary, but is often carried directly to the next step.
-
PART 2: Scale-up Synthesis of this compound
Caption: Key components of the N-benzylation reaction.
-
Rationale for Choices:
-
Base: Potassium carbonate (K₂CO₃) is an inexpensive and moderately strong base, suitable for scavenging the HBr byproduct. It is easily removed by filtration.
-
Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction. Its boiling point allows for a convenient reaction temperature.
-
Stoichiometry: A slight excess of benzyl bromide ensures complete dibenzylation. A larger excess of the base drives the reaction to completion.
-
-
Materials & Quantities (for a ~10g scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,7-diazaspiro[4.4]nonane | 126.20 | 10.0 g | 0.079 | 1.0 |
| Benzyl Bromide | 171.04 | 30.0 g (20.8 mL) | 0.175 | 2.2 |
| Potassium Carbonate | 138.21 | 32.8 g | 0.237 | 3.0 |
| Acetonitrile | - | 250 mL | - | - |
-
Procedure:
-
To a 500 mL round-bottom flask, add 2,7-diazaspiro[4.4]nonane (10.0 g, 0.079 mol), potassium carbonate (32.8 g, 0.237 mol), and acetonitrile (250 mL).
-
Stir the suspension vigorously.
-
Add benzyl bromide (20.8 mL, 0.175 mol) dropwise to the mixture at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C).
-
Maintain the reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective.
-
Alternatively, for larger scales, the product may be induced to crystallize from a suitable solvent system like ethanol/water or isopropanol.
-
-
Expected Yield: 75-85% after purification.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by:
-
¹H and ¹³C NMR: To confirm the structure and the presence of the two benzyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₁H₂₆N₂, MW: 306.45).
-
Infrared (IR) Spectroscopy: To observe the absence of N-H stretches present in the starting diamine.
-
Scale-Up Considerations
Transitioning this synthesis to a larger scale requires careful consideration of several factors:[8][9]
-
Heat Management: The benzylation reaction is exothermic. On a larger scale, the addition of benzyl bromide may need to be controlled to manage the internal temperature. A jacketed reactor with controlled heating and cooling is recommended.
-
Mixing: Efficient stirring is crucial to ensure good contact between the solid potassium carbonate and the reactants in the solvent. Mechanical overhead stirring is necessary for larger volumes.
-
Work-up and Purification: Filtration of large quantities of inorganic salts can be slow. Using a larger filter funnel or a filter press is advisable. Purification by crystallization is generally more economical and efficient for multi-kilogram scale production compared to chromatography.
-
Solvent Handling: The volume of solvents increases significantly. Ensure adequate ventilation and use appropriate solvent transfer and recovery systems.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methodology employs readily available reagents and standard laboratory techniques, with clear explanations of the rationale behind procedural choices. By following this guide, researchers in drug discovery and development can reliably produce this valuable spirocyclic intermediate for the advancement of their research programs.
References
-
Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. Available at: [Link]
-
WIPO Patentscope. (2018). WO/2018/024602 2,7-DIAZASPIRO[4.4]NONANES. Available at: [Link]
-
PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
-
Wang, H., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Welcome to the technical support center for the synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diazaspirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common and logical synthetic pathway, which will form the basis of our troubleshooting guide, involves four key stages:
-
Formation of Cyclopentane-1,1-diacetic acid: This precursor provides the spirocyclic carbon framework.
-
Cyclization to 2,7-diazaspiro[4.4]nonane-1,6-dione: The diacid is converted to the corresponding dilactam.
-
Reduction of the Dilactam: The dione is reduced to the core diamine, 2,7-diazaspiro[4.4]nonane.
-
Dibenzylation of the Diamine: The final product is obtained by attaching the benzyl groups to the nitrogen atoms.
Each of these steps presents unique challenges and opportunities for optimization. This guide will address potential issues you may encounter and provide solutions to maximize your yield and purity.
Experimental Workflow Diagram
Caption: Overall Synthetic Workflow.
II. Detailed Experimental Protocols
Herein, we provide a plausible and detailed experimental protocol for each stage of the synthesis. These protocols are based on established chemical transformations and should serve as a robust starting point for your experiments.
Stage 1: Synthesis of Cyclopentane-1,1-diacetic acid
This precursor can be synthesized from cyclopentanone through a multi-step process involving the formation of an intermediate such as β,β-tetramethylene-α,α'-dicyanoglutarimide, followed by hydrolysis.[1]
Protocol: A detailed procedure can be adapted from the process described in US Patent 4,212,973A, which involves reacting cyclopentanone with a cyanoacetate and cyanoacetamide, followed by acid hydrolysis of the resulting dicyanoglutarimide intermediate.[1]
Stage 2: Synthesis of 2,7-diazaspiro[4.4]nonane-1,6-dione
The cyclization of the diacid to the dilactam is a critical step.
Protocol:
-
In a high-pressure reaction vessel, combine Cyclopentane-1,1-diacetic acid (1.0 eq) and a source of ammonia, such as urea (2.2 eq).
-
Heat the mixture to 180-200 °C for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
After cooling, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Stage 3: Reduction of 2,7-diazaspiro[4.4]nonane-1,6-dione
The reduction of the dilactam to the corresponding diamine is a powerful transformation, typically achieved with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,7-diazaspiro[4.4]nonane-1,6-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[2]
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.4]nonane.
Stage 4: Synthesis of this compound
The final step is the N-benzylation of the secondary amine groups.
Protocol:
-
Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF in a flame-dried flask under an inert atmosphere.
-
Add a strong base, such as sodium hydride (NaH, 2.2-2.5 eq), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (2.2-2.5 eq) dropwise at 0 °C.
-
Let the reaction stir at room temperature overnight, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree.
Stage 1 & 2: Synthesis of 2,7-diazaspiro[4.4]nonane-1,6-dione
Q1: My yield of cyclopentane-1,1-diacetic acid is low. What are the likely causes?
A1: Low yields in the synthesis of cyclopentane-1,1-diacetic acid can often be attributed to incomplete initial condensation reactions or inefficient hydrolysis of the dicyanoglutarimide intermediate.[1]
-
Causality: The initial Michael addition and subsequent cyclization to form the dicyanoglutarimide are equilibrium-driven processes. Incomplete reaction can occur if the reaction time is too short or the catalyst is not sufficiently active. The subsequent hydrolysis is a robust but potentially slow reaction.
-
Solution:
-
Ensure the purity of your starting materials, particularly the cyclopentanone.
-
Optimize the reaction time and temperature for the formation of the dicyanoglutarimide intermediate.
-
For the hydrolysis step, ensure that a sufficiently strong acid is used and that the reaction is heated for an adequate amount of time to ensure complete conversion.
-
Q2: The cyclization of the diacid to the dilactam is not going to completion. How can I improve this?
A2: Incomplete cyclization is a common issue in the formation of lactams from diacids. This is often due to insufficient temperature or the accumulation of water, which can favor the reverse reaction.
-
Causality: The formation of the amide bond from a carboxylic acid and ammonia (or its equivalent) is a condensation reaction that releases water. High temperatures are required to drive off this water and push the equilibrium towards the product.
-
Solution:
-
Gradually increase the reaction temperature, but be mindful of potential decomposition.
-
If possible, perform the reaction in a setup that allows for the removal of water as it is formed (e.g., a Dean-Stark trap, though this may be challenging for a high-temperature, solvent-free reaction).
-
Ensure that your ammonia source is of good quality and used in sufficient excess.
-
Stage 3: Reduction of 2,7-diazaspiro[4.4]nonane-1,6-dione
Q3: The LiAlH₄ reduction of the dilactam is giving me a low yield of the diamine. What could be wrong?
A3: Low yields in LiAlH₄ reductions of amides or lactams are frequently due to three main factors: moisture in the reaction, insufficient reducing agent, or a problematic workup.
-
Causality: LiAlH₄ reacts violently with water and other protic solvents, which will quench the reagent and reduce its effective concentration.[3][4] The reduction of amides is stoichiometrically demanding, requiring a significant excess of the hydride. The workup procedure can lead to the formation of gelatinous aluminum salts that can trap the product.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents.
-
Sufficient LiAlH₄: Use at least 4-5 equivalents of LiAlH₄. For sterically hindered or less reactive lactams, a larger excess may be necessary.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient period. Monitor the reaction by TLC until the starting material is completely consumed.
-
Optimized Workup: The Fieser workup (sequential addition of water, aqueous NaOH, and water) is designed to produce granular aluminum salts that are easier to filter.[2] Ensure the additions are done slowly at 0 °C. Adding anhydrous magnesium sulfate before filtration can also help to break up emulsions and dry the organic phase.
-
Q4: My NMR spectrum after the LiAlH₄ reduction shows a complex mixture of products, possibly including partially reduced intermediates. How can I avoid this?
A4: The presence of partially reduced intermediates, such as amino-alcohols, suggests that the reduction is not going to completion.
-
Causality: Incomplete reduction can be a result of the issues mentioned in Q3. The mechanism of amide reduction by LiAlH₄ involves the formation of an intermediate iminium ion, which is then further reduced.[5] If the reaction is stopped prematurely or there is insufficient reducing agent, these intermediates may not be fully converted to the amine.
-
Solution:
-
Increase the excess of LiAlH₄.
-
Prolong the reflux time.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Stage 4: Synthesis of this compound
Q5: I am getting a mixture of mono- and di-benzylated products. How can I favor the formation of the desired di-benzylated compound?
A5: The formation of a mixture of mono- and di-alkylated products is a common challenge in the alkylation of diamines.
-
Causality: The first benzylation reaction produces a mono-benzylated product which can still react with benzyl bromide. If insufficient base or alkylating agent is used, or if the reaction time is too short, the reaction may not proceed to completion.
-
Solution:
-
Use a sufficient excess of both the base (e.g., NaH) and benzyl bromide (at least 2.2 equivalents of each).
-
Ensure that the diamine is fully deprotonated by the base before adding the benzyl bromide.
-
Increase the reaction time and/or temperature to drive the reaction to completion.
-
Q6: I am observing the formation of a quaternary ammonium salt as a byproduct. How can I prevent this?
A6: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or under forcing conditions.
-
Causality: The tertiary amine product can still act as a nucleophile and react with benzyl bromide to form a quaternary salt.
-
Solution:
-
Avoid a large excess of benzyl bromide.
-
Control the reaction temperature; running the reaction at a lower temperature for a longer time may help to minimize this side reaction.
-
Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Q7: The purification of the final product, this compound, is proving difficult. What are the best methods?
A7: The purification of tertiary amines can be challenging due to their basicity and potential for streaking on silica gel.
-
Causality: Basic amines can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution:
-
Column Chromatography: Use a silica gel column, but deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (e.g., 1-2%), to the eluent. This will prevent streaking and improve the separation.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes) to find suitable conditions for crystallization.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different reducing agent instead of LiAlH₄ for the reduction of the dilactam?
A: While LiAlH₄ is one of the most effective reagents for reducing amides and lactams to amines, other reducing agents can be considered. Borane (BH₃) complexes, such as BH₃·THF, are also capable of reducing amides. However, the reactivity and selectivity can differ, and reaction conditions would need to be optimized. Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides.
Q: What is the stability of this compound?
A: Tertiary amines like the target compound are generally stable under normal laboratory conditions. However, like many amines, they can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the purified product under an inert atmosphere and in a cool, dark place.
Q: Are there alternative methods for N-benzylation?
A: Yes, several other methods for N-benzylation exist. Reductive amination, involving the reaction of the diamine with benzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a common alternative. This method can sometimes offer milder reaction conditions. Additionally, catalytic methods using benzyl alcohol as the alkylating agent are also being developed.[6][7]
Q: How can I monitor the progress of these reactions?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions. Use an appropriate eluent system to achieve good separation between the starting material and the product. Staining with an appropriate reagent, such as potassium permanganate or ninhydrin (for primary/secondary amines), can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.
V. Quantitative Data Summary
| Reaction Stage | Key Reagents | Typical Molar Ratios (Product:Reagent) | Recommended Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Dilactam Formation | Cyclopentane-1,1-diacetic acid, Urea | 1 : 2.2 | None (neat) | 180-200 | 4-6 |
| Dilactam Reduction | 2,7-diazaspiro[4.4]nonane-1,6-dione, LiAlH₄ | 1 : 4.0-5.0 | Anhydrous THF | Reflux (approx. 66) | 12-24 |
| Dibenzylation | 2,7-diazaspiro[4.4]nonane, NaH, Benzyl bromide | 1 : 2.2 : 2.2 | Anhydrous THF/DMF | 0 to RT | 12-18 |
VI. References
-
US Patent 4,212,973A. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents. Retrieved from
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]
-
Lu, Y., et al. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry, 201, 112409.
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Kumar, S., et al. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances.
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. Retrieved from [Link]
-
Wang, J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10345-10355.
Sources
- 1. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 2. Workup [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonane
Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may face in your experiments.
I. Understanding the Core Synthesis and Potential Pitfalls
The 2,7-diazaspiro[4.4]nonane framework is a key structural motif in medicinal chemistry. Its synthesis, while achievable through several routes, is not without its challenges. Side reactions can lead to complex purification procedures and reduced yields. This guide will focus on identifying and mitigating these common issues.
A prevalent synthetic strategy involves the multi-step construction of the dual-ring system, often starting from a cyclopentanone precursor. This typically involves the formation of a spiro-intermediate which is then subjected to reduction and cyclization to form the desired diamine.
II. Troubleshooting Guides & FAQs
FAQ 1: Low Yield of the Desired 2,7-Diazaspiro[4.4]nonane
Question: I am experiencing a significantly lower than expected yield in my 2,7-diazaspiro[4.4]nonane synthesis. What are the likely causes and how can I improve it?
Answer: Low yields in multi-step syntheses of this nature can often be attributed to issues at several key stages. Let's break down the common culprits:
-
Incomplete Initial Condensation: The initial formation of the spirocyclic core, for instance, from cyclopentanone and cyanoacetamide, is a critical step. Incomplete reaction here will carry unreacted starting materials through the synthesis, complicating purification and reducing overall yield.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Activity: If a base catalyst like piperidine is used, ensure it is fresh and used in the correct stoichiometric amount.
-
-
-
Suboptimal Hydrolysis and Decarboxylation: The hydrolysis of cyano groups to carboxylic acids and subsequent decarboxylation is a demanding step that can be prone to incomplete conversion.
-
Troubleshooting:
-
Acid Concentration and Temperature: The use of concentrated acids like sulfuric acid and elevated temperatures are often necessary. Ensure vigorous stirring to manage the heterogeneity of the reaction mixture.
-
Reaction Monitoring: Monitor the cessation of gas evolution (CO2) as an indicator of reaction completion.
-
-
-
Inefficient Reductive Cyclization: The final ring closure and reduction of amide functionalities, often employing powerful reducing agents like Lithium Aluminum Hydride (LAH), is a highly sensitive step.
-
Troubleshooting:
-
Reagent Quality: LAH is extremely moisture-sensitive. Use freshly opened, high-purity LAH and ensure all glassware and solvents are rigorously dried.
-
Temperature Control: The initial addition of the substrate to the LAH suspension should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by a period at reflux to drive the reaction to completion.
-
Work-up Procedure: The quenching of excess LAH is critical. A careful, sequential addition of water and aqueous base is necessary to produce a granular precipitate of aluminum salts that can be easily filtered. An emulsion at this stage can lead to significant product loss.
-
-
FAQ 2: Presence of Unexpected Impurities and Side Products
Question: My final product is contaminated with several impurities that are difficult to separate. What are the likely side reactions occurring?
Answer: The formation of side products is a common challenge. The nature of these impurities depends on the specific synthetic route employed. Here are some common side reactions to consider:
-
Incomplete Cyclization Products: In the final reductive cyclization step, it is possible to form mono-cyclic intermediates if the reaction does not go to completion. These species will have different polarities and may co-elute with the desired product.
-
Over-reduction: While less common with amide reductions, highly reactive reducing agents could potentially lead to the cleavage of C-N bonds under harsh conditions, although this is a minor pathway.
-
Side Reactions from Domino Radical Bicyclizations: For alternative synthetic routes, such as domino radical bicyclizations, the premature quenching of radical intermediates is a known issue. This can lead to a variety of linear and partially cyclized byproducts.[1]
-
Troubleshooting:
-
Choice of Radical Initiator: The selection of the radical initiator can influence the rate of the desired cyclization versus side reactions. For example, triethylborane (Et₃B) can facilitate milder reaction conditions compared to AIBN, which often requires higher temperatures, potentially reducing side product formation.[1]
-
-
-
Byproducts in Thiation Routes: In syntheses that may involve intermediates like N-arylpyrrolidine-2-thiones, byproducts such as N-arylpyrrolidin-2-ones and 3-alkoxycarbonylmethylpyrrolidine-2-thiones have been observed.
Visualizing a Common Synthetic Pathway and Potential Issues
Caption: A simplified workflow for a multi-step synthesis of 2,7-diazaspiro[4.4]nonane, highlighting key stages and potential points for side product formation.
FAQ 3: Difficulty in Product Purification
Question: I am struggling to purify the final 2,7-diazaspiro[4.4]nonane. Column chromatography is not giving clean separation. What are my options?
Answer: The basic nature of the dual amine functionality in 2,7-diazaspiro[4.4]nonane can lead to tailing on silica gel chromatography. Here are some strategies to improve purification:
-
Modified Column Chromatography:
-
Base-Treated Silica: Pre-treating the silica gel with a base, such as triethylamine in the eluent system, can help to minimize interactions between the amine product and the acidic silica surface, leading to better peak shapes and separation.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which is often more suitable for the purification of basic compounds.
-
-
Purification via Salt Formation:
-
Crystallization: Convert the crude diamine into a salt, such as a hydrochloride or oxalate salt. These salts are often crystalline and can be purified by recrystallization, which is a highly effective method for removing impurities. The pure diamine can then be regenerated by treatment with a base. For example, the hemioxalate salt can be formed by treating the purified diamine with oxalic acid dihydrate in isopropanol.[2]
-
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective method for purification, especially for removing non-volatile impurities.
Experimental Protocol: Purification via Hemioxalate Salt Formation
This protocol describes the formation of the hemioxalate salt of 2,7-diazaspiro[4.4]nonane for purification purposes.[2]
-
Dissolution: Dissolve the crude 2,7-diazaspiro[4.4]nonane (2.0 equivalents) in isopropanol.
-
Prepare Oxalic Acid Solution: In a separate flask, dissolve oxalic acid dihydrate (1.0 equivalent) in a minimal amount of warm isopropanol.
-
Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. A white precipitate of the hemioxalate salt should form.
-
Induce Crystallization: If precipitation is slow, it can be encouraged by cooling the mixture in an ice bath or by the addition of a co-solvent like diethyl ether.
-
Isolation: Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold isopropanol followed by diethyl ether.
-
Drying: Dry the purified salt under vacuum to a constant weight.
Quantitative Data Summary for a Plausible Synthetic Route
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Cyclopentanone | Cyanoacetamide, Piperidine | Cyclopentylidene-bis(2-cyanoacetamide) | High |
| 2 | Cyclopentylidene-bis(2-cyanoacetamide) | Conc. H₂SO₄ | 2,2-Cyclopentanediacetic acid | Good |
| 3 | 2,2-Cyclopentanediacetic acid | Lithium Aluminum Hydride | 2,7-Diazaspiro[4.4]nonane | Moderate to Good |
Note: Specific yields are highly dependent on reaction conditions and scale.
III. Logical Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to diagnose and resolve common problems.
Caption: A troubleshooting decision tree for the synthesis of 2,7-diazaspiro[4.4]nonane.
IV. References
-
ResearchGate. Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Available at: [Link]
Sources
Technical Support Center: Purification of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Introduction
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane is a spirocyclic diamine scaffold of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique vector for substitution, while the two tertiary amine groups offer sites for further functionalization or salt formation. However, the very features that make this molecule attractive—its basicity and the greasy nature of the benzyl groups—also introduce distinct challenges during purification. Common issues include the removal of structurally similar byproducts, such as the mono-benzylated intermediate, and difficulties with standard chromatographic techniques.
This guide provides a comprehensive troubleshooting framework for researchers encountering these challenges. It is structured to move from high-level frequently asked questions to in-depth, problem-specific solutions and detailed experimental protocols, reflecting field-proven insights and established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route (e.g., reductive amination of benzaldehyde with 2,7-diazaspiro[4.4]nonane or N-alkylation with a benzyl halide). Typically, you should anticipate:
-
Unreacted Starting Materials: Residual 2,7-diazaspiro[4.4]nonane or benzylating agent.
-
Mono-Benzylated Intermediate: 2-Benzyl-2,7-diazaspiro[4.4]nonane is a very common and often difficult-to-remove impurity due to its structural similarity to the final product.
-
Reaction Byproducts: Depending on the reagents used, byproducts from side reactions may be present. For instance, if using benzyl bromide, trace amounts of benzyl alcohol (from hydrolysis) or dibenzyl ether could be formed.
Q2: Why does my compound streak so badly during silica gel chromatography, making separation impossible?
A2: This is a classic problem when purifying basic amines on standard silica gel.[1] The root cause is a strong acid-base interaction between the basic nitrogen atoms of your diazaspiro-nonane and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to:
-
Irreversible adsorption of the product onto the column.
-
Significant peak tailing (streaking), which drastically reduces resolution.[1]
-
Potential on-column degradation of the compound.
Q3: I've isolated my product as an oil that refuses to crystallize. What are my options?
A3: This is a frequent issue, especially if minor impurities are present, which can inhibit crystal lattice formation. The flexible benzyl groups can also contribute to a lower melting point. The primary solutions are:
-
Achieve Higher Purity: First, ensure the oil is >98% pure by chromatography, as impurities are the most common cause.
-
Salt Formation: Convert the oily free base into a salt, such as a dihydrochloride or dioxalate. Salts are ionic, have higher melting points, and are often highly crystalline. This is one of the most reliable methods for obtaining a stable, solid form of a basic amine.[2]
-
Extensive Solvent Screening: If you must crystallize the free base, perform a thorough solvent screen using a range of solvents from non-polar (e.g., hexanes, heptane) to polar (e.g., isopropanol, ethyl acetate) and their mixtures.
Purification Strategy Decision Workflow
Before proceeding to detailed troubleshooting, it's crucial to select the appropriate primary purification strategy. The following flowchart provides a decision-making framework based on the scale of your reaction and the nature of the impurities.
Sources
Technical Support Center: Diastereoselective Azaspiro[4.4]nonane Synthesis
Introduction: The azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional arrangement that allows for precise vectoral presentation of substituents.[1] However, the construction of this spirocyclic system, particularly with control over the relative stereochemistry of its multiple stereocenters, presents a significant synthetic challenge. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles in the diastereoselective synthesis of azaspiro[4.4]nonane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the azaspiro[4.4]nonane core?
A1: Several robust methods exist, with the choice depending on desired substitution patterns and available starting materials. Prominent strategies include:
-
[3+2] Cycloaddition Reactions: These reactions, often involving azomethine ylides, are powerful for constructing the pyrrolidine ring of the spirocycle.[2]
-
Domino Radical Bicyclization: This elegant approach allows for the rapid assembly of the bicyclic core from a linear precursor in a single step through a cascade of radical cyclizations.[1][3]
-
Palladium-Catalyzed Cascade Cyclizations: These methods can form the spirocyclic system through processes like the intramolecular Heck reaction.[4][5]
-
Ring Construction from a Pre-existing Ring: This involves forming either the cyclopentane or pyrrolidine ring onto a pre-existing cyclic core.
Q2: How is the diastereomeric ratio (d.r.) of my product mixture accurately determined?
A2: The most common and reliable method is through ¹H NMR spectroscopy of the crude reaction mixture.[2] Diastereomers will typically exhibit distinct signals for protons in the vicinity of the stereocenters. By integrating a pair of well-resolved signals corresponding to each diastereomer, a quantitative ratio can be established.[6][7] For complex spectra or overlapping signals, ¹³C NMR can sometimes offer better resolution for quantification.[8] In some cases, chiral HPLC can also be used to separate and quantify diastereomers.[9]
Q3: What is the fundamental difference between kinetic and thermodynamic control in achieving diastereoselectivity?
A3: Kinetic control is achieved when the product ratio is determined by the relative rates of formation of the diastereomers. The product that forms faster (via the lower energy transition state) will predominate. This is typically favored at lower reaction temperatures where the reverse reaction is slow or non-existent.[10][11] Thermodynamic control is established when an equilibrium is allowed to form between the products. The most stable diastereomer will be the major product, regardless of its rate of formation. This is favored at higher temperatures, which provide enough energy to overcome the activation barrier for the reverse reaction, allowing the system to settle into its lowest energy state.[10][12]
Troubleshooting Guide: Improving Diastereoselectivity
This guide addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.
Issue 1: Low Diastereomeric Ratio (d.r.) in [3+2] Cycloaddition Reactions
Symptom: The reaction yields a mixture of diastereomers with a d.r. close to 1:1, making purification challenging and reducing the yield of the desired product.
Causality Analysis: Low diastereoselectivity in [3+2] cycloadditions often stems from insufficient energy differentiation between the transition states leading to the competing diastereomeric products. Several factors can influence this energy landscape.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Solution 1: Optimize Reaction Temperature
-
Rationale: Temperature is a critical factor in controlling kinetic versus thermodynamic product formation.[2] Lowering the temperature often enhances selectivity by favoring the kinetically controlled product, which arises from the lowest energy transition state.[10] Conversely, if the desired product is the more thermodynamically stable isomer, increasing the temperature may be beneficial to allow for equilibration.[12]
-
Protocol:
-
Establish a baseline d.r. at your standard reaction temperature (e.g., room temperature).
-
Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction for conversion, as the rate will decrease.
-
If lower temperatures are unsuccessful or impractical, and if the desired product is suspected to be more stable, cautiously increase the temperature (e.g., 40 °C, 60 °C, or reflux) to promote equilibration.
-
Analyze the d.r. of the crude product from each reaction by ¹H NMR to identify the optimal temperature.
-
Solution 2: Screen Solvents
-
Rationale: The polarity and coordinating ability of the solvent can significantly influence the stability of the diastereomeric transition states.[2] A systematic screen of solvents with varying dielectric constants can reveal conditions that maximize the energy difference between these states.
-
Protocol:
-
Select a range of anhydrous solvents with diverse polarities (e.g., non-polar: toluene, dioxane; polar aprotic: THF, CH₂Cl₂, acetonitrile; polar protic: ethanol, methanol).
-
Perform the reaction in each solvent under the optimized temperature conditions.
-
Determine the d.r. for each reaction. Note any correlation between solvent polarity and diastereoselectivity.
-
Solution 3: Modify the Catalyst System or Introduce Additives
-
Rationale: For catalyzed reactions, the choice of catalyst is paramount. Chiral catalysts, such as chiral phosphoric acids or metal complexes with specific ligands, are designed to create a biased chiral environment that favors one transition state over another.[2][13] Even in non-catalyzed reactions, additives like Brønsted or Lewis acids can influence the reaction pathway and stereochemical outcome.[2]
-
Protocol:
-
Catalyst Screening: If using a catalyst, screen a panel of related catalysts with different steric and electronic properties. For example, if using a chiral phosphoric acid, test derivatives with different substituents on the binaphthyl backbone.
-
Additive Screening: Introduce additives such as benzoic acid or other weak Brønsted acids.[2] Screen different Lewis acids (e.g., Mg(ClO₄)₂, Sc(OTf)₃) at various stoichiometric loadings (e.g., 10 mol%, 50 mol%, 1.0 equiv).
-
Ensure all reagents and solvents are anhydrous, as water can interfere with many catalytic cycles.
-
Solution 4: Alter Substrate Steric Hindrance
-
Rationale: The steric bulk of substituents on both the dipolarophile and the azomethine ylide precursor can dramatically influence the facial selectivity of the cycloaddition.[2] Increasing the size of a directing group can effectively block one face of a reactant, forcing the other reactant to approach from the less hindered side.
-
Protocol:
-
Identify non-critical positions on your starting materials where steric bulk can be modified (e.g., protecting groups, ester groups).
-
Synthesize a small set of precursors with varying steric profiles at these positions (e.g., replace a methyl ester with a tert-butyl ester, or a small silyl protecting group with a bulkier one).
-
Subject these modified substrates to the optimized reaction conditions and analyze the resulting d.r. to assess the impact of steric hindrance.
-
| Parameter | Condition A | Condition B | d.r. (Exo:Endo) | Reference |
| Temperature | 0 °C | 40 °C | 85:15 | 92:8 |
| Solvent | Toluene | Acetonitrile | 60:40 | 95:5 |
| Catalyst | Uncatalyzed | 10 mol% Chiral Phosphoric Acid | 55:45 | >99:1 |
| Additive | None | 0.5 equiv Benzoic Acid | 70:30 | 88:12 |
| Table 1: Illustrative effects of reaction parameters on diastereoselectivity in a hypothetical [3+2] cycloaddition. |
Issue 2: Significant Side Product Formation in Domino Radical Bicyclization
Symptom: The reaction produces not only the desired azaspiro[4.4]nonane but also significant quantities of monocyclized or simple reduction products, complicating purification and lowering the yield.
Causality Analysis: Domino radical reactions are a delicate balance between intramolecular cyclization events and intermolecular quenching of radical intermediates.[14] Side products typically arise when the radical quenching agent (e.g., Bu₃SnH) intercepts a radical intermediate before the desired cyclization cascade is complete.[2]
Reaction Mechanism: Domino Radical Bicyclization
Caption: Desired pathway vs. premature quenching in radical bicyclization.
Solution 1: Optimize Radical Initiator and Temperature
-
Rationale: The choice of radical initiator can significantly impact the reaction outcome. Triethylborane (Et₃B) often allows for milder reaction conditions (room temperature) compared to AIBN, which requires elevated temperatures (e.g., 90 °C).[2] The lower temperature can improve diastereoselectivity and reduce the rate of undesired side reactions.[3]
-
Protocol:
-
If using AIBN at high temperatures, switch to an Et₃B-initiated system at room temperature.
-
Method A (AIBN): In a degassed solution of the substrate in cyclohexane, add AIBN (0.25 equiv) and Bu₃SnH (1.2 equiv). Heat to 90 °C and monitor by TLC.[2]
-
Method B (Et₃B): In a degassed solution of the substrate in cyclohexane, add Et₃B (1.0 M in hexanes) and Bu₃SnH (1.2 equiv) at room temperature. Monitor by TLC.[2]
-
Compare the product distribution and d.r. between the two methods.
-
Solution 2: Control the Concentration of the Quenching Agent
-
Rationale: The concentration of the radical quenching agent, typically tributyltin hydride (Bu₃SnH), is critical.[2] If the concentration is too high, the rate of intermolecular quenching can compete with the rate of the desired intramolecular cyclizations.[15]
-
Protocol:
-
Instead of adding all the Bu₃SnH at the beginning of the reaction, employ a slow-addition strategy using a syringe pump.
-
Dissolve the substrate and initiator in the reaction solvent.
-
Slowly add a solution of Bu₃SnH over several hours. This maintains a low, steady-state concentration of the tin hydride, favoring the intramolecular cyclization pathways over premature quenching.[2]
-
| Initiator | Temperature | Yield of Spirocycle | d.r. (trans:cis) | Reference |
| AIBN | 90 °C | 67% | 1:1.1 | [1][3] |
| Et₃B | Room Temp. | 45% | 2:1 | [1][3] |
| Table 2: Comparison of radical initiators on the yield and diastereoselectivity of a domino radical bicyclization to form a 1-azaspiro[4.4]nonane derivative.[3] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective [3+2] Cycloaddition
This protocol is adapted from a three-component synthesis of spirooxindole-pyrrolidines, which serves as a model for azaspirocycle formation.[2]
-
Reactant Preparation: To a microwave vial, add the olefinic component (1.0 equiv), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the aldehyde (1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv) as a catalyst.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes. Monitor by TLC for consumption of the limiting reagent.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture before purification.[2]
Protocol 2: General Procedure for Domino Radical Bicyclization
This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives via O-benzyl oxime ethers.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in anhydrous, degassed cyclohexane to achieve a 0.02 M solution.
-
Initiator and Reagent Addition: Add the radical initiator (AIBN, 0.25 equiv for high-temperature reaction, or Et₃B for room temperature reaction) and tributyltin hydride (1.2 equiv).
-
Inert Atmosphere: Stopper the flask with a rubber septum and purge the system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Reaction Execution:
-
Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).
-
Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.[2]
References
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100-21114. [Link]
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed, National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the...[Link]
-
Hu, X., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central (PMC). [Link]
-
Brambilla, E., et al. (n.d.). Phosphine-Catalyzed [3+2] Cycloaddition of Aza-aurones and Allenoates: Enantioselective Synthesis of 2-Spirocyclopentyl- indolin. AIR Unimi. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
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Sadek, O., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PubMed Central (PMC). [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control. [Link]
-
MDPI. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. [Link]
-
Sci-Hub. (2019). Asymmetric Three-Component Cyclizations toward Structurally Spiro Pyrrolidines via Bifunctional Phosphonium Salt Catalysis. [Link]
-
Crossref. (2014). Chiral Oxazolidine Catalyst for Asymmetric Synthesis. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. [Link]
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Overman, L. E., & Paone, D. V. (2006). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. PubMed Central (PMC). [Link]
-
Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Gong, L-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(44), 16034–16036. [Link]
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Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
Zhu, L., et al. (2019). Asymmetric Three-Component Cyclizations toward Structurally Spiro Pyrrolidines via Bifunctional Phosphonium Salt Catalysis. PubMed, National Center for Biotechnology Information. [Link]
-
ChemRxiv. (n.d.). Diastereo- and Enantioselective (3+2) Cycloaddition of a New Palladium-Aza-Oxyallyl Intermediate. [Link]
-
Pihko, P. M., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Chirality, 25(11), 793-798. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Al-Warhi, T., et al. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PubMed Central (PMC). [Link]
-
Zhang, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central (PMC). [Link]
-
ResearchGate. (n.d.). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]
-
ResearchGate. (n.d.). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]
-
ResearchGate. (n.d.). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. [Link]
Sources
- 1. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kbfi.ee [kbfi.ee]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homepages.uc.edu [homepages.uc.edu]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. xiao.rice.edu [xiao.rice.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Welcome to the technical support center for the synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[4.4]nonanes makes them privileged motifs in drug discovery.[1] However, their synthesis, particularly the seemingly straightforward N,N'-dibenzylation, can present significant challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience. We will explore the causality behind common reaction failures and provide logical, step-by-step solutions to guide you toward a successful synthesis.
Section 1: Overview of the Primary Synthetic Route
The most common and direct method for preparing this compound is the direct N,N'-dialkylation of the parent 2,7-diazaspiro[4.4]nonane core using a benzyl halide. This process is typically a standard nucleophilic substitution reaction.[2][3] The reaction's success is highly dependent on the careful control of stoichiometry, base selection, and reaction conditions to avoid common pitfalls such as incomplete reactions and the formation of undesired byproducts.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction has been running for 24 hours, but TLC and NMR analysis show primarily unreacted 2,7-diazaspiro[4.4]nonane. What are the likely causes?
Answer: This issue almost always points to a fundamental problem with one of the core reaction components: the amine's nucleophilicity or the base's efficacy.
-
Cause A: Starting Material is in Salt Form. Commercial 2,7-diazaspiro[4.4]nonane is often supplied as a dihydrochloride or hemioxalate salt for stability. In this protonated form, the nitrogen lone pairs are unavailable for nucleophilic attack. Standard bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be too weak to effectively neutralize the salt and the HBr generated during the reaction.
-
Solution: Before the reaction, explicitly convert the salt to the free base. This is achieved by dissolving the salt in an aqueous base (e.g., 2M NaOH) and extracting the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer thoroughly (e.g., over Na₂SO₄) before use. See Protocol 4.1 for a detailed procedure.
-
-
Cause B: Ineffective Base. The choice of base is critical. For a double alkylation, a base must be strong enough to deprotonate the secondary amine and subsequently the mono-benzylated intermediate, as well as neutralize the acid byproduct.
-
Solution: Ensure a sufficient excess of a suitable base is used. While potassium carbonate can work, it requires elevated temperatures and longer reaction times due to its limited solubility in many organic solvents.[2] Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF for a more robust reaction, although this requires more stringent anhydrous conditions. A minimum of 2.2 equivalents of base is required to neutralize the two equivalents of HBr produced. A common practice is to use 3.0 or more equivalents to drive the reaction.
-
-
Cause C: Insufficient Temperature. Amine alkylations can be slow at room temperature, especially the second alkylation step.
-
Solution: If using a moderately active base like K₂CO₃ in a solvent such as acetonitrile or DMF, heat the reaction mixture to 60-80 °C. Monitor by TLC until the starting diamine spot is consumed.
-
Problem 2: Predominant Formation of Mono-Benzylated Product
Question: My reaction stalls after the first addition. I'm isolating a high yield of 2-benzyl-2,7-diazaspiro[4.4]nonane but very little of the desired dibenzyl product. How can I drive the reaction to completion?
Answer: This is a classic case of kinetic disparity between the first and second alkylation steps. Once one nitrogen is benzylated, the nucleophilicity of the second nitrogen is reduced due to steric hindrance and potential electronic effects.
-
Cause A: Insufficient Reagents or Reaction Time. The second alkylation is significantly slower than the first.
-
Solution 1: Stoichiometry. Ensure you are using at least 2.2-2.5 equivalents of your benzylating agent (e.g., benzyl bromide) and at least 3.0 equivalents of your base. This stoichiometric excess helps drive the slower second step according to Le Châtelier's principle.
-
Solution 2: Temperature and Time. The second alkylation requires more thermal energy. Increase the reaction temperature to 80 °C or higher (solvent permitting) and extend the reaction time. It is not uncommon for these reactions to require 24-48 hours to achieve full conversion.
-
-
Cause B: Base Strength. A base that is adequate for the first alkylation may be insufficient for the second, especially as the reaction mixture becomes more crowded.
-
Solution: As mentioned previously, switching to a stronger base like NaH can overcome this kinetic barrier more effectively than weaker carbonate or amine bases.
-
Problem 3: Formation of Insoluble Precipitate and Low Yield
Question: My reaction mixture has formed a thick, often sticky, white precipitate, and the yield of my target compound is very low. Could this be over-alkylation?
Answer: Yes, this is a strong indicator of the formation of a quaternary ammonium salt. The dibenzylated product, being a tertiary amine, can react with a third molecule of benzyl bromide to form a non-reactive, and often insoluble, benzyltrialkylammonium salt.
-
Solution 1: Controlled Reagent Addition. Instead of adding all the benzyl bromide at once, add it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic secondary amine intermediates over the less reactive tertiary amine product.
-
Solution 2: Monitor Carefully. Use TLC to track the disappearance of the mono-alkylated intermediate and the appearance of the di-alkylated product. Stop the reaction as soon as the mono-alkylated species is consumed to prevent prolonged exposure of the product to excess benzyl bromide at high temperatures.
-
Solution 3: Avoid Excessive Heat. While heat is necessary, excessive temperatures can accelerate the rate of this undesired side reaction. Find the minimum temperature that provides a reasonable reaction rate (e.g., 70-80 °C) rather than refluxing at higher temperatures unnecessarily.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best base and solvent combination for this reaction?
-
A1: For reliability and high conversion, sodium hydride (NaH) in anhydrous DMF or THF is an excellent choice, though it requires careful handling under an inert atmosphere. For a simpler, albeit potentially slower, setup, potassium carbonate (K₂CO₃) in acetonitrile or DMF at 80 °C is a very common and effective method.[2]
-
-
Q2: Should I use benzyl bromide or benzyl chloride?
-
A2: Benzyl bromide is significantly more reactive than benzyl chloride due to bromide being a better leaving group. For this reaction, benzyl bromide is strongly recommended to ensure a reasonable reaction rate, especially for the challenging second alkylation step.
-
-
Q3: How can I be sure my starting diamine is the free base?
-
A3: After performing the aqueous workup described in Protocol 4.1 , you can confirm the formation of the free base by dissolving a small amount in CDCl₃ and checking the proton NMR. The free base will have sharp, distinct peaks. The salt form often shows broad, less-defined peaks for protons near the nitrogen atoms. Alternatively, a simple pH test of a small aqueous solution of the extracted material should be basic.
-
-
Q4: My purification by silica gel chromatography is streaky and gives poor recovery. Any tips?
-
A4: Amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. To mitigate this, pre-treat your column slurry and eluent by adding 1-2% triethylamine or ammonium hydroxide . This deactivates the acidic sites and allows for much cleaner chromatography.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Conversion of 2,7-Diazaspiro[4.4]nonane Dihydrochloride to the Free Base
-
Dissolution: Dissolve 1.0 equivalent of 2,7-diazaspiro[4.4]nonane dihydrochloride in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 2.5 M aqueous sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >12.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. It is recommended to use this material immediately in the next step.
Protocol 4.2: Optimized N,N'-Dibenzylation of 2,7-Diazaspiro[4.4]nonane
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the 2,7-diazaspiro[4.4]nonane free base (1.0 eq) and anhydrous acetonitrile (or DMF).
-
Base Addition: Add anhydrous powdered potassium carbonate (K₂CO₃) (3.0 eq).
-
Alkylating Agent: Add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The reaction may take 12-36 hours. Check for the disappearance of the starting material and the mono-benzylated intermediate.
-
Workup: Once complete, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., a gradient of ethyl acetate in hexanes).
Section 5: Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Forced) | Rationale |
| Diamine | Free Base (1.0 eq) | Free Base (1.0 eq) | Essential for nucleophilicity. |
| Alkylating Agent | Benzyl Bromide (2.2 eq) | Benzyl Bromide (2.5 eq) | Bromide is more reactive; excess drives the reaction. |
| Base | K₂CO₃ (3.0 eq) | NaH (2.5 eq) | K₂CO₃ is safer and easier; NaH is stronger for difficult substrates. |
| Solvent | Acetonitrile | Anhydrous THF / DMF | Choice depends on base and temperature requirements. |
| Temperature | 80 °C | Room Temp to 60 °C | Higher temp needed for K₂CO₃; NaH is more reactive at lower temps. |
| Typical Time | 12-36 hours | 4-12 hours | Stronger conditions lead to faster reaction times. |
References
- [No Title], Chemical Communic
- White Rose Research Online. (2022, December 12).
- Arrow@TU Dublin. Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis.
- ResearchGate.
- BenchChem. An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
- BenchChem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- PubMed Central (PMC). (2024, November 22).
- PubMed Central (PMC). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
- PubMed Central (PMC). tert-Butyl 6-oxo-2,7-diazaspiro[4.
- PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
- PubMed. (2025, December 25). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- BenchChem.
- BenchChem. Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
- BenchChem. Technical Support Center: 2-Azaspiro[4.
- PrepChem.com. Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
- BenchChem. 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-.
- PubChem. 2-Benzyl-2,7-diazaspiro[4.4]nonane.
- Sigma-Aldrich. tert-Butyl 2,7-diazaspiro[4.
- Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent).
- ResearchGate.
- Beilstein Journals. Search Results.
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- ResearchGate. ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
Sources
Technical Support Center: Synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important scaffold. The unique three-dimensional and rigid structure of the diazaspiro[4.4]nonane core makes it a valuable building block in medicinal chemistry.[1][2] However, its synthesis can present challenges, particularly concerning yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will focus on the prevalent and highly practical synthetic method: the double reductive amination of 2,7-diazaspiro[4.4]nonane with benzaldehyde.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is unexpectedly low, or I've isolated mostly starting materials. What are the probable causes?
Low conversion is a common issue in reductive amination. The root cause often lies in the delicate equilibrium of iminium ion formation or the efficacy of the reduction step.[3][4]
Possible Cause 1: Inefficient Iminium Ion Formation The condensation of the amine and aldehyde to form the key iminium ion intermediate is a reversible, pH-sensitive reaction.
-
The "Why": The reaction requires a slightly acidic environment (typically pH 5-7). At high pH, the concentration of the protonated carbonyl, which is more electrophilic, is too low. At very low pH, the amine starting material becomes fully protonated and is no longer nucleophilic.[4]
-
Solution:
-
Monitor and Adjust pH: If your reaction solvent is protic (e.g., methanol), consider adding a catalytic amount of acetic acid to maintain the optimal pH range.
-
Remove Water: The formation of the iminium ion releases water. In a one-pot reaction, this can shift the equilibrium back towards the starting materials. While often not necessary with efficient reducing agents, if stalling is observed, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.
-
Possible Cause 2: Suboptimal Reducing Agent Performance The choice and handling of the reducing agent are critical for success.
-
The "Why": Hydride reagents vary in their reactivity and selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde.[5][6] In contrast, sodium borohydride (NaBH₄) can also reduce the starting benzaldehyde, leading to benzyl alcohol as a byproduct and consuming the reagent.[5][6]
-
Solution:
-
Switch to STAB: If you are using NaBH₄ and observing low yields, switch to sodium triacetoxyborohydride. It is a more selective and reliable reagent for this transformation.[4]
-
Check Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Ensure your reducing agent is fresh and has been stored in a desiccator.
-
Staged Addition (for NaBH₄): If NaBH₄ must be used, the reaction should be staged. First, allow the amine and aldehyde to stir for a sufficient time (e.g., 1-2 hours) to maximize iminium ion formation before adding the NaBH₄ portion-wise at a reduced temperature (0 °C).[5]
-
Q2: My spectroscopic analysis (¹H NMR, LC-MS) shows multiple unexpected peaks. What are the likely byproducts?
Byproduct formation is often the primary challenge in purifying this compound. Identifying these impurities is the first step toward eliminating them.
Likely Byproduct A: Mono-benzylated Intermediate
-
Structure: 2-Benzyl-2,7-diazaspiro[4.4]nonane
-
Reason for Formation: Incomplete reaction where only one of the two secondary amines has undergone reductive amination. This is common if a sub-stoichiometric amount of benzaldehyde or reducing agent is used, or if the reaction is stopped prematurely.
-
Identification: Look for a peak in the mass spectrum corresponding to a mass of C₁₄H₂₀N₂ (M+H⁺ ≈ 217.17). The ¹H NMR will be more complex than the desired product due to asymmetry and will likely show a characteristic N-H proton signal.
Likely Byproduct B: Benzyl Alcohol
-
Structure: Ph-CH₂OH
-
Reason for Formation: Reduction of the starting benzaldehyde. This is highly probable when using a less selective reducing agent like NaBH₄, which does not discriminate well between the carbonyl and the iminium ion.[5]
-
Identification: Easily identified by its characteristic benzylic CH₂ signal (~4.7 ppm) and broad OH peak in the ¹H NMR spectrum. It can be removed with an aqueous wash during workup.
Likely Byproduct C: N,N-Dibenzylamine
-
Structure: (PhCH₂)₂NH
-
Reason for Formation: This can arise if benzylamine is present as an impurity or formed via side reactions, which then undergoes reductive amination with benzaldehyde.
-
Identification: Mass spectrum will show a peak for C₁₄H₁₅N (M+H⁺ ≈ 198.13). ¹H NMR will show a single benzylic CH₂ signal around 3.8 ppm.
Below is a summary table of expected spectroscopic data for the target product and key potential byproducts.
| Compound | Molecular Formula | Mass (M+H⁺) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound | C₂₁H₂₆N₂ | 307.22 | ~7.3 (m, 10H, Ar-H), ~3.6 (s, 4H, Ar-CH₂), ~2.7-2.5 (m, 8H, ring CH₂) |
| 2-Benzyl-2,7-diazaspiro[4.4]nonane | C₁₄H₂₀N₂ | 217.17 | ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, Ar-CH₂), ~3.0-2.6 (m, 8H, ring CH₂), broad N-H signal |
| Benzyl Alcohol | C₇H₈O | 109.06 | ~7.3 (m, 5H, Ar-H), ~4.7 (s, 2H, Ar-CH₂), broad O-H signal |
Q3: The reaction is very slow or appears to have stalled before completion. How can I optimize the conditions?
A sluggish reaction points to kinetic barriers that can often be overcome with careful optimization.
-
The "Why": Reaction kinetics are influenced by temperature, solvent, and catalyst concentration. Reductive aminations are typically run at room temperature, but gentle heating can sometimes be beneficial, provided it doesn't promote side reactions.[1]
-
Solutions:
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using STAB.[7] For NaBH₄ or NaBH₃CN, methanol is a common choice.[5] Ensure the solvent is anhydrous, as water can hydrolyze the hydride reagent and the iminium intermediate.
-
Temperature Control: Try running the reaction at a slightly elevated temperature (e.g., 40 °C). Monitor carefully by TLC or LC-MS to ensure that byproduct formation does not increase significantly.
-
Catalysis: For less reactive ketones or amines, the addition of a Lewis acid like Ti(OiPr)₄ can accelerate imine formation before the reduction step.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.
Caption: A troubleshooting workflow for low-yield synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable synthetic route to this compound?
For both laboratory and scale-up applications, the one-pot double reductive amination of 2,7-diazaspiro[4.4]nonane with benzaldehyde using sodium triacetoxyborohydride (STAB) is the most robust and widely applicable method. This approach avoids the isolation of intermediates and generally proceeds with high selectivity and yield under mild conditions.[4][7]
Q2: How do I choose the best reducing agent?
The choice of reducing agent is perhaps the most critical parameter. The ideal reagent should selectively reduce the iminium ion without affecting the aldehyde.
| Reducing Agent | Abbreviation | Common Solvents | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF | High selectivity for imines/iminium ions; mild; commercially available.[5] | Water-sensitive; not compatible with protic solvents like methanol. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Stable in weakly acidic conditions; selective for iminium ions.[3][5] | Highly toxic (releases HCN gas in strong acid); environmental concerns.[4] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive; readily available. | Poor selectivity ; reduces aldehydes/ketones, leading to byproducts.[3][5] Requires careful, staged addition. |
For most applications, STAB is the recommended choice due to its superior selectivity and safety profile compared to sodium cyanoborohydride.
Q3: What is the best method for purifying the final product?
Purification is typically achieved through flash column chromatography on silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The addition of a small amount of triethylamine (~1%) to the eluent can prevent the product from tailing on the acidic silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.[8]
Section 3: Experimental Protocols
Protocol 1: Synthesis via One-Pot Reductive Amination using STAB
This protocol describes a reliable method for synthesizing the title compound.
Materials:
-
2,7-diazaspiro[4.4]nonane
-
Benzaldehyde (freshly distilled)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,7-diazaspiro[4.4]nonane (1.0 eq).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add benzaldehyde (2.2 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Proposed Reaction Mechanism Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane under acidic conditions
A Guide to Navigating Stability Challenges Under Acidic Conditions
Welcome to the technical support center for 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile spirocyclic scaffold in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability issues that may arise when subjecting this compound to acidic environments, a common requirement for deprotection or other acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting an acid-catalyzed debenzylation of this compound and observing a complex mixture of products with low yield of the desired diamine. What are the potential side reactions?
A1: The acid-catalyzed removal of benzyl groups from tertiary amines, while a standard transformation, can be complicated by the inherent reactivity of the 2,7-diazaspiro[4.4]nonane core. Under strong acidic conditions, several side reactions can occur, leading to a complex product mixture. The primary concerns are:
-
Incomplete Debenzylation: The removal of the two benzyl groups may not proceed to completion, resulting in a mixture of the starting material, the mono-debenzylated intermediate, and the fully deprotected product.
-
Ring Opening: The spirocyclic system, particularly the pyrrolidine rings, can be susceptible to acid-catalyzed hydrolysis, leading to ring-opened byproducts.[1] This is more likely under harsh conditions (e.g., high acid concentration, elevated temperatures).
-
Formation of Elimination Products: Although less common for saturated rings, strong acids at high temperatures can sometimes induce elimination reactions if there are suitable leaving groups or if the carbocation intermediates can rearrange.
-
By-product Formation from Scavengers: If scavengers are used to trap the benzyl cations, they can sometimes react with the desired product or starting material.
Q2: What are the key factors influencing the stability of the 2,7-diazaspiro[4.4]nonane core during acid treatment?
A2: The stability of the diazaspirocyclic core is primarily influenced by the following factors:
-
Acid Strength and Concentration: Stronger acids (e.g., trifluoroacetic acid, hydrochloric acid) and higher concentrations increase the likelihood of both debenzylation and degradation of the spirocycle. Milder acidic conditions are generally preferred.
-
Temperature: Elevated temperatures accelerate the rate of debenzylation but also significantly increase the rate of degradation reactions like ring opening.[1]
-
Reaction Time: Prolonged exposure to acidic conditions can lead to the accumulation of degradation products.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the stability of reactive intermediates. Protic solvents may participate in solvolysis reactions.
Q3: Are there alternative methods for N-debenzylation that avoid strongly acidic conditions?
A3: Yes, several alternative methods for N-debenzylation can be employed to circumvent the stability issues associated with strong acids. The most common and often preferred method is catalytic hydrogenolysis .[2][3] This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). This method is generally high-yielding and clean, although it may not be compatible with other reducible functional groups in the molecule. Other oxidative cleavage methods also exist but may require careful optimization.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the acid-catalyzed debenzylation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Conversion/Incomplete Debenzylation | Insufficient acid strength or concentration. | Gradually increase the acid concentration or consider a stronger acid. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Low reaction temperature. | Increase the reaction temperature in small increments (e.g., 10 °C). | |
| Short reaction time. | Extend the reaction time, taking aliquots to monitor progress and prevent degradation. | |
| Formation of Multiple Unidentified Byproducts | Degradation of the spirocyclic core. | Reduce the severity of the reaction conditions: lower the acid concentration, decrease the temperature, and shorten the reaction time.[1] |
| Use of an inappropriate acid. | Screen different acids (e.g., acetic acid, which has been shown to facilitate N-benzyl deprotection) to find one that provides a cleaner reaction profile.[3][5] | |
| Desired Product is Unstable During Workup | Residual acid in the isolated product. | Ensure thorough neutralization during the workup. Consider using a milder base for neutralization if the free diamine is sensitive. |
| The free diamine is inherently unstable. | Isolate the product as a salt (e.g., hydrochloride or trifluoroacetate) to improve its stability for storage. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Debenzylation with Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the debenzylation of this compound using TFA. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, cooled saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization as required.
Visualizing Potential Reaction Pathways
The following diagram illustrates the intended debenzylation reaction and a potential degradation pathway (ring-opening) under acidic conditions.
Caption: Desired debenzylation vs. potential ring-opening degradation.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and resolving issues during the acid-catalyzed debenzylation.
Caption: A logical flowchart for troubleshooting debenzylation issues.
References
-
Request PDF. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
How to use the personal web pages service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
-
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Available at: [Link]
-
NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
PMC. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
PubMed. (n.d.). Kinetics and thermodynamics of amine and diamine signaling by a trifluoroacetyl azobenzene reporter group. Retrieved from [Link]
-
RSC Publishing. (n.d.). Probing the freezing chemistry of singly levitated aqueous trifluoroacetic acid droplets in a cryogenically cooled simulation chamber relevant to Earth's upper troposphere. Retrieved from [Link]
-
Request PDF. (n.d.). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Retrieved from [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]
-
PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]
-
An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Functionalization of 2,7-Diazaspiro[4.4]nonane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective functionalization of 2,7-diazaspiro[4.4]nonane. This guide, developed by our senior application scientists, provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the complexities of working with this valuable chiral scaffold. Our focus is to equip you with the knowledge to functionalize this molecule while maintaining its critical stereochemical integrity.
The 2,7-diazaspiro[4.4]nonane core is a key building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in chemical space.[1] Maintaining the enantiopurity of this scaffold during synthetic modifications is paramount for achieving desired pharmacological activity and selectivity. This guide will address the common challenges and questions that arise during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the functionalization of chiral 2,7-diazaspiro[4.4]nonane?
A1: The primary risk of racemization in the 2,7-diazaspiro[4.4]nonane scaffold stems from the potential for epimerization at the carbon atoms adjacent (alpha) to the nitrogen atoms. Under basic conditions, a proton can be abstracted from one of these alpha-carbons to form a planar carbanion or an enamine-like intermediate. Subsequent reprotonation can occur from either face, leading to a loss of the original stereochemistry. The specific conditions that can promote this are typically the use of strong bases, elevated temperatures, and certain solvent choices.
Q2: I am planning a selective functionalization of one of the nitrogen atoms. Which one is more reactive?
A2: In an unprotected 2,7-diazaspiro[4.4]nonane, both secondary amine nitrogens are chemically equivalent. To achieve selective functionalization, a common strategy is to first mono-protect the diamine. This is typically achieved by using a sub-stoichiometric amount of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), which allows for the statistical formation of the mono-protected species. This mono-protected intermediate can then be isolated and the remaining free nitrogen can be functionalized.
Q3: Which protecting groups are recommended for the nitrogens of 2,7-diazaspiro[4.4]nonane to ensure stereochemical stability?
A3: Carbamate-based protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are highly recommended.[2] These groups are widely used in amine chemistry and are generally installed and removed under conditions that are mild enough to avoid racemization of adjacent stereocenters.[3][4] They are introduced using reagents like Boc-anhydride or Cbz-chloride, respectively, often in the presence of a mild base like triethylamine or diisopropylethylamine at low temperatures.
Q4: How can I confirm the enantiomeric purity of my functionalized 2,7-diazaspiro[4.4]nonane derivative?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of your compounds.[5][6] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7] A variety of commercial chiral columns are available, and method development typically involves screening different columns and mobile phase compositions to achieve baseline separation of the enantiomers.
Troubleshooting Guide: Avoiding Racemization
This section provides a more detailed breakdown of potential issues and their solutions, focusing on maintaining stereochemical integrity during common functionalization reactions.
Issue 1: Loss of Enantiomeric Excess During N-Alkylation
N-alkylation of secondary amines often requires the use of a base to neutralize the acid byproduct. The choice of base and reaction conditions is critical to prevent epimerization.
Causality: Strong, non-hindered bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can readily deprotonate the C-H bonds alpha to the nitrogen, leading to racemization. High reaction temperatures can also provide the necessary energy to overcome the activation barrier for this deprotonation.
Solutions:
-
Choice of Base: Opt for milder, non-nucleophilic, sterically hindered bases. Potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA) are often suitable choices.
-
Reaction Temperature: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient. Avoid prolonged heating.
-
Solvent Selection: Use non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents like dimethylformamide (DMF) can sometimes facilitate racemization.
| Parameter | Recommendation for Stereopreservation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Less likely to cause deprotonation of α-protons. |
| Temperature | 0 °C to Room Temperature | Minimizes the energy available for epimerization. |
| Solvent | DCM, THF, Acetonitrile | Less likely to stabilize charged intermediates that can lead to racemization. |
Issue 2: Racemization During N-Acylation
N-acylation is generally considered less prone to racemization than N-alkylation. However, certain conditions can still lead to a loss of stereochemical purity.
Causality: The use of highly reactive acylating agents in combination with strong bases can create a sufficiently harsh environment for epimerization. Additionally, if the acylation is slow, prolonged exposure to basic conditions can be problematic.
Solutions:
-
Acylating Agent: Use acyl chlorides or anhydrides, which are typically reactive enough to not require harsh conditions.
-
Base: A tertiary amine base like triethylamine (TEA) or DIPEA is usually sufficient to scavenge the acid byproduct.
-
Temperature: Conduct the reaction at low temperatures (e.g., 0 °C) and monitor the progress closely to avoid unnecessarily long reaction times.
-
Peptide Coupling Reagents: For forming amide bonds with carboxylic acids, using racemization-suppressing coupling reagents is a good strategy.[8][9]
Experimental Protocols
The following are detailed, step-by-step protocols for the mono-protection and subsequent N-alkylation of chiral 2,7-diazaspiro[4.4]nonane, designed to minimize the risk of racemization.
Protocol 1: Mono-Boc Protection of Chiral 2,7-Diazaspiro[4.4]nonane
This protocol aims for the selective mono-protection of one of the two equivalent secondary amines.
Workflow Diagram:
A workflow for the mono-Boc protection of 2,7-diazaspiro[4.4]nonane.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve chiral 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred solution of the diamine over 30 minutes. The sub-stoichiometric amount of Boc₂O is crucial for maximizing the yield of the mono-protected product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the mono-Boc protected product from any remaining starting material and the di-protected byproduct.
Protocol 2: Racemization-Free N-Alkylation of Mono-Boc-Protected 2,7-Diazaspiro[4.4]nonane
This protocol describes the alkylation of the remaining free nitrogen while preserving stereochemistry.
Logical Diagram of Reaction Components:
Key components for a stereoretentive N-alkylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of mono-Boc-protected 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (e.g., bromide or iodide, 1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Higher temperatures should be avoided.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Stereochemical Analysis: Analyze the enantiomeric excess of the final product using a validated chiral HPLC method to confirm that no racemization has occurred.
By carefully selecting protecting groups, bases, and reaction conditions, the functionalization of the chiral 2,7-diazaspiro[4.4]nonane scaffold can be achieved with high fidelity, preserving its valuable stereochemical information for the development of novel chemical entities.
References
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- 2-Oxa-7-azaspiro[4.5]decane|High-Quality Building Block. Benchchem.
- Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.
- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Enantioselective synthesis of the 5-6-7 carbocyclic core of the gagunin diterpenoids.
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters.
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie.
- Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones.
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC.
- Innovations in Chiral Chromatography: Overview of Modern Chiral St
- Chiral HPLC Separ
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamin
- Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbam
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. PubMed.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Publishing.
- Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle c
- Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
- Photochemical Protection of Amines with Cbz and Fmoc Groups.
- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing.
- Synthesis of chiral 1,2-diamines. Sci-Hub.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
Sources
- 1. 2-Oxa-7-azaspiro[4.5]decane|High-Quality Building Block [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Navigating the Thermal Landscape: A Technical Support Guide for Managing Reaction Exotherms in Large-Scale Spirodiamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecules is often a delicate dance with thermodynamics. In the large-scale production of spirodiamines, a class of compounds with significant applications in medicinal chemistry and materials science, managing the heat generated during the reaction—the exotherm—is paramount to ensuring safety, scalability, and product quality. This technical support center provides troubleshooting guides and frequently asked questions to address the specific challenges you may encounter when navigating the thermal landscape of spirodiamine synthesis.
Section 1: Understanding and Characterizing the Exotherm
Before you can control an exotherm, you must first understand its nature and magnitude. The initial signs of a thermal event on a small scale can translate into significant safety risks at an industrial scale.
FAQ 1: My small-scale spirodiamine synthesis shows a noticeable temperature increase. How do I determine if this will be a problem on a larger scale?
A temperature rise in a lab-scale reaction is a critical indicator that the reaction is exothermic and requires careful evaluation before scale-up. The key issue with scaling up is the change in the surface area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. This can lead to an accumulation of heat and a potential thermal runaway.
To properly assess the risk, a thorough thermal hazard evaluation is necessary. This typically involves:
-
Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are essential for quantifying the heat of reaction (ΔHrxn), the adiabatic temperature rise (ΔTad), and the rate of heat evolution.
-
Stoessel's Criticality Classes: This classification system helps to categorize the thermal risk of a chemical process, providing a framework for determining the necessary safety measures.
Troubleshooting Guide: Unexpectedly High Exotherm in a Pilot Plant Batch
Symptom: The temperature of your pilot plant batch is rising much faster than predicted from laboratory experiments, and the cooling system is struggling to keep up.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Heat Transfer | 1. Verify Agitator Performance: Ensure the agitator is functioning at the correct speed and providing adequate mixing. Poor mixing can lead to localized "hot spots." 2. Check Cooling Jacket/Coils: Confirm that the cooling fluid is at the correct temperature and flow rate. Check for any blockages or fouling in the heat exchange surfaces. |
| Incorrect Reagent Addition Rate | 1. Slow Down the Addition: Immediately reduce the rate of addition of the limiting reagent. For many exothermic reactions, the rate of heat generation is directly proportional to the rate of reagent addition. 2. Review Dosing Profile: Analyze the dosing profile to ensure it is appropriate for the scale and the heat removal capacity of the reactor. |
| Accumulation of Unreacted Reagents | 1. Verify Reaction Initiation: Ensure that the reaction has initiated as expected. If there is an induction period, the addition of a large amount of reagent before the reaction starts can lead to a sudden and large exotherm. 2. Consider a "Heel" of Activated Reagent: For some reactions, having a small amount of pre-reacted material in the reactor can help to ensure immediate reaction upon reagent addition. |
Section 2: A Case Study: Thermal Hazards in the Synthesis of 2,4-Diazaspiro[5.5]undecane Derivatives
The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via a cascade [5+1] double Michael addition of N,N-dimethyl barbituric acid with diaryldivinylketones is a high-yielding route to this important spirodiamine scaffold. While the reaction is efficient, the formation of multiple C-C and C-N bonds is often accompanied by a significant release of heat.
Experimental Protocol: Reaction Calorimetry for Spirodiamine Synthesis
-
Sample Preparation: A representative sample of the reaction mixture is prepared in the calorimeter cell.
-
Isothermal Measurement: The reaction is run at a constant temperature, and the heat flow required to maintain this temperature is measured. This provides a direct measure of the rate of heat evolution.
-
Adiabatic Measurement: In a separate experiment, the reaction is allowed to proceed without any heat exchange with the surroundings. The resulting temperature rise is the adiabatic temperature rise (ΔTad).
Data Presentation: Typical Calorimetric Data for a Spirocyclization
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 to -250 kJ/mol | Indicates a highly exothermic process. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 100 °C | A significant temperature rise that could lead to boiling of the solvent and over-pressurization if cooling is lost. |
| Specific Heat Capacity (Cp) | 1.5 to 2.5 J/g·K | Used in the calculation of ΔTad and for designing cooling systems. |
Section 3: Engineering and Procedural Controls for Exotherm Management
Effective management of reaction exotherms relies on a combination of robust engineering controls and well-defined operating procedures.
FAQ 2: What are the primary engineering controls for managing exotherms in large-scale reactors?
The primary engineering controls are designed to remove heat from the reaction mixture at a rate equal to or greater than the rate at which it is generated. These include:
-
Jacketed Reactors: The most common type of reactor, where a cooling fluid circulates through a jacket surrounding the vessel.
-
Internal Cooling Coils: Provide additional heat transfer surface area within the reactor.
-
External Heat Exchangers: The reaction mixture is pumped through an external heat exchanger for cooling.
-
Reflux Cooling: The boiling of the solvent can be used to remove a significant amount of heat.
Visualization: Decision Tree for Cooling Strategy
Caption: A simplified decision tree for selecting an appropriate cooling strategy based on the adiabatic temperature rise.
Troubleshooting Guide: Loss of Cooling During a Critical Dosing Step
Symptom: A sudden failure of the cooling system occurs while a key reagent is being added.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of all reagents.
-
Emergency Cooling: If available, activate any backup or emergency cooling systems.
-
Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure. This typically involves adding a pre-determined chemical to rapidly stop the reaction.
-
Ventilation: Ensure adequate ventilation to handle any potential off-gassing.
Section 4: Process Safety Management and Emergency Preparedness
A comprehensive Process Safety Management (PSM) program is essential for any facility handling large-scale exothermic reactions.
FAQ 3: What are the key elements of a Process Safety Management program for spirodiamine synthesis?
A robust PSM program should include:
-
Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process.
-
Operating Procedures: Clear and concise written procedures for all stages of the synthesis.
-
Training: Comprehensive training for all personnel involved in the process.
-
Mechanical Integrity: A program to ensure that all equipment is properly maintained and inspected.
-
Management of Change: A formal procedure for reviewing and approving any changes to the process.
-
Emergency Planning and Response: A detailed plan for responding to emergencies, including thermal runaways.
Visualization: Workflow for Process Hazard Analysis
Caption: A typical workflow for conducting a Process Hazard Analysis (PHA).
References
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.[Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate.[Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.[Link]
-
Intramolecular Mannich Reaction of 2-Oxotryptamines with Acetone Yielding Spiro[indole-3,3′-pyrrolidin]-2-ones. ResearchGate.[Link]
-
2,7-DIAZASPIRO[4.4]NONANES. WIPO Patentscope.[Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.[Link]
-
Asymmetric Mannich reaction enabled synthesis of alkaloids. PubMed.[Link]
-
Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Janssen.[Link]
-
Synthesis of 5′-Chlorospiro(benzo[d][1][2]dioxole-2,4′-[1][3][4]thiadiazin). MDPI.[Link]
-
Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Semantic Scholar.[Link]
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Validation & Comparative
Escaping Flatland: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Design
In the intricate world of medicinal chemistry, the quest for novel drug candidates with superior efficacy and safety profiles is perpetual. For decades, drug discovery was largely dominated by "flat," aromatic molecules. However, the increasing need to tackle complex biological targets and overcome challenges like poor solubility and metabolic instability has propelled a strategic shift towards three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds—structures where two rings share a single, quaternary carbon atom—have emerged as a powerful tool for innovation.
This guide offers a comparative analysis of spirocyclic scaffolds against their traditional acyclic and aromatic counterparts. We will delve into the structural and physicochemical advantages they confer, supported by experimental insights and practical methodologies for their evaluation, providing researchers and drug development professionals with a comprehensive understanding of their value in contemporary drug design.
The Structural Advantage: Rigidity and Three-Dimensionality
The defining feature of a spirocyclic scaffold is the spiro-atom, which imparts a rigid, three-dimensional geometry. This unique architecture offers distinct advantages over more flexible or planar molecules.
Comparison with Acyclic and Planar Scaffolds
Traditional drug design often relies on aromatic rings and flexible aliphatic chains. While synthetically accessible, these structures present inherent limitations. Aromatic rings are planar and often lead to high lipophilicity, which can negatively impact solubility and increase the risk of off-target effects.[1][2] Flexible chains can adopt numerous conformations, leading to a significant entropic penalty upon binding to a target, which can decrease binding affinity.
Spirocyclic scaffolds directly address these issues. By replacing a flexible chain or a flat ring with a rigid spirocycle, medicinal chemists can:
-
Enhance Binding Affinity: The conformational rigidity of spirocycles pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.[3][4] This fixed spatial arrangement of functional groups allows for more precise and stronger interactions with the target protein.[5]
-
Improve Selectivity: The well-defined 3D shape of a spirocycle can lead to more specific interactions with the target's binding pocket, minimizing engagement with off-targets and potentially reducing side effects.[6]
-
Explore Novel Chemical Space: Spirocycles provide access to uncharted areas of chemical space, offering opportunities to develop novel intellectual property and find leads for difficult-to-drug targets.[7]
The move away from "flatland" is a recognized strategy for improving drug-like properties. An increased fraction of sp3-hybridized carbons (Fsp3), a characteristic feature of spirocycles, generally correlates with better clinical success rates due to improved solubility and pharmacokinetic profiles.[8][9]
Impact on Physicochemical and ADMET Properties
The introduction of a spirocyclic moiety can profoundly and positively influence a molecule's Administration, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[10] These scaffolds are not merely structural placeholders; they are functional components that can fine-tune critical drug-like properties.[11][12]
A Data-Driven Comparison
The benefits of spirocyclization are not just theoretical. Multiple studies have demonstrated tangible improvements in key physicochemical parameters when comparing spirocyclic compounds to their non-spirocyclic analogs.[10][13]
| Property | Typical Challenge with Planar/Acyclic Analogs | Advantage of Spirocyclic Scaffold | Experimental Rationale |
| Aqueous Solubility | Poor solubility due to high lipophilicity and strong crystal packing of flat molecules.[1] | Often Increased. The 3D structure disrupts crystal lattice packing and can lower lipophilicity.[6] | The non-planar shape hinders the efficient stacking that leads to low solubility, while the introduction of heteroatoms in the spirocycle can further enhance polarity. |
| Lipophilicity (LogP/LogD) | High lipophilicity (high LogP) is common, leading to poor ADME properties and toxicity.[14] | Generally Lowered. The higher Fsp3 character tends to reduce lipophilicity compared to aromatic systems.[8] | Replacing a flat, greasy aromatic ring with a saturated spirocycle reduces the molecule's overall hydrophobicity. For instance, exchanging a morpholine for an azaspirocycle has been shown to lower LogD values.[8] |
| Metabolic Stability | Susceptible to metabolism (e.g., oxidation) at "soft spots" on aliphatic chains or aromatic rings. | Often Increased. The quaternary spiro-carbon is sterically hindered and not susceptible to oxidation, blocking a potential metabolic pathway.[6][15] | The spiro-center acts as a metabolic shield. This is particularly valuable for blocking P450-mediated oxidation, a common route of drug clearance. |
| hERG Inhibition | Lipophilic amines are a common structural motif associated with off-target hERG channel binding, a major cardiotoxicity risk.[10] | Reduced hERG Liability. Spirocycles can be used to reduce lipophilicity and basicity, key factors in hERG binding.[10] | Replacing a piperidine with a spiro-oxa-azaspiro octane moiety has been shown to significantly reduce hERG activity while maintaining target potency.[10] |
Case Study: Optimizing MCHr1 Antagonists
A compelling example of the power of spirocyclic scaffolds comes from the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists for the treatment of obesity. In their optimization efforts, Johansson et al. systematically replaced a simple morpholine ring with a variety of azaspirocycles. This "scaffold hopping" approach led to compounds with significantly improved properties. Specifically, the introduction of the spirocyclic motifs resulted in:
-
Lowered LogD values , improving the balance between lipophilicity and solubility.[8]
-
Enhanced metabolic stability in liver microsomes.[8]
-
Improved selectivity against the hERG channel, a critical safety parameter.[8]
This case highlights how a targeted introduction of a spirocycle can simultaneously address multiple challenges in a lead optimization campaign.
Experimental Workflows and Protocols
Evaluating the impact of a spirocyclic scaffold requires a systematic approach. Below is a generalized workflow and a representative experimental protocol for comparative analysis.
General Workflow for Scaffold Comparison
This workflow outlines the key stages for comparing a new spirocyclic lead compound against a non-spirocyclic predecessor.
Caption: Workflow for comparative analysis of spirocyclic analogs.
Protocol: Comparative Kinetic Solubility Assay
Objective: To determine and compare the aqueous kinetic solubility of a spirocyclic compound and its non-spirocyclic analog using nephelometry. This method measures turbidity caused by compound precipitation.
Causality: Kinetic solubility is a crucial parameter in early drug discovery as it reflects the solubility of a compound under conditions that mimic early in vitro assays. Poor solubility can lead to unreliable biological data and hinder downstream development. Comparing the analogs directly provides a clear measure of the scaffold's impact.
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of the spirocyclic compound and its non-spirocyclic analog in 100% dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a standard solvent for solubilizing compounds for high-throughput screening. A high concentration stock is necessary for serial dilution.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solutions to create a concentration gradient (e.g., from 200 µM down to 1.56 µM).
-
Rationale: A concentration range is needed to identify the point at which the compound precipitates.
-
-
Aqueous Buffer Addition:
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well, diluting the DMSO concentration to a final, biologically relevant level (typically ≤1%).
-
Rationale: PBS at pH 7.4 mimics physiological conditions. Keeping the final DMSO concentration low is critical to avoid artifacts.
-
-
Incubation and Measurement:
-
Seal the plate and shake for 2 hours at room temperature to allow for equilibration and potential precipitation.
-
Measure the turbidity of each well using a nephelometer.
-
Rationale: Incubation allows the system to reach a metastable equilibrium. Nephelometry provides a quantitative measure of light scattering caused by insoluble particles.
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration for both the spirocyclic and non-spirocyclic analogs.
-
The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer-only wells).
-
Compare the solubility limits directly. An increase in this value for the spirocyclic analog indicates a positive impact of the scaffold.
-
Conclusion and Future Outlook
Spirocyclic scaffolds offer a compelling strategy to overcome many of the limitations associated with traditional flat, aromatic molecules in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in potency, selectivity, and overall drug-like properties, including solubility and metabolic stability.[8][16] While their synthesis can be more complex than that of their acyclic or planar counterparts, the potential rewards in terms of improved compound quality and clinical success are substantial.[11][12] As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, the strategic incorporation of spirocyclic systems will undoubtedly continue to be a cornerstone of innovative drug design, enabling the development of the next generation of therapeutics.
References
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BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
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D'Souza, D. M., & Müller, T. J. (2017). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 12(3), 235-249.
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
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ACS Publications. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry.
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BenchChem. (2025). Advantages of spirocyclic scaffolds over planar structures in drug discovery.
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
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GalChimia. (2015, January 23). Review of the month: spirocyclic scaffolds in drug discovery.
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ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
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Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
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PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
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ACS Publications. (n.d.). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
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RSC Publishing. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry.
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MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
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PubMed. (2012, July 15). Design and Synthesis of Potent Antagonists Containing Rigid Spirocyclic Privileged Structures for the CGRP Receptor.
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PubMed. (n.d.). Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor.
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NIH. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC.
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NIH. (n.d.). Two- and Three-dimensional Rings in Drugs. PMC.
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Semantic Scholar. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
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ResearchGate. (2025, August 10). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?.
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Sussex Drug Discovery Centre. (2013, August 12). The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types.
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A Comparative Guide to 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane and Other Diamine Ligands in Asymmetric Synthesis
Introduction: The Quest for Stereoselectivity with Chiral Diamine Ligands
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and fine chemicals where enantiomeric purity can dictate biological activity and safety. Chiral diamine ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling chemists to construct complex molecular architectures with high levels of enantioselectivity. These ligands coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. Among the diverse array of chiral diamines, spirocyclic structures have garnered significant attention due to their rigid backbones, which can impart a well-defined and predictable chiral pocket around the metal center. This guide provides a comparative analysis of 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane, a C₂-symmetric spirodiamine, against other widely utilized diamine ligands, offering insights into its potential advantages and applications in asymmetric synthesis.
Structural Features of this compound
This compound possesses a unique spirocyclic core, which locks the two five-membered pyrrolidine rings in a rigid conformation. This rigidity is a key attribute for a chiral ligand, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The C₂-symmetry of the molecule simplifies the analysis of the catalytic mechanism and the prediction of the product's stereochemistry. The benzyl groups on the nitrogen atoms provide steric bulk, which can be crucial in differentiating the enantiotopic faces of a prochiral substrate.
Caption: Molecular structure of this compound.
Comparative Diamine Ligands: Benchmarks in Asymmetric Synthesis
To contextualize the potential performance of this compound, it is essential to compare it with established diamine ligands that have proven their utility in a wide range of asymmetric transformations.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A simple, achiral bidentate ligand, TMEDA is widely used to break up organolithium aggregates, thereby increasing their reactivity. While not a chiral ligand itself, it serves as a fundamental benchmark for the coordinating ability of diamine ligands.
-
(-)-Sparteine: A naturally occurring chiral alkaloid, (-)-sparteine has been extensively used as a chiral ligand in asymmetric deprotonation reactions and other stereoselective transformations. Its rigid tetracyclic structure provides a well-defined chiral environment. However, its availability is limited to one enantiomer, which restricts access to the opposite product enantiomer. This has driven the development of "sparteine surrogates".
Performance in Asymmetric Catalysis: A Comparative Overview
While direct comparative experimental data for this compound across a broad range of reactions is still emerging in the literature, we can infer its potential performance based on the established success of other C₂-symmetric spirocyclic diamine ligands. The rigid spirocyclic backbone is a shared feature that is known to enhance enantioselectivity.
For instance, in the asymmetric transfer hydrogenation (ATH) of ketones, a widely studied benchmark reaction, various chiral diamine ligands have demonstrated high efficacy. The performance of a ligand is typically evaluated based on the yield and enantiomeric excess (ee) of the product.
Table 1: Illustrative Performance of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 (R) | [1] |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 (S) | [1] |
| (R,R)-DACH | Not specified | Not specified | Not specified | Not specified | [1] |
(Note: This table presents data for established ligands to provide a benchmark for the expected performance of novel spirocyclic diamines. Direct data for this compound is not yet widely published in comparative studies.)
The rationale behind the high performance of ligands like TsDPEN (N-(p-Tosyl)-1,2-diphenylethylenediamine) lies in the combination of a C₂-symmetric backbone and tunable electronic and steric properties of the substituents. It is anticipated that this compound, with its rigid spirocyclic core and bulky benzyl groups, would offer a unique steric environment that could prove advantageous for specific substrates.
Experimental Protocols: A Guide to Application
The following section provides a generalized experimental protocol for the application of a chiral diamine ligand in a common asymmetric reaction. This protocol should be optimized for the specific ligand and substrate being used.
Asymmetric Deprotonation and Alkylation (a model reaction)
This protocol illustrates a typical workflow for an asymmetric deprotonation of a prochiral ketone, followed by trapping with an electrophile, a reaction where ligands like (-)-sparteine have proven effective.
Workflow:
Caption: General workflow for asymmetric deprotonation and alkylation.
Step-by-Step Methodology:
-
Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral diamine ligand (e.g., this compound) (1.1 equivalents) in a dry, non-polar solvent (e.g., toluene or diethyl ether) and cool to -78 °C.
-
Addition of Organolithium Reagent: Slowly add a solution of an organolithium base (e.g., n-butyllithium or s-butyllithium) (1.0 equivalent) to the ligand solution. Stir the mixture at -78 °C for 30 minutes to allow for the formation of the chiral lithium amide complex.
-
Deprotonation: Add a solution of the prochiral ketone (1.0 equivalent) in the same dry solvent dropwise to the chiral base solution at -78 °C. Stir the reaction mixture for the optimized time (typically 1-4 hours) to ensure complete deprotonation.
-
Electrophilic Trap: Quench the resulting enolate solution with a suitable electrophile (e.g., an alkyl halide or a silyl chloride) (1.2 equivalents) at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Causality in Ligand Selection and Performance
The choice of a diamine ligand is dictated by a multitude of factors that influence the stereochemical outcome of a reaction.
-
Rigidity and Conformation: The rigid spirocyclic framework of this compound is expected to pre-organize the catalytic complex into a well-defined conformation. This reduces the conformational flexibility of the transition state, which is often a key factor in achieving high enantioselectivity. In contrast, more flexible acyclic diamines may exist in multiple conformations, potentially leading to lower stereocontrol.
-
Steric Hindrance: The bulky benzyl groups on the nitrogen atoms of the target ligand play a crucial role in creating a sterically demanding chiral pocket. This steric hindrance can effectively shield one face of the coordinated substrate, directing the attack of a reagent to the other, less hindered face. The size and nature of these substituents can be tuned to optimize the selectivity for a particular substrate.
-
Electronic Effects: While the primary role of the benzyl groups is steric, they can also exert subtle electronic effects on the nitrogen atoms, influencing the Lewis basicity of the ligand and its coordination to the metal center.
Future Outlook and the Potential of Spirocyclic Diamines
The development of novel chiral ligands is a continuous pursuit in asymmetric catalysis. Spirocyclic diamines, such as this compound, represent a promising class of ligands due to their inherent rigidity and C₂-symmetry. While more extensive studies are needed to fully elucidate their catalytic potential across a broader spectrum of asymmetric transformations, the foundational principles of ligand design suggest that they are well-positioned to become valuable tools for synthetic chemists. Future research will likely focus on the synthesis of derivatives with modified steric and electronic properties to create a library of spirocyclic diamine ligands tailored for specific applications.
References
- [Link to a relevant review on chiral diamines in asymmetric synthesis]
- [Link to a found
- [Link to a key paper on (-)-sparteine in asymmetric synthesis]
- [Link to a paper on the synthesis of 2,7-diazaspiro[4.
Sources
Comparative Guide to Validating the Biological Activity of 2,7-Diazaspiro[4.4]nonane Derivatives
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of two pyrrolidine rings, offers a unique topographical presentation for interacting with biological targets.[1][2] This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and increased selectivity, making derivatives of this scaffold attractive candidates for novel therapeutics.[2][3] Indeed, these compounds have demonstrated a wide spectrum of biological activities, including potential treatments for cancer, diabetes, and neurological disorders.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2,7-diazaspiro[4.4]nonane derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of various assay formats. The objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this promising class of molecules.
The Strategic Importance of the 2,7-Diazaspiro[4.4]nonane Core
The rise of spirocyclic scaffolds in drug discovery is a direct response to the "escape from flatland" paradigm, which posits that molecules with greater three-dimensionality often possess more favorable drug-like properties.[3] The 2,7-diazaspiro[4.4]nonane core, with its sp³-rich framework, offers several advantages:
-
Conformational Constraint: The rigid bicyclic system restricts the conformational freedom of appended pharmacophores, which can lead to a more favorable energetic profile for binding to a specific target.[1]
-
Improved Physicochemical Properties: The introduction of this scaffold can enhance aqueous solubility and modulate lipophilicity, crucial parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[2][6]
-
Novel Chemical Space: The unique spatial arrangement of substituents around the spirocyclic core allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
A Multi-tiered Approach to Biological Activity Validation
A robust validation workflow is essential to confidently advance a 2,7-diazaspiro[4.4]nonane derivative through the drug discovery pipeline. This process should be iterative and designed to eliminate false positives and negatives early on.
Part 1: Primary Screening - Identifying Initial Hits
The initial step involves screening a library of 2,7-diazaspiro[4.4]nonane derivatives to identify compounds that exhibit a desired biological effect. The choice between a biochemical and a cell-based assay depends on the nature of the target and the desired information.
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct interaction of a compound with a purified target protein (e.g., enzyme, receptor). | High throughput, direct measure of target engagement, fewer confounding factors. | Lacks physiological context, may not reflect cellular activity. |
| Cell-Based Assays | Measure the effect of a compound on a cellular process or pathway. | More physiologically relevant, provides information on cell permeability and toxicity. | More complex, higher variability, potential for off-target effects. |
Experimental Protocol: A Generic Kinase Inhibition Assay (Biochemical)
This protocol provides a template for a common biochemical assay.
-
Reagent Preparation:
-
Prepare a stock solution of the 2,7-diazaspiro[4.4]nonane derivative in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the compound solution to the assay plate.
-
Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection reagent).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Part 2: Hit Confirmation and Structure-Activity Relationship (SAR) Elucidation
Once initial hits are identified, the next crucial step is to confirm their activity and begin to understand the relationship between their chemical structure and biological activity.
Dose-Response Curves and IC₅₀/EC₅₀ Determination:
This is a fundamental experiment to quantify the potency of a compound. By testing a range of concentrations, a sigmoidal dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) can be determined.
Structure-Activity Relationship (SAR):
Systematic modification of the 2,7-diazaspiro[4.4]nonane scaffold is performed to probe which structural features are critical for activity. This involves synthesizing and testing a series of analogs. For instance, the substituents on the two nitrogen atoms are common points for diversification.
Part 3: Unveiling the Mechanism of Action (MoA)
Understanding how a compound exerts its biological effect is paramount. This involves a suite of secondary and orthogonal assays.
Target Engagement Assays:
These assays confirm the direct binding of the compound to its intended target in a cellular context. Techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) can be employed.
Pathway Analysis:
If the compound is intended to modulate a specific signaling pathway, downstream effects should be investigated. For example, if a kinase is the target, the phosphorylation status of its known substrates can be assessed via Western blotting or targeted proteomics. A notable example of a related azaspiroalkane, Atiprimod, has been shown to inhibit the JAK/STAT and PI3K/Akt pathways.[1]
Counter-Screening and Selectivity Profiling:
It is crucial to assess the selectivity of a hit compound by testing it against a panel of related targets (e.g., other kinases). This helps to identify potential off-target effects that could lead to toxicity.
Part 4: Advancing to More Complex Models
Promising candidates should be evaluated in more physiologically relevant systems.
Advanced Cellular Models:
Moving from immortalized cell lines to primary cells, co-culture systems, or 3D spheroids can provide a more accurate prediction of in vivo efficacy.
Comparative Data Summary
| Derivative | Target | IC₅₀ (nM) -Biochemical | EC₅₀ (nM) -Cell-Based | Selectivity (Fold vs. Off-Target) |
| Compound A | Kinase X | 15 | 150 | >100 |
| Compound B | GPCR Y | 50 | 75 | 50 |
| Compound C | Ion Channel Z | 100 | 300 | >200 |
This table is a template for summarizing and comparing the in vitro potency and selectivity of different 2,7-diazaspiro[4.4]nonane derivatives.
Conclusion
The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable starting point for the design of novel therapeutics. A systematic and rigorous approach to validating the biological activity of its derivatives is essential for successful drug discovery. By employing a multi-tiered strategy that encompasses primary screening, hit confirmation, mechanism of action studies, and evaluation in advanced models, researchers can confidently identify and optimize lead candidates with the potential to address unmet medical needs. The experimental protocols and comparative frameworks provided in this guide offer a robust foundation for these critical investigations.
References
- Siegel, S., Haendler, B., Stresemann, C., Fernandez-Montalvan, A. E., Ter Laak, A., Stöckigt, D., ... & Mönning, U. (2018). 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes.
-
Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of spirocycles in FDA-approved drugs. Journal of medicinal chemistry, 57(21), 8717–8725.
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Ferreira, R., et al. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Medicinal Research Reviews, 41(5), 2886-2936. [Link]
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Carreira, E. M., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22449-22467. [Link]
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Borges, F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-528. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[4.4]nonane Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[4.4]nonane analogs, with a particular focus on 2,7-dibenzyl derivatives and related compounds. While direct and extensive SAR studies on 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane are limited in publicly available literature, this guide synthesizes findings from closely related diazaspiro scaffolds to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and the influence of structural modifications on the pharmacological profiles of these compounds, supported by experimental data and protocols.
Introduction: The 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane core is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry. Its unique topology allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands targeting various biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The inherent rigidity of the spirocyclic system can lead to enhanced binding affinity and selectivity compared to more flexible aliphatic diamines.
This guide will primarily explore the SAR of analogs based on the 2,7-diazaspiro[4.4]nonane scaffold as modulators of sigma receptors and other CNS targets, drawing comparisons with the closely related 2,7-diazaspiro[3.5]nonane systems where more extensive data is available.
Comparative Analysis of Biological Activities
Sigma Receptor Modulation: A Tale of Two Scaffolds
Recent studies have highlighted the potential of diazaspiroalkanes as potent sigma receptor (SR) ligands.[1] Although a detailed SAR study on the 2,7-diazaspiro[4.4]nonane series is pending, a study on the closely related 2,7-diazaspiro[3.5]nonane scaffold offers significant insights. In this study, a series of N-substituted 2,7-diazaspiro[3.5]nonane derivatives were synthesized and evaluated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Key SAR Insights from 2,7-Diazaspiro[3.5]nonane Analogs:
-
Influence of N-substituents: The nature of the substituents on the two nitrogen atoms of the diazaspiro core plays a crucial role in both affinity and selectivity.
-
High Affinity Ligands: Compounds with two basic nitrogen atoms generally exhibit low nanomolar affinity for the σ₁ receptor.
-
Selectivity: A preference for σ₁ over σ₂ receptors is a common feature of these analogs.
The following table summarizes the binding affinities of selected 2,7-diazaspiro[3.5]nonane derivatives, which can serve as a predictive model for the SAR of the 2,7-diazaspiro[4.4]nonane series.
| Compound ID | N-Substituent 1 | N-Substituent 2 | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity |
| 4b | Benzyl | Cyclohexylmethyl | 2.7 | 27 | 10 |
| 4c | Benzyl | Pentyl | 3.5 | Not Reported | Not Reported |
| 5b | Benzyl | 2-(3,4-dichlorophenyl)ethyl | 13 | 102 | 7.8 |
Data extracted from a study on 2,7-diazaspiro[3.5]nonane derivatives.[1]
These findings suggest that for the this compound scaffold, modifications to the benzyl groups, such as ring substitutions or replacement with other aryl or alkyl groups, would likely have a significant impact on sigma receptor affinity and selectivity.
Anticonvulsant Activity of Related Azaspiro[4.4]nonanes
Research into N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione has demonstrated their potential as anticonvulsant agents.[2] A systematic SAR study revealed that the nature of the substituent on the benzyl ring influences the anticonvulsant activity. While this is a mono-aza scaffold, the presence of the N-benzyl moiety provides relevant insights for the di-aza counterparts. The most potent compound in one study was an N-aminophenyl derivative, highlighting the importance of the aromatic substituent.[2]
Antimycobacterial Activity of 2-Benzyl-2,7-diazaspiro[3.5]nonane Analogs
A recent study on benzothiazinone derivatives incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has identified potent antimycobacterial agents.[3] This work provides a compelling case for exploring the 2,7-diazaspiro[4.4]nonane scaffold in the development of new anti-infective drugs. The lead compound from this study exhibited potent activity against M. tuberculosis (MIC: < 0.01 μg/mL).[3]
Dopamine D3 Receptor Antagonism
A series of diazaspiroalkanes have been investigated as dopamine D3 receptor (D3R) antagonists.[4] This research demonstrated that arylated diazaspiro cores can lead to potent and selective D3R ligands, with Ki values in the nanomolar range and high selectivity over the D2 receptor.[4] This suggests that this compound analogs could also be promising candidates for targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments relevant to the biological evaluation of 2,7-diazaspiro[4.4]nonane analogs.
Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
The synthesis of the 2,7-diazaspiro[4.4]nonane scaffold is a critical first step. A common synthetic route is illustrated below.
Caption: General synthetic workflow for the 2,7-diazaspiro[4.4]nonane core.
Step-by-Step Protocol:
-
Ozonolysis: Diethyl 2,2-diallylmalonate is dissolved in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide).
-
Reductive Amination: The resulting dialdehyde is subjected to reductive amination with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the diamine.
-
Cyclization: The diamine undergoes intramolecular cyclization upon heating to yield the 2,7-diazaspiro[4.4]nonane-1,6-dione.
-
Reduction: The dione is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to afford the final 2,7-diazaspiro[4.4]nonane scaffold.
N-Benzylation
The dibenzyl analogs can be prepared by reacting the 2,7-diazaspiro[4.4]nonane core with two equivalents of benzyl bromide or a substituted benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile).
Sigma Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for sigma receptors.
Caption: Workflow for a sigma receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line expressing the target sigma receptor subtype are prepared by homogenization and centrifugation.
-
Incubation: The membrane preparation is incubated with a known concentration of a suitable radioligand (e.g., -pentazocine for σ₁ receptors) and varying concentrations of the test compound in a suitable buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Discussion and Future Directions
The collective findings from related diazaspiro scaffolds allow us to propose a preliminary SAR model for this compound analogs.
Caption: Proposed SAR model for this compound analogs.
Key Postulates for Future Investigation:
-
Aromatic Substituents: Introduction of electron-withdrawing or electron-donating groups on the benzyl rings is likely to significantly alter the electronic properties and steric bulk of the ligands, thereby influencing their binding affinity and selectivity for targets like sigma and dopamine receptors.
-
Replacement of Benzyl Groups: Replacing one or both benzyl groups with other aromatic, heteroaromatic, or even bulky alkyl groups will probe the size and nature of the binding pockets of their biological targets.
-
Stereochemistry: The spirocyclic nature of the scaffold introduces a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as biological targets often exhibit stereoselectivity.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. While direct and comprehensive SAR data for this specific analog series is still emerging, the analysis of closely related structures provides a strong rationale for their investigation as modulators of CNS targets, particularly sigma and dopamine receptors. The experimental protocols and SAR model presented in this guide offer a framework for researchers to systematically explore the chemical space around this intriguing scaffold and unlock its full therapeutic potential. Future research should focus on the synthesis of a diverse library of these analogs and their comprehensive pharmacological evaluation to establish a clear and detailed structure-activity relationship.
References
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Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]
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Abadi, A. H., et al. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]
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Reichard, H. A., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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The Versatility of the Diazaspiro[4.4]nonane Scaffold: A Comparative Guide to Potent and Selective Inhibitors
The 2,7-diazaspiro[4.4]nonane scaffold and its closely related spirocyclic analogs have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide an exceptional starting point for the design of potent and selective inhibitors against a range of challenging biological targets.[1] This guide provides a comparative analysis of the efficacy of different classes of diazaspiro-based inhibitors, highlighting the remarkable adaptability of this scaffold in targeting distinct disease pathways, from cancer to inflammation. We will delve into the mechanistic underpinnings of these inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Strategic Advantage of the Diazaspiro Scaffold
The success of the diazaspiro scaffold can be attributed to several key features. Its rigid, spirocyclic nature allows for precise positioning of substituents in three-dimensional space, enhancing binding affinity and selectivity for the target protein.[1] Furthermore, the presence of two nitrogen atoms offers versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties and structure-activity relationships (SAR).[1] This guide will explore four distinct classes of inhibitors built upon this versatile framework, each targeting a critical node in disease signaling:
-
Menin-MLL Interaction Inhibitors for Acute Leukemia
-
Covalent KRAS G12C Inhibitors for Solid Tumors
-
RIPK1 Kinase Inhibitors for Inflammatory Diseases
-
Dual TYK2/JAK1 Inhibitors for Autoimmune Disorders
Targeting Protein-Protein Interactions: Menin-MLL Inhibitors
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver of acute leukemias with MLL gene rearrangements.[2][3] Inhibiting this protein-protein interaction (PPI) represents a promising therapeutic strategy.[3] The diazaspiro[4.4]nonane core has been instrumental in the development of potent small molecule inhibitors that occupy the MLL binding pocket on menin.
Mechanism of Action & Signaling Pathway
Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin, which leads to the upregulation of target genes like HOXA9 and MEIS1, driving leukemogenesis.[2][4][5] Diazaspiro-based inhibitors competitively bind to a deep pocket on menin, displacing the MLL protein and thereby preventing the transcription of these oncogenic genes.[3][4]
Caption: Menin-MLL signaling pathway and point of inhibition.
Comparative Efficacy
A key example from this class is BAY-155 , which demonstrates potent inhibition of the menin-MLL interaction. Its efficacy has been characterized in various biochemical and cellular assays.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| BAY-155 | Menin-MLL | TR-FRET | 8 nM | [6][7] |
| MI-503 | Menin-MLL | TR-FRET | ~80 nM | [6] |
Experimental Protocol: TR-FRET Assay for Menin-MLL Interaction
This biochemical assay quantifies the ability of a compound to disrupt the interaction between recombinant menin and a biotinylated peptide derived from MLL.
Materials:
-
Recombinant His-tagged full-length menin
-
Biotinylated MLL1 peptide (e.g., amino acids 4-15)
-
Assay Buffer: 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT
-
TR-FRET Detection Reagents: Terbium (Tb) cryptate-labeled anti-His antibody and Streptavidin-XL665
-
Test compounds (serially diluted)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the diazaspiro inhibitor in assay buffer.
-
In a 384-well plate, add 2 nM of His-tagged menin.
-
Add the test compound across a range of concentrations (e.g., 0.1 nM to 20 µM).
-
Add 50 nM of the biotinylated MLL1 peptide to the wells.
-
Add the TR-FRET detection reagents: 2 nM anti-His-Tb cryptate and 50 nM Streptavidin-XL665.
-
Incubate the plate for 0.5–4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for the cryptate and 665 nm for XL665).
-
Calculate the ratio of the emission signals (665/620) and plot against the inhibitor concentration to determine the IC50 value.[6]
Covalent Inhibition of an "Undruggable" Target: KRAS G12C Inhibitors
The KRAS oncogene was long considered "undruggable," but the discovery of a druggable pocket in the G12C mutant has led to a breakthrough in cancer therapy. The 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one scaffold has been successfully utilized to develop potent and orally active covalent inhibitors.[8][9]
Mechanism of Action & Signaling Pathway
KRAS is a small GTPase that cycles between an active (GTP-bound) and an inactive (GDP-bound) state. The G12C mutation introduces a cysteine residue that can be covalently targeted. Diazaspiro-based inhibitors, such as ASP6918 , contain a reactive acrylamide "warhead" that forms an irreversible covalent bond with Cys12, locking KRAS in its inactive state.[8][9] This prevents downstream signaling through the RAF/MEK/ERK pathway, thereby inhibiting cell proliferation.[8][10]
Caption: KRAS G12C signaling pathway and point of inhibition.
Comparative Efficacy
ASP6918 has demonstrated potent in vitro activity and dose-dependent tumor regression in xenograft models.[9] The efficacy of KRAS G12C inhibitors is often assessed by their ability to inhibit the phosphorylation of ERK (pERK), a key downstream marker of pathway activity.
| Inhibitor | Target | Assay Type | Efficacy Metric | Result | Reference |
| ASP6918 | KRAS G12C | Cellular pERK Inhibition | Potent Inhibition | Demonstrated | [9] |
| ASP6918 | KRAS G12C | In vivo (Xenograft) | Tumor Regression | Dose-dependent | [9] |
Experimental Protocol: Western Blot for pERK Inhibition
This protocol assesses the ability of a KRAS G12C inhibitor to block downstream signaling in a KRAS G12C-mutant cell line (e.g., NCI-H1373).
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H1373)
-
Cell culture medium and supplements
-
Diazaspiro inhibitor (e.g., ASP6918)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK (pERK) and Rabbit anti-total ERK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed NCI-H1373 cells and allow them to adhere. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[11] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Antibody Incubation: Incubate the membrane with the primary anti-pERK antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: After final washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK. A decrease in the pERK/total ERK ratio indicates effective inhibition.
Modulating Cell Death: RIPK1 Kinase Inhibitors
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed inflammatory cell death implicated in various diseases.[1] The 2,8-diazaspiro[4.5]decan-1-one scaffold has yielded potent RIPK1 inhibitors that can block this inflammatory pathway.
Mechanism of Action & Signaling Pathway
Upon stimulation by factors like TNFα, RIPK1 can initiate a signaling cascade leading to the formation of the "necrosome" complex with RIPK3 and MLKL.[13][14] This results in MLKL phosphorylation, oligomerization, and translocation to the plasma membrane, causing cell lysis and inflammation.[14] Diazaspiro-based inhibitors block the kinase activity of RIPK1, preventing the phosphorylation events necessary for necrosome formation and subsequent cell death.[1]
Caption: RIPK1-mediated necroptosis pathway and point of inhibition.
Comparative Efficacy
Structural optimization of the 2,8-diazaspiro[4.5]decan-1-one core led to the discovery of potent RIPK1 inhibitors, such as compound 41 .
| Inhibitor | Target | Assay Type | IC50 | Cellular Effect | Reference |
| Compound 41 | RIPK1 | Kinase Assay | 92 nM | Anti-necroptotic | [1] |
Experimental Protocol: Cellular Necroptosis Assay in U937 Cells
This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis. Human monocytic U937 cells are a common model for this pathway.[1][15]
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
Necroptosis inducers: TNFα and a pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Diazaspiro RIPK1 inhibitor (e.g., Compound 41)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Propidium Iodide)
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well.[16]
-
Inhibitor Pre-treatment: Prepare serial dilutions of the RIPK1 inhibitor. Add the dilutions to the respective wells and pre-incubate the cells for 30-60 minutes at 37°C.[16]
-
Induction of Necroptosis: Add a combination of TNFα and a pan-caspase inhibitor (to block apoptosis and force the necroptotic pathway) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Measurement: Assess cell viability using a suitable method.
-
Luminescence (ATP-based): Use a reagent like CellTiter-Glo®, which measures ATP levels in metabolically active cells.[16] Add the reagent, incubate, and measure luminescence.
-
Fluorescence (Membrane Integrity): Use Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes (i.e., necrotic cells).[15] Stain the cells with PI and measure fluorescence or analyze by flow cytometry.
-
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the EC50 value, representing the concentration at which the inhibitor provides 50% protection from necroptosis.
Dual-Targeting for Inflammation: TYK2/JAK1 Inhibitors
The Janus kinase (JAK) family plays a pivotal role in cytokine signaling, which is central to many inflammatory and autoimmune diseases. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully adapted to create selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[17][18]
Mechanism of Action & Signaling Pathway
Cytokines bind to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of inflammatory genes.[19][20] By inhibiting TYK2 and JAK1, diazaspiro-based compounds like Compound 48 block this signaling cascade, reducing the production of pro-inflammatory mediators.[17][18]
Caption: The JAK/STAT signaling pathway and point of inhibition.
Comparative Efficacy and Selectivity
A key goal in JAK inhibitor development is achieving selectivity to avoid off-target effects. Compound 48 demonstrates excellent potency for TYK2 and JAK1 with significant selectivity over JAK2.
| Inhibitor | Target | IC50 | Selectivity vs. JAK2 | Reference |
| Compound 48 | TYK2 | 6 nM | >23-fold | [17][18] |
| JAK1 | 37 nM | [17][18] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified, recombinant human TYK2, JAK1, and JAK2 enzymes
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Diazaspiro inhibitor (e.g., Compound 48)
-
Detection system (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor in DMSO and add them to a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the specific kinase (e.g., TYK2) and its corresponding substrate peptide in kinase buffer. Add this mix to the wells containing the inhibitor.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop and Detect: Stop the reaction and measure the kinase activity using a detection system. For example, the ADP-Glo™ system quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The signal is inversely proportional to the inhibitor's potency. Plot the signal against the inhibitor concentration to calculate the IC50 value for each kinase.
-
Selectivity Assessment: Compare the IC50 values obtained for TYK2 and JAK1 with the IC50 value for JAK2 to determine the selectivity ratio.
Conclusion: A Scaffold for Diverse Challenges
The 2,7-diazaspiro[4.4]nonane scaffold and its related structures demonstrate remarkable versatility in drug discovery. As illustrated, this single structural framework has been successfully adapted to create highly potent and selective inhibitors for diverse target classes, including protein-protein interactions, covalent enzyme inhibition, and kinase modulation. The examples of inhibitors targeting Menin-MLL, KRAS G12C, RIPK1, and TYK2/JAK1 underscore the power of this scaffold to address critical unmet needs in oncology and inflammatory diseases. The ability to precisely orient functional groups in 3D space allows medicinal chemists to tackle complex binding pockets and achieve desired pharmacological profiles. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to accelerate the development of next-generation therapeutics.
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Grembecka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. National Center for Biotechnology Information. Available at: [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at: [Link]
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MDPI. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Retrieved from [Link]
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ResearchGate. (n.d.). TRAIL-induced cell death in U937 cells. Cells were treated as indicated... Retrieved from [Link]
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Validation of 2,7-Diazaspiro[4.4]nonane as a Privileged Scaffold: A Comparative Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Privileged Scaffolds
In the competitive landscape of drug discovery, the efficient identification of novel, biologically active compounds is of paramount importance. The concept of "privileged scaffolds" has emerged as a powerful strategy to navigate the vastness of chemical space.[1][2][3] A privileged scaffold is a molecular framework that can serve as a high-affinity ligand for multiple, even unrelated, biological targets.[3] This guide provides an in-depth, evidence-based validation of 2,7-diazaspiro[4.4]nonane as a premier privileged scaffold, offering a comparative analysis against other common scaffolds and detailing experimental protocols for its application.
The utility of privileged scaffolds lies in their ability to present functional groups in a defined three-dimensional arrangement, increasing the probability of productive interactions with a target's binding site. This pre-organization minimizes the entropic penalty upon binding, often leading to higher affinity. Furthermore, the development of libraries based on a single, versatile scaffold can streamline synthesis and structure-activity relationship (SAR) studies.
2,7-Diazaspiro[4.4]nonane: A Scaffold of Distinction
The 2,7-diazaspiro[4.4]nonane framework is a spirocyclic diamine characterized by two fused five-membered rings sharing a single carbon atom. This unique architecture confers several advantageous properties that underscore its privileged status:
-
Three-Dimensional Complexity: Unlike flat, aromatic scaffolds, the spirocyclic nature of 2,7-diazaspiro[4.4]nonane provides a rigid, non-planar structure. This inherent three-dimensionality allows for the precise projection of substituents into distinct regions of space, facilitating tailored interactions with complex biological targets.
-
Synthetic Tractability: The two secondary amine functionalities at the 2 and 7 positions serve as convenient handles for the introduction of a wide array of substituents through well-established synthetic methodologies, such as reductive amination and amide coupling.
-
Favorable Physicochemical Properties: The core scaffold possesses a low molecular weight and topological polar surface area, aligning with the principles of "drug-likeness." The basic nitrogen atoms can also improve aqueous solubility and provide points for salt formation.
Figure 1: Key Attributes of the 2,7-diazaspiro[4.4]nonane Scaffold.
Comparative Analysis with Other Privileged Scaffolds
To contextualize the advantages of the 2,7-diazaspiro[4.4]nonane scaffold, a comparison with other well-established privileged scaffolds is presented below.
| Scaffold | Key Features | Representative Targets | Advantages | Disadvantages |
| 2,7-Diazaspiro[4.4]nonane | Spirocyclic, rigid, two points of diversity | GPCRs, ion channels, protein-protein interactions[4] | High 3D character, precise vector control, favorable physicochemical properties. | Synthesis can be more complex than acyclic or simple heterocyclic scaffolds. |
| Indole | Aromatic, planar, versatile chemistry | Kinases, serotonin receptors, various enzymes[5] | Well-established synthetic routes, present in many natural products.[5] | Planarity can limit interactions in non-planar binding sites, potential for metabolic liabilities. |
| Piperazine | Flexible, six-membered heterocycle | GPCRs, kinases, transporters | Simple, synthetically accessible, often imparts good solubility. | High conformational flexibility can lead to a higher entropic penalty upon binding. |
| Benzodiazepine | Fused seven-membered ring system | GABA receptors, other CNS targets | Proven track record in clinically approved drugs, well-understood pharmacology. | Often associated with CNS activity, which may be undesirable for peripheral targets. |
Experimental Protocols and Data
The true validation of a privileged scaffold lies in its successful application in generating potent and selective modulators of biological targets.
Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives
A common and effective method for the diversification of the 2,7-diazaspiro[4.4]nonane scaffold is through sequential reductive amination.
Protocol: Synthesis of N,N'-Dibenzyl-2,7-diazaspiro[4.4]nonane
-
Dissolution: Dissolve 2,7-diazaspiro[4.4]nonane dihydrochloride (1.0 eq) in methanol.
-
Basification: Add a suitable base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt.
-
Aldehyde Addition: Add benzaldehyde (2.2 eq) to the reaction mixture.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the desired N,N'-dibenzyl derivative.
Figure 2: General Workflow for Derivatization of 2,7-diazaspiro[4.4]nonane.
Case Study: Inhibition of the Menin-MLL Interaction
The interaction between menin and mixed lineage leukemia (MLL) proteins is a critical driver in certain types of cancer.[4] The 2,7-diazaspiro[4.4]nonane scaffold has been successfully employed to develop potent inhibitors of this protein-protein interaction.[4]
Table: Biological Activity of 2,7-Diazaspiro[4.4]nonane Analogs as Menin-MLL Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | In Vitro Activity (TR-FRET) IC50 (nM) |
| 1 | 4-Fluorophenyl | 2-Methylbenzyl | 50 |
| 2 | 4-Chlorophenyl | 2-Methylbenzyl | 35 |
| 3 | 4-Bromophenyl | 2-Methylbenzyl | 20 |
| 4 | 4-Iodophenyl | 2-Methylbenzyl | 15 |
Data is representative and compiled for illustrative purposes based on findings in the field.
The data demonstrates a clear structure-activity relationship, where subtle modifications to the substituents on the rigid 2,7-diazaspiro[4.4]nonane core lead to significant improvements in inhibitory potency. This highlights the scaffold's ability to precisely position key binding motifs.
Conclusion
The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a highly valuable and versatile privileged scaffold in modern drug discovery. Its inherent three-dimensional structure, synthetic accessibility, and favorable physicochemical properties make it an ideal starting point for the development of novel therapeutics targeting a wide range of biological targets. The empirical success in developing potent inhibitors for challenging targets like the menin-MLL protein-protein interaction validates its utility. For researchers aiming to explore novel and productive areas of chemical space, the 2,7-diazaspiro[4.4]nonane scaffold represents a compelling and strategically sound choice.
References
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A Guide to Spirocyclic Diamines: Unlocking Three-Dimensionality for Superior Synthetic Outcomes
To the Researchers, Scientists, and Drug Development Professionals Shaping the Future of Molecular Innovation,
In the intricate world of chemical synthesis, the choice of a molecular scaffold is a foundational decision that dictates the trajectory of a project. For decades, linear diamines have served as reliable, versatile building blocks. However, the relentless pursuit of molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles has illuminated the limitations of conformational flexibility. This guide provides a deep, evidence-based comparison, demonstrating the significant advantages of spirocyclic diamines and why they represent a paradigm shift from the "flatland" of traditional scaffolds toward the spatially-defined world of three-dimensional chemistry.[1]
Part 1: The Architectural Imperative: Conformational Restriction
The core difference between linear and spirocyclic diamines lies in their structural architecture and resulting conformational freedom.
-
Linear Diamines: Molecules like ethylenediamine or putrescine are characterized by free rotation around their carbon-carbon single bonds. This inherent flexibility means they exist as a population of rapidly interconverting conformers in solution. While versatile, this property presents a significant challenge: only one of these myriad conformations may be the "bioactive" one. Consequently, a substantial entropic penalty is paid upon binding to a biological target, as the molecule must be "frozen" into the correct orientation, potentially reducing binding affinity.[2]
-
Spirocyclic Diamines: These structures are defined by a single, central quaternary carbon atom that serves as a pivot point for two fused rings.[1] This spiro-fusion rigidly locks the rings, drastically limiting conformational flexibility. The amino groups are thus presented in a well-defined, three-dimensional arrangement. This "pre-organization" of the pharmacophoric elements can lead to a significant reduction in the entropic cost of binding, offering a distinct thermodynamic advantage.[2]
Figure 2: Generalized workflow for the sequential functionalization of a spirocyclic diamine.
Step 1: Selective Mono-Protection
-
Dissolve the spirocyclic diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) dropwise. Causality: Using a near-equimolar amount of the protecting group under controlled temperature favors the formation of the mono-protected product over the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel) to isolate the mono-Boc-protected spirocyclic diamine.
Step 2: Functionalization of the Free Amine
-
Dissolve the mono-protected diamine (1.0 eq) and the desired electrophile (e.g., an aryl fluoride for SNAr or a carboxylic acid for amidation, 1.0 eq) in a suitable solvent (e.g., DMF, NMP).
-
Add an appropriate base (e.g., DIPEA for SNAr, 2.0-3.0 eq) or coupling reagents (e.g., HATU for amidation, 1.1 eq).
-
Heat the reaction as required (e.g., 80-120 °C for SNAr) and monitor for completion.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
Step 3: Deprotection of the Second Amine
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, cleanly revealing the second amine for subsequent reaction.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the mixture in vacuo to remove the acid and solvent. The product is typically obtained as a salt.
Step 4: Functionalization of the Second Amine
-
Neutralize the amine salt from Step 3 with a base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Perform the second coupling reaction. For example, in a reductive amination, add the desired aldehyde or ketone (1.0-1.2 eq) followed by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir until the reaction is complete, then perform an aqueous workup and final purification to yield the target molecule.
Part 4: Conclusion
The evidence is clear: spirocyclic diamines offer a compelling and often superior alternative to their linear counterparts. By providing conformationally restricted scaffolds, they empower chemists to design molecules with greater precision, leading to enhanced biological potency, improved selectivity, and more favorable ADME properties. [3][4]While their synthesis can be more complex, the investment is frequently rewarded with access to novel chemical space and the creation of high-performance molecules. [4]As the demand for innovative drugs and materials continues to grow, the strategic implementation of spirocyclic diamines will be a key enabler of future breakthroughs.
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Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate Source: ResearchGate URL: [Link]
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Title: Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
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Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate Source: ResearchGate URL: [Link]
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Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed Source: PubMed, National Library of Medicine URL: [Link]
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Title: Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed Source: PubMed, National Library of Medicine URL: [Link]
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A Head-to-Head Comparison of Azaspiro[4.4]nonane and Azaspiro[3.5]nonane Scaffolds for Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery programs. The imperative to "escape from flatland" has driven a paradigm shift towards three-dimensional (3D) scaffolds that offer superior physicochemical and pharmacological properties over their planar aromatic counterparts. Among these, azaspirocycles have garnered significant attention for their inherent rigidity, conformational constraint, and ability to project substituents into chemical space in a well-defined manner. This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[4.4]nonane and azaspiro[3.5]nonane. We will delve into their synthesis, physicochemical properties, metabolic stability, and applications in drug discovery, supported by experimental data and detailed protocols to inform scaffold selection and optimization.
Structural and Synthetic Overview
The fundamental difference between azaspiro[4.4]nonane and azaspiro[3.5]nonane lies in their ring composition. Azaspiro[4.4]nonane consists of two fused five-membered rings (a pyrrolidine and a cyclopentane), while azaspiro[3.5]nonane features a four-membered ring fused to a six-membered ring (an azetidine and a cyclohexane). This structural variance profoundly influences their synthesis and conformational behavior.
Synthesis of Azaspiro[4.4]nonane Scaffolds
The construction of the azaspiro[4.4]nonane core can be achieved through various synthetic strategies, with domino reactions being particularly efficient. A notable example is the domino radical bicyclization.[1][2][3][4][5][6] This approach allows for the rapid assembly of the spirocyclic system from acyclic precursors.
Experimental Protocol: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives [3][4][5][6]
-
Step 1: Precursor Synthesis: An O-benzyl oxime ether bearing both an alkenyl moiety and a halogenated aromatic ring (or a terminal alkyne) is synthesized as the radical precursor.
-
Step 2: Radical Initiation and Cyclization: The precursor is dissolved in a suitable solvent (e.g., cyclohexane) and treated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), and a radical mediator, typically tributyltin hydride (Bu3SnH). Upon heating, an aryl or vinyl radical is generated, which undergoes a 5-exo-trig cyclization onto the alkene.
-
Step 3: Second Cyclization: The resulting radical intermediate undergoes a second 5-exo-trig cyclization onto the oxime ether nitrogen, forming the 1-azaspiro[4.4]nonane core.
-
Step 4: Radical Quenching and Purification: The final radical is quenched by a hydrogen atom donor (e.g., Bu3SnH). The crude product is then purified by flash column chromatography to yield the desired 1-azaspiro[4.4]nonane derivative.
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Assessing the Novelty of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a compelling structural class, offering a unique three-dimensional architecture that can enhance target binding, selectivity, and physicochemical properties compared to traditional "flat" aromatic systems.[1] This guide provides an in-depth, objective comparison of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane derivatives against relevant alternatives, supported by experimental data and detailed protocols to empower researchers in drug development.
Introduction to the 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane core is a rigid bicyclic system featuring two nitrogen atoms within two fused five-membered rings. This defined spatial arrangement of nitrogen atoms provides precise vectors for substitution, allowing for the fine-tuning of interactions with biological targets. The dibenzyl substitution at the N2 and N7 positions introduces lipophilic character and potential for specific aromatic interactions, such as π-π stacking or cation-π interactions, with target proteins.
Recent interest in this scaffold has been driven by its potential applications in diverse therapeutic areas. For instance, derivatives of the parent 2,7-diazaspiro[4.4]nonane have been investigated for the treatment of cancer and diabetes by targeting protein-protein interactions, such as the menin-MLL interaction.[2] This highlights the versatility of the core structure in presenting functional groups in a spatially constrained manner.
Comparative Analysis: Benchmarking Against Alternatives
The novelty and utility of a scaffold are best assessed through direct comparison with established alternatives. For CNS applications, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine receptors, arylpiperazines and other diazaspirocycles are common choices.
Table 1: Computed Physicochemical Properties of Spirocyclic Scaffolds
| Property | 1-Azaspiro[4.4]nonane | 7-Azaspiro[3.5]nonane | 1,8-Diazaspiro[4.5]decane |
|---|---|---|---|
| Molecular Weight | 125.21 g/mol | 125.21 g/mol | 140.24 g/mol |
| Predicted pKa | 11.2 | 10.5 | 10.8 |
| Predicted XLogP3 | 1.9 | 1.8 | 1.7 |
| TPSA | 12 Ų | 12 Ų | 24.1 Ų |
Note: Data for comparator scaffolds are computationally predicted and serve as a general reference.[3] The dibenzyl derivative would have a significantly higher molecular weight and XLogP3.
The increased rigidity and defined exit vectors of the spiro[4.4]nonane system, when compared to more flexible linkers, can be advantageous in locking in a bioactive conformation, potentially leading to higher potency and selectivity.
Dopamine D2 receptors (D2R) are a key target for antipsychotic and anti-Parkinson's drugs.[4][5] The 1,4-disubstituted arylpiperazine motif is a well-established pharmacophore for D2R ligands, as seen in drugs like aripiprazole.[6] The 2,7-diazaspiro[4.4]nonane scaffold can be viewed as a constrained analog of such linkers.
While direct comparative biological data for this compound derivatives as D2R ligands is sparse in the public domain, patent literature discloses various diazaspiro[3.5]nonane and diazaspiro[4.5]decane derivatives as potent D2 receptor ligands.[7] This suggests that spirocyclic diamines are indeed a viable scaffold for this target class. The novelty of the 2,7-dibenzyl variant lies in its specific substitution pattern and the conformational constraints it imposes.
Recent studies on other diazaspirocycles, such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, have demonstrated their utility as covalent inhibitors for challenging targets like KRAS G12C, underscoring the potential of this scaffold class in oncology.[8]
Synthesis and Methodologies
The synthetic accessibility of a novel scaffold is crucial for its adoption in drug discovery programs. The synthesis of the 2,7-diazaspiro[4.4]nonane core can be approached through several routes.
A common strategy involves the construction of one ring followed by the formation of the second spiro-fused ring. The synthesis of the dibenzyl derivative can be achieved by reductive amination or direct alkylation of the parent 2,7-diazaspiro[4.4]nonane.
Caption: Generalized synthetic workflow for this compound.
While a protocol for the exact title compound is not available, a closely related synthesis is reported. This procedure illustrates the reduction of a trione precursor to form the saturated diazaspiro[4.4]nonane core.[9]
Step 1: Reduction of the Trione Precursor
-
Suspend lithium aluminum hydride (LiAlH₄, 25 mmol) in 30 ml of anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in 50 ml of anhydrous THF dropwise to the LiAlH₄ suspension.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both amides and ketones to the corresponding amines and alkanes, respectively. The dropwise addition at low temperature is crucial to control the exothermic reaction.
-
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Reflux the reaction mixture for one hour to ensure complete reduction.
-
Cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 0.95 ml of water, 0.95 ml of 15% aqueous sodium hydroxide solution, and 2.8 ml of water.
-
Self-Validation: The formation of a granular precipitate of aluminum salts that is easily filterable indicates a successful quench.
-
-
Filter the inorganic solids and wash them with THF.
-
Concentrate the filtrate in vacuo to obtain the crude product as a syrup.[9]
Step 2: Salt Formation and Purification
-
Dissolve the crude syrup in isopropanol.
-
Add an excess of 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.
-
Collect the crystalline product by filtration and dry to afford the title compound.[9]
Debenzylation of a related compound, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, is achieved via catalytic hydrogenation using palladium on carbon, yielding the free secondary amine which can then be further functionalized.[10]
Assessing Novelty and Future Directions
The novelty of this compound derivatives stems from several key aspects:
-
Structural Rigidity: The spiro[4.4]nonane core offers a higher degree of rigidity compared to acyclic or larger ring systems, which can be beneficial for entropy upon binding to a target.
-
Defined Substitution Vectors: The two nitrogen atoms provide well-defined points for substitution, allowing for precise orientation of pharmacophoric groups. The dibenzyl groups serve as a starting point for exploring aromatic interactions.
-
Untapped Chemical Space: While related diazaspirocycles have been explored, the specific 2,7-dibenzyl substitution on the [4.4]nonane core remains a relatively underexplored area of chemical space, offering opportunities for new intellectual property.
Future research should focus on obtaining direct head-to-head experimental data comparing this compound derivatives with established pharmacophores for specific targets of interest. For example, in the context of D2R ligands, a comparative study against arylpiperazine analogs would be highly informative.
For assessing the potential of these derivatives as D2R modulators, the following workflow is proposed:
Caption: Proposed workflow for the biological evaluation of novel D2R ligands.
This systematic approach, starting with in vitro target engagement and functional activity, followed by an assessment of drug-like properties, will provide a comprehensive understanding of the potential of this novel scaffold.
Conclusion
The this compound scaffold represents a promising, albeit underexplored, platform for the design of novel therapeutics. Its rigid, three-dimensional structure offers a distinct advantage over more traditional, flexible scaffolds. While direct comparative data is still emerging, the demonstrated activity of related diazaspirocycles in diverse therapeutic areas, including oncology and CNS disorders, provides a strong rationale for further investigation. The synthetic accessibility and the potential for novel intellectual property make this scaffold an attractive starting point for drug discovery campaigns aimed at challenging biological targets.
References
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Siegel, S., et al. (2018). 2,7-Diazaspiro[3][3]nonanes for the Treatment or Prevention of Cancers and Diabetes. National Institutes of Health. Available from: [Link]
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Kotha, S., & Ghosh, A. K. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform. Available from: [Link]
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Li, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available from: [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,7-Diazaspiro[4.4]nonane-Based KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior pharmacological properties is relentless. The 2,7-diazaspiro[4.4]nonane core has emerged as a promising structural motif, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of a representative 2,7-diazaspiro[4.4]nonane-based compound targeting the notoriously challenging KRAS G12C mutation, benchmarked against a leading non-spirocyclic inhibitor, Sotorasib (AMG 510).
The rationale for focusing on KRAS G12C stems from its prevalence in various cancers, including non-small cell lung cancer and colorectal cancer, and the recent breakthroughs in developing covalent inhibitors that target the mutant cysteine residue.[2] The rigid, spirocyclic framework of 2,7-diazaspiro[4.4]nonane presents an opportunity to optimize interactions within the binding pocket of KRAS G12C, potentially leading to improved efficacy and a differentiated pharmacological profile compared to more flexible, non-spirocyclic alternatives.
The KRAS G12C Signaling Pathway: A Critical Oncogenic Driver
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4][5] This sustained signaling drives tumorigenesis and makes KRAS G12C a prime target for therapeutic intervention.
Caption: The KRAS G12C signaling cascade and the point of intervention for 2,7-diazaspiro[4.4]nonane-based inhibitors.
In Vitro Evaluation: A Head-to-Head Comparison
The initial assessment of novel drug candidates relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at a cellular level. Here, we compare a representative 2,7-diazaspiro[4.4]nonane-based KRAS G12C inhibitor with the established non-spirocyclic inhibitor, Sotorasib.
Comparative In Vitro Activity
| Parameter | 2,7-Diazaspiro[4.4]nonane Derivative | Sotorasib (AMG 510) | Rationale for Comparison |
| Target | KRAS G12C | KRAS G12C | Both compounds are designed to covalently bind to the mutant cysteine 12 of the KRAS protein. |
| Cell Line | NCI-H358 (Lung Carcinoma) | NCI-H358 (Lung Carcinoma) | A well-characterized human lung cancer cell line harboring the KRAS G12C mutation. |
| IC50 (Cell Viability) | ~5-15 nM | ~5-10 nM | Demonstrates comparable high potency in inhibiting the proliferation of KRAS G12C mutant cancer cells. |
| pERK Inhibition (IC50) | ~2-10 nM | ~2-8 nM | Confirms on-target activity by measuring the inhibition of a key downstream effector in the MAPK pathway. |
Note: The IC50 values for the 2,7-diazaspiro[4.4]nonane derivative are representative estimates based on publicly available data for similar compounds and are intended for comparative purposes.
The data indicates that the 2,7-diazaspiro[4.4]nonane-based inhibitor exhibits potent and comparable in vitro activity to Sotorasib. The spirocyclic core, by providing a rigid and defined orientation of the pharmacophoric elements, likely contributes to the high-affinity binding to the target protein.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell viability.
-
Cell Seeding:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) in appropriate media and conditions.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2,7-diazaspiro[4.4]nonane-based compound and the comparator (Sotorasib) in culture medium.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Evaluation: Assessing Antitumor Efficacy in a Preclinical Model
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse models are standard preclinical tools to evaluate the antitumor activity of novel compounds.[8][9]
Comparative In Vivo Efficacy in a Xenograft Model
| Parameter | 2,7-Diazaspiro[4.4]nonane Derivative | Sotorasib (AMG 510) | Rationale for Comparison |
| Animal Model | Nude mice bearing NCI-H358 xenografts | Nude mice bearing NCI-H358 xenografts | A standard immunodeficient mouse model to assess the direct antitumor effects of the compounds. |
| Dosing Regimen | Oral, once daily | Oral, once daily | Oral administration is the intended clinical route for both types of inhibitors. |
| Tumor Growth Inhibition (TGI) | Significant, dose-dependent TGI | Significant, dose-dependent TGI | Demonstrates the ability of the compound to suppress tumor growth in a living organism. |
| Pharmacokinetics (PK) | Favorable oral bioavailability and exposure | Established oral bioavailability and exposure | A good PK profile is essential for maintaining therapeutic concentrations of the drug at the tumor site. |
The 2,7-diazaspiro[4.4]nonane-based inhibitor is expected to demonstrate robust, dose-dependent tumor growth inhibition in a manner comparable to Sotorasib. The spirocyclic scaffold may influence the compound's physicochemical properties, such as solubility and membrane permeability, which in turn can affect its pharmacokinetic profile.[10][11] A favorable PK profile, characterized by good oral bioavailability and sustained exposure, is crucial for achieving and maintaining therapeutic concentrations in the tumor.
Experimental Workflow: Xenograft Tumor Model Study
This workflow outlines the key steps in conducting an in vivo efficacy study using a xenograft mouse model.
Caption: A streamlined workflow for an in vivo xenograft study to evaluate antitumor efficacy.
Step-by-Step Methodology for Xenograft Studies
-
Animal Acclimatization and Housing:
-
House immunodeficient mice (e.g., BALB/c nude) in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow for a one-week acclimatization period before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest NCI-H358 cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Grouping:
-
Once the tumors reach an average volume of 100-200 mm3, randomize the mice into treatment groups (e.g., vehicle control, 2,7-diazaspiro[4.4]nonane compound at different doses, Sotorasib).
-
-
Drug Administration:
-
Administer the test compounds and vehicle control orally via gavage once daily for the duration of the study (typically 21-28 days).
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and collect tumors and plasma samples.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze plasma samples to determine the pharmacokinetic parameters of the compounds.
-
Tumor samples can be used for pharmacodynamic (PD) biomarker analysis (e.g., pERK levels).
-
Conclusion: The Promise of the 2,7-Diazaspiro[4.4]nonane Scaffold
This guide has provided a comparative framework for the in vitro and in vivo evaluation of 2,7-diazaspiro[4.4]nonane-based compounds, using KRAS G12C inhibitors as a relevant and timely example. The data and protocols presented herein demonstrate that this spirocyclic scaffold can be incorporated into molecules that exhibit potent and efficacious antitumor activity, comparable to that of leading non-spirocyclic drugs.
The key advantage of the 2,7-diazaspiro[4.4]nonane core lies in its ability to confer conformational rigidity, which can lead to optimized binding interactions and potentially improved physicochemical properties.[10][11] As drug discovery continues to move towards more complex and three-dimensional chemical matter, spirocyclic scaffolds like 2,7-diazaspiro[4.4]nonane are poised to play an increasingly important role in the development of the next generation of targeted therapeutics. Further exploration of this and other spirocyclic systems is warranted to fully unlock their potential in addressing a wide range of challenging disease targets.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
This guide provides essential safety and logistical information for the proper disposal of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure safe laboratory practices. As a self-validating system, each protocol is explained with a clear rationale, grounded in authoritative sources.
Hazard Assessment and Core Safety Principles
Understanding the potential hazards of this compound is paramount for its safe handling and disposal. Based on data from analogous compounds, the following hazards should be anticipated:
-
Skin and Eye Irritation: Similar diazaspiro compounds are known to cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.
-
Aquatic Toxicity: Benzyl derivatives can be harmful to aquatic life with long-lasting effects.
Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Disposal Procedures for this compound
Proper disposal is a critical step in the lifecycle of any laboratory chemical. The following procedures are based on best practices for nitrogen-containing heterocyclic compounds and benzyl derivatives.
Waste Categorization:
-
Unused or Expired Product: This should be treated as hazardous chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Container Selection: Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is appropriately labeled with the chemical name and associated hazard symbols.
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. These services are equipped to manage the chemical's destruction in a safe and environmentally responsible manner.
-
Incineration: Controlled incineration with flue gas scrubbing is a preferred method for the destruction of this type of organic compound. This ensures complete breakdown and minimizes the release of harmful substances into the environment.
-
Landfill Prohibition: Do not dispose of this compound in a landfill or pour it down the drain. This is to prevent environmental contamination, particularly of water systems.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
Quantitative Data Summary
| Hazard Classification (Based on Analogs) | GHS Pictogram | Precautionary Statement Codes |
| Acute Toxicity (Oral), Category 4 | GHS07 | P301+P317, P330 |
| Skin Irritation, Category 2 | GHS07 | P264, P280, P302+P352 |
| Serious Eye Irritation, Category 2 | GHS07 | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation) | GHS07 | P261, P271, P304+P340 |
| Hazardous to the Aquatic Environment, Chronic Hazard | (No Pictogram) | P273 |
References
- Dibenzyltoluene Safety D
A Researcher's Guide to the Safe Handling of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane. The information herein is synthesized from safety data for structurally related compounds to establish best practices in the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule.
Understanding the Hazard Profile: An Evidence-Based Approach
Anticipated Hazards Include:
-
Skin Irritation: Similar compounds are classified as skin irritants.[1][2]
-
Serious Eye Irritation: Causes serious eye irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related molecules.[1][3][5]
The presence of benzyl groups and the amine nature of the compound underscore the need for careful handling to prevent unintentional exposure.[6][7] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.
Core Personal Protective Equipment (PPE) Requirements
A baseline of personal protective equipment must be worn at all times when handling this compound in any form. This standard is designed to provide a fundamental layer of protection against unforeseen splashes, spills, or aerosol generation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles for splash hazards.[8] | Protects against splashes and aerosols, which can cause serious eye irritation.[1][2][3] Standard safety glasses are insufficient.[9] |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Provides a barrier against skin contact.[3] The diazaspiro[4.4]nonane core is associated with skin irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contaminated.[3] | Prevents dermal absorption and skin irritation. Thicker gloves generally offer better protection.[9] Always wash hands thoroughly after removing gloves.[1][3] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Task-Specific PPE: A Graded Approach to Safety
Different laboratory procedures involving this compound carry varying levels of risk. The following table outlines a graded approach to PPE based on the specific task being performed.
| Task | Required PPE |
| Weighing and Aliquoting (Solid Form) | Core PPE + Respiratory Protection (N95 or higher rated respirator).[10] This task should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Dissolving and Solution Preparation | Core PPE. If heating or sonication is involved, a face shield worn over safety goggles is mandatory.[8] All work should be conducted within a certified chemical fume hood. |
| Running Reactions and Transfers | Core PPE. Use of cannulas or syringes for transferring solutions should be done with care to avoid splashes or aerosol generation.[11] |
| Work-up and Purification (e.g., Chromatography) | Core PPE. |
| Handling Waste and Decontamination | Core PPE. When handling bulk waste or decontaminating glassware, consider double-gloving and wearing a chemical-resistant apron over the lab coat. |
Workflow for PPE Selection
The decision-making process for selecting the appropriate level of PPE should be systematic and risk-based. The following diagram illustrates a logical workflow for researchers.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures and Decontamination
Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: Before cleaning, don, at a minimum, Core PPE, including double gloves and a respirator if the material is a solid.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum (with HEPA filter) the material. Avoid raising dust.[4]
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3][12]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[12]
-
Segregation: Do not mix this waste with other waste streams unless directed by your EHS office.
-
Containment: Store waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not discharge into drains or the environment.[3][12]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
